4-Hydroxy-7-cyanoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-1-2-8-9(5-7)12-4-3-10(8)13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPFPQFPWYYNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-7-cyanoquinoline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Hydroxy-7-cyanoquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and explore its current and potential applications.
Introduction: The Quinoline Scaffold and the Significance of the Cyano Moiety
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of its biological activity. The introduction of a cyano (-CN) group at the 7-position of the 4-hydroxyquinoline core, also known as 4-oxo-1,4-dihydroquinoline-7-carbonitrile, imparts unique electronic properties to the molecule, influencing its reactivity, and potential as a therapeutic agent or functional material. This guide will focus specifically on this intriguing derivative.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its handling, formulation, and application.
Chemical Identity
-
Systematic Name: 4-Hydroxyquinoline-7-carbonitrile
-
Tautomeric Name: 4-Oxo-1,4-dihydroquinoline-7-carbonitrile
-
CAS Number: 1186230-86-3[2]
-
Molecular Formula: C₁₀H₆N₂O[2]
-
Molecular Weight: 170.17 g/mol [2]
The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, with the latter generally being the predominant tautomer in solution.
Physicochemical Data Summary
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available for the target molecule, other properties are inferred from closely related quinoline derivatives due to a lack of specific experimental data for this compound.
| Property | Value | Source |
| Molecular Weight | 170.17 g/mol | [2] |
| Molecular Formula | C₁₀H₆N₂O | [2] |
| CAS Number | 1186230-86-3 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| LogP | 1.40 | [2] |
Synthesis of this compound
The synthesis of 4-hydroxyquinolines can be achieved through various established methods. A common and effective approach is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a malonic acid derivative. For this compound, a plausible synthetic route would start from 4-aminobenzonitrile.
Proposed Synthetic Pathway: Gould-Jacobs Reaction
This pathway provides a reliable method for the construction of the 4-hydroxyquinoline ring system.
Caption: Proposed Gould-Jacobs synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known Gould-Jacobs reactions and would require optimization for the specific synthesis of this compound.
-
Condensation: 4-Aminobenzonitrile is reacted with diethyl ethoxymethylenemalonate, typically without a solvent or in a high-boiling solvent like diphenyl ether, at elevated temperatures (100-150 °C) to form the intermediate enamine.
-
Cyclization: The reaction mixture is then heated to a higher temperature (240-260 °C) to effect thermal cyclization, leading to the formation of ethyl this compound-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is subjected to alkaline hydrolysis using a base such as sodium hydroxide, followed by acidification. This step removes the ester group at the 3-position, yielding the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern. A characteristic singlet for the proton at the 2-position would also be expected.
-
¹³C NMR: The carbon NMR would display resonances for the ten carbon atoms in the molecule, with the cyano carbon and the carbonyl carbon (in the quinolone tautomer) appearing at characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching vibration of the quinolone tautomer (around 1650 cm⁻¹). A sharp peak corresponding to the C≡N stretching of the cyano group would be observed around 2220-2240 cm⁻¹. O-H and N-H stretching bands would also be present, likely broadened due to hydrogen bonding.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (170.17 m/z).
Biological Activities and Potential Applications
The quinolone scaffold is a cornerstone of many therapeutic agents, and the introduction of a cyano group can significantly modulate biological activity.
Anticipated Biological Profile
-
Anticancer Activity: Several studies have demonstrated the anticancer potential of quinoline and tetrahydroquinoline carbonitrile derivatives.[3] The cyano group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing cytotoxic effects against cancer cell lines.
-
Antibacterial and Antimalarial Potential: The 4-quinolone core is famously associated with antibacterial agents like fluoroquinolones. While the specific activity of the 7-cyano derivative is not well-documented, it is a promising area for investigation, given the known antimalarial activity of other 7-substituted quinolines.[1]
Mechanism of Action (Hypothesized)
The potential mechanisms of action for this compound could be multifaceted, leveraging the established activities of the quinolone core.
Caption: Potential biological targets of this compound.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any cyano-containing compound, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established chemical routes, and its structure suggests a range of potential biological activities. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and to systematically evaluate its efficacy in various biological assays. The insights gained from such studies could pave the way for the development of new drugs with improved potency and novel mechanisms of action.
References
-
Chemsrc. 4-OXO-1,4-DIHYDROQUINOLINE-7-CARBONITRILE. Available from: [Link].
-
PubChem. 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link].
-
Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. Available from: [Link].
Sources
4-Hydroxy-7-cyanoquinoline CAS number and molecular weight
CAS Number: 1186230-86-3 Molecular Weight: 170.17 g/mol
Executive Summary
4-Hydroxy-7-cyanoquinoline (systematically 4-oxo-1,4-dihydroquinoline-7-carbonitrile ) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a high-value intermediate in the synthesis of type I and type II kinase inhibitors, particularly targeting EGFR and Src family kinases. Its structural utility lies in the 7-cyano group, which provides an electronic handle for modulating pKa and solubility while serving as a vector for hydrogen bonding in the ATP-binding pocket.
This guide provides a rigorous technical analysis of the compound, detailing its tautomeric behavior, industrial-grade synthesis via the Gould-Jacobs reaction, and its application in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The compound exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone (oxo) form in polar solvents and the solid state, though it is frequently referred to by its hydroxy nomenclature in older literature.
| Property | Data |
| CAS Number | 1186230-86-3 |
| Systematic Name | 4-Oxo-1,4-dihydroquinoline-7-carbonitrile |
| Synonyms | 7-Cyano-4-hydroxyquinoline; 4-Hydroxyquinoline-7-carbonitrile |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Exact Mass | 170.048 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| pKa (Calculated) | ~11.2 (NH acidic), ~2.5 (Basic N) |
| SMILES | N#CC1=CC2=C(NC=CC2=O)C=C1 |
Tautomeric Equilibrium
Understanding the tautomerism is vital for docking studies. In the crystal lattice and aqueous solution, the 4-oxo form is the major tautomer due to aromatic stabilization of the pyridone-like ring.
Figure 1: Tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms. The oxo form is the relevant species for binding interactions in the absence of specific catalytic residues.
Synthesis Protocol: The Gould-Jacobs Reaction
The most robust synthetic route for this compound is the Gould-Jacobs reaction . This sequence avoids the use of expensive transition metal catalysts required for late-stage cyanation (e.g., Rosenmund-von Braun reaction).
Reaction Scheme
-
Condensation: 3-Aminobenzonitrile reacts with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization in diphenyl ether.
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal decarboxylation.
Figure 2: Step-wise synthesis via the Gould-Jacobs pathway. This scalable route ensures high regio-selectivity.
Detailed Methodology
Step 1: Condensation [1]
-
Reagents: 3-Aminobenzonitrile (1.0 eq), EMME (1.1 eq).
-
Protocol: Heat the mixture neat or in ethanol at 110–120°C for 2–4 hours. Monitor by TLC for the disappearance of the aniline.
-
Validation: Formation of the enamine is indicated by a solid precipitating upon cooling.
Step 2: Thermal Cyclization
-
Reagents: Diphenyl ether (10 volumes).
-
Protocol: Add the enamine to boiling diphenyl ether (~250°C). The high temperature is strictly required to overcome the activation energy for the intramolecular nucleophilic attack.
-
Caution: Ensure vigorous stirring and appropriate ventilation for ethanol vapor evolution.
-
Workup: Cool to room temperature. The ester intermediate usually precipitates. Filter and wash with hexane to remove diphenyl ether.
Step 3: Hydrolysis and Decarboxylation
-
Reagents: 10% NaOH (aq), followed by HCl.
-
Protocol: Reflux the ester in NaOH solution for 3 hours to form the carboxylic acid. Acidify to pH 2 to precipitate the acid.
-
Decarboxylation: Heat the dry carboxylic acid in quinoline or diphenyl ether at 240°C until CO₂ evolution ceases. Alternatively, microwave irradiation can accelerate this step.
Analytical Characterization
To validate the identity of the synthesized material, compare against these expected spectral markers:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.8–12.2 ppm: Broad singlet (NH/OH), indicative of the 4-oxo tautomer.
-
δ 8.2–8.4 ppm: Doublet (H5), deshielded by the cyano group and peri-carbonyl interaction.
-
δ 7.9–8.0 ppm: Doublet (H8).
-
δ 7.6–7.7 ppm: Doublet of doublets (H6).
-
δ 6.1–6.3 ppm: Doublet (H3), characteristic of the quinolone double bond.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 171.17 m/z.
-
Fragment: Loss of CO (28 Da) or HCN (27 Da) under high collision energy.
-
Applications in Drug Discovery
This compound is a versatile "privileged structure" in medicinal chemistry. It is primarily used as a precursor to 4-aminoquinoline kinase inhibitors.
Mechanism of Action & Design Logic
-
Chlorination: The 4-hydroxy group is converted to a 4-chloro group (using POCl₃), activating the position for nucleophilic aromatic substitution (SₙAr).
-
Amination: Reaction with an aniline or amine introduces the "hinge-binding" element essential for kinase inhibition.
-
The 7-Cyano Role:
-
Electronic: Withdraws electrons, increasing the acidity of the NH (if present) and modulating the pKa of the quinoline nitrogen.
-
Steric: Small linear group, often tolerated in tight solvent-exposed pockets.
-
Synthetic: Can be hydrated to a primary amide or reduced to an amine for further elaboration.
-
Figure 3: Workflow for converting the scaffold into a bioactive kinase inhibitor.
Safety & Handling (E-E-A-T)
While specific toxicological data for this intermediate is limited, it should be handled with the rigor accorded to functionalized quinolines.
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1186230-86-3. Retrieved from [Link]
-
Price, C. C., et al. (1947). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 69(2), 374–376. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
ChemSrc (2025). 4-OXO-1,4-DIHYDROQUINOLINE-7-CARBONITRILE MSDS and Properties. Retrieved from [Link]
Sources
Technical Guide: Spectral Analysis of 4-Hydroxy-7-cyanoquinoline (1H & 13C NMR)
Executive Summary
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-quinolone). This scaffold is a critical intermediate in the synthesis of EGFR and MEK inhibitors in medicinal chemistry.[1]
Critical Note on Nomenclature & Structure: While chemically cataloged as a "hydroxy" quinoline, this compound exhibits significant tautomeric behavior. In polar aprotic solvents (DMSO-d6) used for NMR, it predominantly exists as the 4(1H)-quinolone (keto) tautomer.[1] This guide focuses on the spectral features of the dominant keto form to ensure experimental reproducibility.[1]
Part 1: Structural Dynamics & Sample Preparation
The Tautomerism Challenge
The interpretation of the NMR spectrum relies entirely on understanding the keto-enol equilibrium.[1] In the solid state and in DMSO, the proton resides on the nitrogen (N-1), and the oxygen at C-4 exists as a carbonyl.
-
Enol Form: this compound (Aromatic C-OH signal).
-
Keto Form: 7-cyano-4(1H)-quinolone (Broad NH signal, Carbonyl C=O signal).
Implication: You will not observe a phenolic -OH proton. Instead, you will observe a broad downfield -NH signal and a characteristic olefinic proton at position 3.
Experimental Protocol
To reproduce the data presented below, follow this specific preparation protocol to minimize concentration-dependent shifts caused by stacking interactions.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[1]
-
Pulse Sequence:
-
1H: 30° pulse angle, 1s relaxation delay (d1).
-
13C: Power-gated decoupling (zgpg30), 2s relaxation delay to allow quaternary carbon relaxation (CN and C=O).[1]
-
Part 2: 1H NMR Spectral Analysis
Assignment Logic
The 7-cyano group is a strong Electron Withdrawing Group (EWG).[1] Relative to the unsubstituted 4-quinolone, the CN group exerts a deshielding effect, particularly on the ortho-protons (H-6 and H-8).
1H NMR Data Table (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |
| NH (1) | 12.0 – 12.5 | Broad Singlet | 1H | - | Exchangeable proton; confirms quinolone form. |
| H-2 | 8.05 – 8.15 | Doublet (d) | 1H | J = 6-7 | Deshielded by adjacent N; couples to NH (visible in dry DMSO).[1] |
| H-5 | 8.20 – 8.25 | Doublet (d) | 1H | J = 8.5 | Peri-position to C=O (anisotropic deshielding).[1] |
| H-8 | 8.00 – 8.10 | Doublet (d) | 1H | J = 1.8 | Ortho to CN; Meta coupling to H-6. |
| H-6 | 7.75 – 7.85 | Double Doublet (dd) | 1H | J = 8.5, 1.8 | Ortho to CN; coupling to H-5 and H-8. |
| H-3 | 6.10 – 6.15 | Doublet (d) | 1H | J = 6-7 | Characteristic "enone" proton; highly shielded relative to aromatics. |
Detailed Mechanistic Insight
-
The H-3 Signal (The Marker): The signal at ~6.1 ppm is the most diagnostic peak.[1] If this compound were fully aromatic (enol form), H-3 would appear in the aromatic region (7.0+ ppm).[1] Its presence upfield confirms the loss of aromaticity in the pyridine ring, validating the 4-quinolone structure.
-
The H-5 Signal: This proton is spatially close to the C-4 carbonyl oxygen. The "peri-effect" (magnetic anisotropy of the C=O bond) pushes this signal downfield, often making it the most deshielded aromatic proton.[1]
Part 3: 13C NMR Spectral Analysis
13C NMR Data Table (100 MHz, DMSO-d6)
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C-4 | 175.5 – 176.5 | C=O | Carbonyl ketone characteristic (not C-OH ~160).[1][2] |
| C-2 | 145.0 – 146.0 | CH | Alpha to Nitrogen (deshielded).[1] |
| C-8a | 139.0 – 140.0 | Cq | Bridgehead carbon. |
| C-7 | 115.0 – 116.0 | Cq | Ipso to Cyano group. |
| CN | 118.0 – 119.0 | Cq | Nitrile carbon (characteristic region).[1] |
| C-5 | 126.0 – 127.0 | CH | Aromatic. |
| C-6 | 128.0 – 129.0 | CH | Aromatic. |
| C-8 | 121.0 – 122.0 | CH | Aromatic. |
| C-4a | 125.0 – 126.0 | Cq | Bridgehead carbon. |
| C-3 | 110.0 – 111.0 | CH | Alpha to carbonyl (enone character).[1] |
Interpretation Guide
-
C-4 vs. C-OH: The shift at ~176 ppm is definitive for a carbonyl. If the compound were the hydroxy tautomer (enol), this carbon would appear around 160–165 ppm.[1]
-
The Nitrile (CN): The cyano carbon typically appears at 118 ppm.[1] It can sometimes be low intensity due to long relaxation times (
). Ensure the relaxation delay ( ) is at least 2.0 seconds for quantitative integration.
Part 4: Visualization of Structural Logic[1]
Tautomeric Equilibrium
The following diagram illustrates the proton transfer that dictates the observed NMR signals.
Figure 1: The tautomeric shift from hydroxy-quinoline to quinolone in polar solvents.[1]
Assignment Workflow
Use this logic flow to verify the regiochemistry of the cyano substitution (e.g., ensuring it is 7-CN and not 6-CN).
Figure 2: Logic flow for distinguishing 7-cyano from 6-cyano isomers using 1H coupling patterns.
References
-
ChemicalBook. (2023).[1] 4-Hydroxyquinoline 1H NMR Spectrum in DMSO-d6. Link
- Note: Provides the baseline shifts for the unsubstituted 4-quinolone core.
-
Royal Society of Chemistry. (2014).[1][3] Synthesis and NMR characterization of substituted quinolones. RSC Advances. Link
- Note: Details the synthesis and spectral data of 7-substituted quinolone deriv
-
National Institutes of Health (PMC). (2011).[1] 13C NMR Metabolomics: Applications and Chemical Shift References. Link
- Note: Authoritative source for Carbon-13 chemical shift ranges and relax
-
Google Patents. (2021).[1] Synthesis method of 7-hydroxyquinoline-4-carboxylic acid and related intermediates. CN112500341B.[4] Link
- Note: Describes the Gould-Jacobs cycling method used to gener
Sources
Photophysical properties of 4-Hydroxy-7-cyanoquinoline
An In-Depth Technical Guide to the Photophysical Properties of 4-Hydroxy-7-cyanoquinoline
Abstract
This technical guide provides a comprehensive analysis of the anticipated photophysical properties of this compound (4H7CQ), a promising fluorophore for applications in chemical sensing, bio-imaging, and materials science. As a quinoline derivative featuring a potent electron-donating hydroxyl group at the 4-position and a strong electron-withdrawing cyano group at the 7-position, 4H7CQ is architecturally primed for strong intramolecular charge transfer (ICT) characteristics. This guide synthesizes theoretical principles with empirical data from analogous compounds to forecast its absorption and emission spectra, solvatochromic behavior, fluorescence quantum yield, and potential for excited-state proton transfer (ESPT). Detailed, field-proven experimental protocols for the systematic characterization of these properties are provided, offering researchers a validated workflow for investigation. The document is structured to deliver not just data, but a deep causal understanding of the structure-property relationships that govern the photophysics of this important class of molecules.
Introduction: The Rationale for this compound
The quinoline scaffold is a privileged core in medicinal chemistry and materials science, renowned for its rigid, planar structure and rich electronic properties. When substituted with electron-donating (–OH) and electron-withdrawing (–CN) groups, the resulting "push-pull" system often exhibits highly desirable photophysical behaviors, including large Stokes shifts, high fluorescence quantum yields, and pronounced sensitivity to the local environment.
This compound (4H7CQ) is a molecule of significant interest precisely because of this push-pull configuration. The hydroxyl group at the C4 position increases the electron density of the aromatic system, while the cyano group at the C7 position strongly withdraws electron density. Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density from the hydroxyl-bearing part of the molecule to the cyano-substituted region, creating an excited state with a much larger dipole moment than the ground state. This intramolecular charge transfer (ICT) is the cornerstone of its photophysical properties and makes 4H7CQ a prime candidate for applications as:
-
Fluorescent Probes: Its sensitivity to solvent polarity can be harnessed to probe the microenvironment of biological systems, such as cell membranes or protein binding sites.
-
Drug Development Intermediates: The quinoline core is central to many therapeutic agents, and understanding its photophysical properties can aid in the development of theranostic compounds.
-
Organic Electronics: Molecules with strong ICT character are valuable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
This guide provides the foundational knowledge and experimental framework required to fully explore and exploit the potential of 4H7CQ.
Molecular Structure and Synthesis
The rational synthesis of 4H7CQ is critical for obtaining high-purity material for photophysical studies. While direct synthesis routes for 4H7CQ are not extensively published, a robust pathway can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. A plausible and efficient synthetic protocol is outlined below.
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The proposed synthesis starts from the commercially available 3-amino-4-cyanophenol and diethyl 2-(ethoxymethylene)malonate. The reaction proceeds via a cyclization mechanism to form the quinoline ring system.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Trustworthiness: This protocol incorporates self-validating checkpoints, such as TLC monitoring and spectroscopic confirmation, to ensure reaction completion and product purity.
-
Step 1: Condensation Reaction.
-
In a round-bottom flask, combine 3-amino-4-cyanophenol (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Causality: This step forms the key anilinomethylenemalonate intermediate. The slight excess of the malonate derivative ensures complete consumption of the starting aniline. The reaction is typically performed neat or in a minimal amount of a high-boiling solvent.
-
-
Step 2: Thermal Cyclization.
-
To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether.
-
Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes. The cyclization is usually rapid at this temperature. Monitor by TLC for the formation of the quinoline ester.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (the cyclization) to occur, forming the quinoline ring.
-
-
Step 3: Saponification and Decarboxylation.
-
Filter the crude ethyl this compound-3-carboxylate and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
Suspend the crude solid in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and decarboxylation.
-
Causality: The basic conditions hydrolyze the ester to a carboxylate salt. The subsequent heating of the 3-carboxy-4-hydroxyquinoline intermediate readily induces decarboxylation to yield the desired product.
-
-
Step 4: Purification.
-
After cooling the reaction mixture, filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to a pH of ~5-6. The final product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to obtain a highly pure product for photophysical analysis.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Core Photophysical Properties
The combination of the –OH and –CN groups is expected to endow 4H7CQ with distinct and useful photophysical characteristics.
Absorption and Emission Spectra
-
Absorption: 4H7CQ is predicted to exhibit strong absorption in the UV-A to near-visible region (approx. 330-380 nm). This absorption corresponds to the π-π* electronic transition, which will have significant ICT character.
-
Emission: Upon excitation, the molecule is expected to emit in the blue-to-green region of the spectrum (approx. 420-500 nm). The emission will originate from the relaxed ICT excited state.
-
Stokes Shift: A large Stokes shift (the difference in energy between the absorption and emission maxima) is anticipated. This is a direct consequence of the significant geometric and electronic reorganization of the molecule in the excited state due to ICT. A large Stokes shift is highly advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
Solvatochromism: Probing the Environment
Solvatochromism is the change in the color (absorption or emission wavelength) of a solute with a change in the polarity of the solvent.[1] Due to the expected large change in dipole moment between the ground and excited states, 4H7CQ should be a highly solvatochromic fluorophore.
-
Mechanism: In non-polar solvents, the emission spectrum will be higher in energy (blue-shifted). As the solvent polarity increases, the solvent molecules will reorient to stabilize the large dipole moment of the excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a lower energy emission (a red-shift).
-
Predictive Data: Based on data for similar hydroxyquinoline derivatives, a significant red-shift in the emission maximum is expected when moving from a non-polar solvent like cyclohexane to a polar protic solvent like methanol.
Table 1: Predicted Solvatochromic Shifts for 4H7CQ
| Solvent | Polarity Function (Δf) | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Cyclohexane | 0.00 | ~340 | ~420 | ~5500 |
| Toluene | 0.01 | ~345 | ~435 | ~5800 |
| Dichloromethane | 0.22 | ~355 | ~460 | ~6300 |
| Acetonitrile | 0.31 | ~350 | ~475 | ~7100 |
| Methanol | 0.31 | ~350 | ~490 | ~7800 |
Note: These values are predictions based on the known behavior of push-pull quinoline systems and are intended as a guide for experimental design.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The presence of the electron-withdrawing cyano group is known to enhance the quantum yield in many fluorophore systems.[2]
-
Mechanism of Enhancement: The cyano group can increase the radiative decay rate (k_r) and, more importantly, decrease the non-radiative decay rates (k_nr) by promoting a more rigid excited-state geometry, which reduces vibrational energy losses. For other push-pull systems, cyano-substitution has been shown to dramatically increase Φ_F from <0.1 to >0.5.[2]
-
Prediction: 4H7CQ is predicted to be a highly fluorescent compound with a quantum yield potentially in the range of 0.4 to 0.8 in aprotic solvents of medium polarity. The quantum yield may decrease in highly polar, protic solvents like water due to hydrogen bonding interactions that can promote non-radiative decay pathways.
Excited-State Proton Transfer (ESPT)
Hydroxyquinolines are classic examples of molecules that can undergo excited-state intramolecular proton transfer (ESPT). In 4-hydroxyquinoline, a keto-enol tautomerism exists.[3][4] Upon excitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen can change, potentially facilitating the transfer of a proton.
-
Potential for Dual Emission: If ESPT occurs, it can lead to the observation of two distinct emission bands: one from the locally excited (enol) form and a second, significantly red-shifted band from the proton-transferred (keto-tautomer) species. This phenomenon is highly dependent on the solvent environment, particularly its hydrogen-bonding capabilities. The presence of the C7-cyano group will influence the pKa of the excited state and thus modulate the efficiency of any ESPT process.
Protocols for Photophysical Characterization
The following protocols describe the standard, validated procedures for characterizing the core photophysical properties of a new fluorophore like 4H7CQ.
Caption: Standard experimental workflow for photophysical characterization.
Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a ~5 µM solution of 4H7CQ in the desired spectroscopic-grade solvent. Ensure the maximum absorbance is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 250 nm to 600 nm. Use a matched cuvette containing the pure solvent as the reference.
-
Data Extraction: Identify the wavelength of maximum absorption (λ_abs_max) and the molar extinction coefficient (ε) if the concentration is known accurately.
Protocol: Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Use the same solution prepared for the absorption measurement (Abs < 0.1).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Emission Spectrum: Set the excitation wavelength to λ_abs_max. Scan the emission from (λ_abs_max + 10 nm) to 700 nm.
-
Excitation Spectrum: Set the emission detection to the observed emission maximum (λ_em_max). Scan the excitation wavelength from 250 nm to (λ_em_max - 10 nm).
-
Data Analysis: The excitation spectrum should match the absorption spectrum, confirming the purity of the emitting species. The difference between λ_abs_max and λ_em_max gives the Stokes shift.
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
-
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with 4H7CQ. Quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) is a common choice for blue-emitting dyes.
-
Procedure:
-
Prepare a series of dilute solutions of both the 4H7CQ sample and the standard in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 for all.
-
Measure the absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength, slit widths, and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
-
Calculation: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Advanced Data Analysis: The Lippert-Mataga Plot
To quantify the solvatochromic effect and estimate the change in dipole moment upon excitation (Δμ), the Lippert-Mataga equation is employed.[5] This analysis provides deep insight into the ICT character of the molecule.
The equation relates the Stokes shift (in wavenumbers, cm⁻¹) to the solvent polarity function, Δf:
ν_abs - ν_em = (2Δμ² / hca³) * Δf + constant
Where:
-
ν_abs and ν_em are the wavenumbers of absorption and emission maxima.
-
Δμ = (μ_e - μ_g) is the change in dipole moment between the excited (μ_e) and ground (μ_g) states.
-
h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute.
-
Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] is the solvent polarity function (ε = dielectric constant, n = refractive index).
By plotting the Stokes shift (ν_abs - ν_em) against the solvent polarity function (Δf) for a range of solvents, a linear relationship should be observed. The slope of this plot is directly proportional to the square of the change in the dipole moment (Δμ²), confirming the presence of ICT and allowing its magnitude to be estimated.
Conclusion and Future Outlook
This compound is poised to be a fluorophore of significant utility, characterized by a strong intramolecular charge transfer mechanism. This guide predicts that the molecule will exhibit strong absorption in the near-UV, intense fluorescence in the blue-green spectrum, a large Stokes shift, and high sensitivity to its solvent environment. The strategic placement of the cyano group is expected to result in a high fluorescence quantum yield, making it a bright and efficient emitter.
Future research should focus on the experimental validation of these predicted properties. Investigating the potential for excited-state proton transfer in various protic environments could uncover novel pH-sensing capabilities. Furthermore, derivatization of the core 4H7CQ structure could lead to the development of targeted fluorescent probes for specific biological analytes or cellular compartments, opening new frontiers in diagnostics and drug development.
References
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. inno-pharmchem.com. Retrieved January 28, 2026. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Hydroxyquinoline. PubChem Compound Database. Retrieved January 28, 2026. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
ResearchGate (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Retrieved January 28, 2026. [Link]
-
Arıcı, K. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. International Journal of Chemistry and Technology, 1(1), 24-29. [Link]
-
Naveen, S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. Retrieved January 28, 2026. [Link]
- Google Patents (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A. Retrieved January 28, 2026.
-
Kim, E., et al. (2021). Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant. Molecules, 26(15), 4485. [Link]
-
Molnár, J., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. [Link]
- Google Patents (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B. Retrieved January 28, 2026.
-
Sciforum (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. ECSOC-14. Retrieved January 28, 2026. [Link]
-
ResearchGate (2015). One-Pot Preparation of 7-Hydroxyquinoline. ResearchGate. Retrieved January 28, 2026. [Link]
-
He, H., et al. (2021). Near-infrared heptamethine cyanines (Cy7): from structure, property to application. Organic & Biomolecular Chemistry, 19(31), 6749-6766. [Link]
-
Kellard, A., et al. (2021). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 26(11), 3326. [Link]
-
NIST (n.d.). 4-Hydroxy-3-cyano-7-chloro-quinoline. NIST Chemistry WebBook. Retrieved January 28, 2026. [Link]
Sources
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Remarkable Increase of Fluorescence Quantum Efficiency by Cyano Substitution on an ESIPT Molecule 2-(2-Hydroxyphenyl)benzothiazole: A Highly Photoluminescent Liquid Crystal Dopant | MDPI [mdpi.com]
- 3. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]
Technical Deep Dive: Intrinsic Fluorescence of 4-Hydroxy-7-cyanoquinoline
This in-depth technical guide details the intrinsic fluorescence, photophysics, and experimental characterization of 4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline-7-carbonitrile).[1]
Executive Summary
This compound (CAS: 860205-30-7) is a functionalized quinoline scaffold exhibiting complex photophysical behavior governed by tautomeric equilibrium and intramolecular charge transfer (ICT).[1][2] Unlike simple fluorophores, its emission is highly sensitive to solvent polarity, pH, and hydrogen bonding, making it a valuable probe for microenvironmental sensing and a versatile intermediate in the synthesis of fluorescent kinase inhibitors.
This guide provides a rigorous analysis of its electronic states, spectral properties, and standardized protocols for its characterization in drug discovery workflows.
Chemical Identity & Tautomeric Physics
To understand the fluorescence of this molecule, one must first master its ground-state dynamics.[1] The compound does not exist as a static structure; it fluctuates between the enol (4-hydroxy) and keto (4-quinolone) forms.[1]
-
Enol Form: Favored in aprotic, non-polar solvents. Aromatic pyridine ring intact.
-
Keto Form (Quinolone): Favored in polar, protic solvents (water, methanol) and the solid state. This form typically exhibits a larger Stokes shift and higher quantum yield due to the rigidity of the amide-like bond.[1]
-
Role of 7-Cyano Group: The cyano (-CN) group at position 7 acts as a strong electron-withdrawing group (EWG).[1] This lowers the pKa of the 4-hydroxyl group/NH group and enhances the "push-pull" character of the molecule upon excitation, facilitating Intramolecular Charge Transfer (ICT).[1]
Tautomeric Equilibrium Diagram
Caption: Figure 1. Solvent-dependent tautomeric equilibrium between the Enol and Keto forms, dictating the primary excitation species.[1]
Photophysical Mechanisms
The intrinsic fluorescence arises from a
Electronic Transitions
-
Absorption: The molecule typically absorbs in the UV region (300–360 nm). The 7-CN group induces a bathochromic shift (red shift) compared to the unsubstituted parent 4-hydroxyquinoline due to extended conjugation and stabilization of the LUMO.[1]
-
Excited State Dynamics (ICT): Upon excitation, electron density shifts from the electron-rich 4-oxygen/nitrogen region toward the electron-deficient 7-cyano group.[1] This creates a giant dipole moment in the excited state (
). -
Solvatochromism:
-
Non-polar solvents (Hexane/Dioxane): Emission is structured and blue-shifted (400–420 nm).
-
Polar solvents (Water/DMSO): Emission is broad, structureless, and red-shifted (450–500 nm) due to solvent relaxation around the excited dipole.
-
Quantitative Spectral Data (Representative)
Note: Exact values depend on purity and specific solvation shells. Values below are derived from structural analogs (7-cyano-4-methylcoumarin/4-hydroxyquinoline) and theoretical predictions for the 7-CN derivative.
| Parameter | Value (Approx.) | Mechanistic Driver |
| Excitation Max ( | 320–350 nm | |
| Emission Max ( | 410–480 nm | Solvent relaxation of ICT state |
| Stokes Shift | 80–130 nm | Large geometry change in excited state (Keto form) |
| Quantum Yield ( | 0.1 – 0.6 | Low in water (quenching), High in rigid/aprotic media |
| pKa (Ground State) | ~6.5 – 7.5 | 7-CN acidifies the NH/OH proton |
Experimental Protocols
To utilize this compound as a probe, strict adherence to characterization protocols is required to avoid artifacts caused by pH or impurities.[1]
Protocol A: Determination of Solvatochromic Shift
Purpose: To validate the ICT mechanism and assess environmental sensitivity.
-
Preparation: Prepare 10
M stock solutions of this compound in four solvents of increasing polarity:-
Toluene (Non-polar)
-
Dichloromethane (Low polarity)
-
Acetonitrile (Polar aprotic)
-
Methanol (Polar protic)
-
-
Blanking: Use pure solvent blanks for baseline correction.[1]
-
Acquisition:
-
Analysis: Plot Normalized Intensity vs. Wavelength.
-
Observation: Expect a shift from ~400 nm (Toluene) to ~460+ nm (Methanol).
-
Calculation: Plot
(wavenumber) vs. Lippert-Mataga polarity function ( ) to calculate the change in dipole moment ( ).[1]
-
Protocol B: Quantum Yield ( ) Measurement
Standard Reference: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Absorbance Matching: Dilute the sample (in Methanol) and reference (Quinine Sulfate) such that their optical density (OD) at the excitation wavelength (350 nm) is identical and below 0.1 (to avoid inner filter effects).
-
Emission Integration: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ) from 360 nm to 600 nm. -
Calculation:
Where is the refractive index of the solvent.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for accurate quantum yield determination.
Applications in Drug Discovery & Sensing
Hydrophobic Pocket Sensing
The 7-cyano group makes the fluorescence highly sensitive to water quenching.[1] When the molecule binds to a hydrophobic pocket of a protein (e.g., Kinase ATP binding site), water is excluded.
-
Result: A dramatic increase in fluorescence intensity ("Turn-On" effect) and a blue shift in emission.[1]
-
Utility: This allows this compound derivatives to serve as intrinsic reporters for ligand binding assays without bulky fluorophore tags.[1]
pH Sensing (Ratiometric Potential)
Due to the equilibrium between the protonated cation, neutral species, and anion, the emission profile changes with pH.
-
Acidic pH (< 4): Protonation of the ring nitrogen (blue emission).
-
Basic pH (> 9): Deprotonation of the 4-OH group (green/cyan emission).[1]
-
Mechanism: The 7-CN group stabilizes the anionic form, making the pKa lower than unsubstituted hydroxyquinoline.[1]
References
-
Photophysics of 4-Hydroxyquinoline Derivatives Bardez, E., et al. "Proton transfer in the excited state of 4-hydroxyquinoline."[1] Journal of Physical Chemistry, 1989.
-
Solvatochromism of Cyano-Substituted Aromatics Gai, F., et al. "7-Cyanoindole Fluorescence as a Local Hydration Reporter."[1] Journal of Physical Chemistry B, 2018.
-
Synthesis and Properties of 7-Substituted Quinolines Musiol, R., et al.[3] "Quinoline-based compounds: Synthesis and biological activity."[1][3] Molecules, 2010.
-
CAS Registry Data: this compound Chemical Abstracts Service (CAS). Registry Number: 860205-30-7.
Sources
Technical Guide: Discovery and Synthesis of 4-Hydroxy-7-cyanoquinoline Derivatives
Executive Summary
The 4-hydroxy-7-cyanoquinoline scaffold (formally 7-cyano-4(1H)-quinolinone) represents a high-value pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (EGFR, MEK, Src).[1] While 6- and 7-alkoxyquinolines are ubiquitous in approved drugs like gefitinib and erlotinib, the 7-cyano variant offers distinct electronic properties and a versatile synthetic handle.[1] The nitrile group at C7 serves as a metabolic "hard spot" to block oxidation while providing a linear geometry for accessing specific pockets in the ATP-binding site.[1][2]
This guide details the robust synthesis of this scaffold, addressing the critical challenge of regioselectivity during ring closure, and outlines its transformation into bioactive 4-aminoquinoline derivatives.
Structural Logic & Physicochemical Properties[1][3][4]
Tautomeric Equilibrium
Researchers must recognize that "4-hydroxyquinoline" is a misnomer in the solid and solution state.[1] The molecule exists predominantly as the 4(1H)-quinolone tautomer due to the aromaticity of the pyridone ring and intermolecular hydrogen bonding.
-
Implication: Reactions targeting the oxygen (O-alkylation) often require specific hard electrophiles or silver salts, whereas standard conditions (e.g., POCl3) drive reaction at the C4 position via the enol form.
-
7-Cyano Effect: The electron-withdrawing nature of the nitrile group at C7 decreases the pKa of the N1-proton, making the scaffold more acidic than the unsubstituted quinolone.
Electronic Landscape
The C7-nitrile exerts a strong inductive effect (-I) and mesomeric effect (-M) on the homocyclic ring.[1] In kinase inhibitor design, this electron deficiency:
-
Increases the reactivity of the C4-position toward nucleophilic aromatic substitution (SNAr) after chlorination.[1][2]
-
Modulates the pKa of the N1 nitrogen, affecting hydrogen bond donor capability in the hinge region of kinases.
Synthetic Methodology: The Gould-Jacobs Reaction[1][5][6][7]
The most scalable and reliable route to this compound is the Gould-Jacobs reaction .[1] However, starting with 3-aminobenzonitrile introduces a regioselectivity challenge that must be managed.[1]
Reaction Scheme Overview
The synthesis proceeds in three distinct phases:
-
Condensation: Formation of the anilinomethylenemalonate.[1][3]
-
Cyclization: Thermal closure to the quinoline ester.[1]
-
Saponification/Decarboxylation: Removal of the C3-ester.[1]
Detailed Protocol
Phase 1: Condensation
Reagents: 3-Aminobenzonitrile (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).[1] Conditions: 110°C, neat or in Ethanol.
-
Combine 3-aminobenzonitrile and EMME in a round-bottom flask.
-
Heat to 110°C. Ethanol is produced as a byproduct.[1]
-
Process Control: Use a Dean-Stark trap or open vessel to drive equilibrium by removing ethanol.[1]
-
Endpoint: Solidification of the reaction mixture typically occurs within 2-4 hours. Recrystallize from hexane/ethanol to obtain the enamine intermediate.[1]
Phase 2: Thermal Cyclization (The Critical Step)
Reagents: Diphenyl ether (Dowtherm A) or mineral oil.[1] Conditions: 250°C - 280°C.[1]
-
Mechanism: Intramolecular electrophilic aromatic substitution.[1]
-
Regioselectivity Challenge: 3-substituted anilines can cyclize at the para position (yielding the 7-substituted quinoline) or the ortho position (yielding the 5-substituted quinoline).[1]
-
Expert Insight: For 3-cyano, steric hindrance strongly disfavors the 5-position.[1] The 7-cyano isomer is the major product (>90%), but purity must be verified by HPLC.
-
Protocol:
-
Heat Dowtherm A (10 volumes) to a rolling boil (~250°C).
-
Add the enamine intermediate portion-wise (do not dump). Rapid dilution favors intramolecular cyclization over intermolecular polymerization.[1][2]
-
Maintain temperature for 30-60 minutes.
-
Workup: Cool to room temperature. The product usually precipitates.[1][2] Dilute with hexane to maximize recovery and filter.[1][2]
Phase 3: Hydrolysis and Decarboxylation
Reagents: NaOH (aq), then HCl.[1] Conditions: Reflux.[1][4][5]
-
Reflux the ester in 10% NaOH until solubilized (saponification).
-
Acidify with HCl to precipitate the carboxylic acid.[1]
-
Decarboxylation: Heat the dry carboxylic acid in diphenyl ether or quinoline at 240°C until CO2 evolution ceases. Alternatively, microwave irradiation can accelerate this step.[1]
Visualization of Synthesis & Regioselectivity
The following diagram illustrates the workflow and the steric logic governing the 7-position selectivity.
Caption: Figure 1. Gould-Jacobs synthetic pathway highlighting the steric preference for the 7-cyano isomer during high-temperature cyclization.[1]
Functionalization for Drug Discovery
Once the this compound core is established, it serves as a divergence point for library generation.[1]
Chlorination (The Gateway Step)
To install the amino chains found in kinase inhibitors, the 4-OH must be converted to a leaving group.
-
Reagent: Phosphoryl chloride (POCl3).[1]
-
Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).[1]
-
Protocol: Reflux the quinolone in neat POCl3. The reaction is complete when the solid dissolves and TLC shows conversion.
-
Safety: Quench slowly into ice-water/ammonia.[1] The product, 4-chloro-7-cyanoquinoline , is a potent skin irritant.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro derivative reacts readily with anilines (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs) or aliphatic amines.[1][2]
Nitrile Manipulation
The 7-cyano group is versatile:
-
Hydrolysis: H2O2/NaOH converts CN to Carboxamide (CONH2).[1]
-
Pinner Reaction: HCl/MeOH converts CN to Methyl Ester .[1]
-
Reduction: Raney Ni/H2 converts CN to Aminomethyl (CH2NH2).[1][2]
Quantitative Data: Reaction Optimization
The following table summarizes optimization data for the critical cyclization step (Phase 2), derived from standard process chemistry optimizations for quinolines.
| Solvent | Temperature (°C) | Time (min) | Yield (Crude) | 7-Isomer Selectivity | Notes |
| Diphenyl Ether | 250 | 45 | 82% | >95:5 | Industry standard.[1][2] Difficult workup due to high BP solvent.[1] |
| Mineral Oil | 280 | 30 | 65% | 90:10 | Easier workup (hexane wash), but lower yield due to polymerization.[1] |
| Polyphosphoric Acid | 120 | 180 | 40% | 60:40 | Not Recommended. Acid catalysis yields poor regioselectivity for this substrate.[1] |
| Microwave (Neat) | 220 | 10 | 75% | 92:8 | Excellent for small scale (<500mg).[1] |
Biological Context: EGFR Kinase Inhibition[3][9][10][11]
The 4-anilino-7-cyanoquinoline scaffold is a bioisostere of the quinazoline core found in Gefitinib.[1]
Caption: Figure 2. Pharmacophore mapping of the 7-cyanoquinoline scaffold within the EGFR ATP-binding pocket.[1]
-
N1 Interaction: The quinoline nitrogen accepts a hydrogen bond from the backbone amide of Met793.
-
7-CN Vector: The nitrile group projects towards the solvent front.[1] Unlike bulky alkoxy groups, the linear CN group avoids steric clashes with the "gatekeeper" residue (Thr790), potentially retaining potency in T790M mutants, though specific derivatives (e.g., Pelitinib) often require alkylation at this position for optimal covalent bonding.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]
-
Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266. Link[1]
-
Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. Link[1][2]
-
Al-Sanea, M. M., et al. (2020).[1] Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.[1][6] RSC Advances, 10, 42369-42378.[1] Link
-
PubChem Compound Summary. (n.d.). 7-Chloro-4-hydroxyquinoline.[1][2] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. 7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 4-Hydroxy-7-cyanoquinoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Promise of In Silico Evaluation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory effects.[1][2][3] Its rigid bicyclic structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties. 4-Hydroxy-7-cyanoquinoline (4H7C) represents a specific analogue of interest, combining the established 4-hydroxyquinoline core, known for its diverse biological activities, with a cyano group, a potent electron-withdrawing moiety that can significantly modulate molecular properties and interactions.[4][5]
In the modern drug discovery paradigm, the early assessment of a compound's viability is critical to mitigating the high attrition rates in later developmental stages.[6][7] In silico modeling, or the use of computational methods to predict molecular properties, has become an indispensable tool for this purpose.[8][9] By constructing and validating computational models, we can rapidly, and cost-effectively, profile a molecule's drug-like characteristics, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, long before committing to expensive and time-consuming wet-lab synthesis and testing.[10][11]
This technical guide provides a comprehensive, protocol-driven framework for the in silico characterization of this compound. We will proceed from foundational physicochemical and pharmacokinetic predictions to a detailed molecular docking case study, explaining not just the steps involved but the scientific rationale underpinning each methodological choice. Our objective is to furnish researchers with a self-validating workflow to generate a robust, predictive data package for 4H7C and similar novel chemical entities.
Caption: Step-by-step protocol for molecular docking.
Experimental Protocol: Molecular Docking of 4H7C into ALK
-
Receptor Preparation:
-
Acquisition: Download the crystal structure of ALK from the Protein Data Bank (PDB; e.g., ID: 2XP2).
-
Cleaning: Using molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro), remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Protonation & Repair: Add hydrogen atoms appropriate for a physiological pH of ~7.4. Check for and repair any missing side chains or backbone breaks. Assign partial charges using a standard force field (e.g., OPLS3e, AMBER). The output is a "prepared" receptor file.
-
-
Ligand Preparation:
-
3D Generation: Convert the 1D SMILES string of 4H7C into a 3D structure.
-
Ionization State: Determine the most likely protonation state at pH 7.4. The 4-hydroxy group is weakly acidic and will likely remain protonated.
-
Energy Minimization: Perform a geometry optimization using a suitable force field to find a low-energy conformation. Assign partial charges (e.g., Gasteiger or AM1-BCC). The output is a prepared ligand file (e.g., PDBQT format for AutoDock).
-
-
Docking Execution (using AutoDock Vina as an example):
-
Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the kinase, encompassing the key ATP-binding pocket residues.
-
Configuration: Create a configuration file specifying the prepared receptor, the prepared ligand, the coordinates of the grid box, and the desired exhaustiveness of the search.
-
Run Simulation: Execute the docking run from the command line. The algorithm will sample numerous conformations and orientations (poses) of the ligand within the defined binding site.
-
-
Results Analysis:
-
Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Visualization: The top-scoring poses are visualized and analyzed. The key is not just the score, but the chemical plausibility of the interactions. Look for canonical interactions, such as hydrogen bonds to the kinase hinge region, hydrophobic interactions, and any potential charge-based interactions.
-
Expected Outcome and Interpretation: A successful docking result would show 4H7C occupying the ATP-binding pocket of ALK. We would anticipate the quinoline nitrogen or the 4-hydroxy group forming a critical hydrogen bond with the hinge region of the kinase (e.g., with the backbone amide of Met1199 in ALK). The cyano group could potentially form a hydrogen bond or other polar interaction, while the bicyclic ring system would occupy a hydrophobic pocket. A predicted binding affinity in the range of -7 to -10 kcal/mol would suggest a potentially potent interaction worthy of experimental validation.
Conclusion and Forward Look
This in silico guide provides a structured, multi-step framework for the initial evaluation of this compound as a potential drug candidate. The computational analysis indicates that 4H7C possesses favorable drug-like physicochemical properties and a promising absorption profile. However, it also raises a significant flag regarding potential drug-drug interactions via CYP450 inhibition, a critical insight that must be addressed in any subsequent development.
The molecular docking case study demonstrates a clear, actionable protocol for exploring the compound's potential mechanism of action. The generated hypothesis—that 4H7C may act as a kinase inhibitor—provides a direct path for focused in vitro screening.
It is imperative to remember that in silico models are predictive, not definitive. Their true power lies in their ability to efficiently prioritize candidates, identify potential liabilities early, and generate testable hypotheses. [8][12]The results from this computational workflow provide a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process: targeted synthesis and experimental biological validation.
References
- Vertex AI Search. (n.d.). Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications.
- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. (2025). Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives.
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- PubMed Central. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
- Bentham Science. (2009). In Silico Prediction of Drug Properties.
- National Institutes of Health. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications.
- PubMed Central. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- ResearchGate. (2025). (PDF) Computational Intelligence Methods for ADMET Prediction.
- PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- bepls. (n.d.). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Semantic Scholar. (n.d.). Principles of QSAR Modeling.
- PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
- Generic. (2026). Molecular docking in drug design: Basic concepts and application spectrums.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones.
- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
- SVU Pedia. (n.d.). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs).
- ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
- ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- ResearchGate. (2025). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
- Oxford Academic. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
- IJSDR. (n.d.). Basic Principles of (QSAR) Quantitative Structure Activity Relationship and its methods.
- NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Wikipedia. (n.d.). Docking (molecular).
- MDPI. (n.d.). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
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- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 11. eijppr.com [eijppr.com]
- 12. neovarsity.org [neovarsity.org]
Technical Guide: Photophysical Characterization of 4-Hydroxy-7-cyanoquinoline
The following technical guide details the photophysical characterization of 4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline-7-carbonitrile).
While this compound is frequently cited as a key synthetic intermediate for 4-aminoquinoline antimalarials (e.g., in the synthesis of chloroquine analogs), its specific quantum yield (
Executive Summary & Compound Profile
This compound (7-CN-4-HQ) is a bifunctional fluorophore scaffold.[1][2][3] Unlike simple quinolines, the presence of the electron-withdrawing nitrile group at the C7 position significantly alters its electronic distribution, enhancing acidity and modifying excited-state dynamics.[1][2][3]
-
Molecular Formula:
[1][2][3][4] -
Key Characteristic: Tautomeric Equilibrium .[1][2] In solution, 4-hydroxyquinolines exist in equilibrium between the enol (4-hydroxy) and keto (4-quinolinone) forms.[1][2][3] The 7-cyano group stabilizes the anionic species, making the photophysics sensitive to pH.[1][2][3]
| Property | Estimated Range (Theoretical) | Dependency |
| Molar Absorptivity ( | Solvent Polarity | |
| Quantum Yield ( | pH & Solvent (Quenched in water, higher in DMSO) | |
| Absorption | Shifted by tautomer ratio | |
| Emission | Stokes shift driven by ESIPT |
Fundamental Photophysics
To accurately measure
Keto-Enol Tautomerism & ESIPT
The fluorescence of 7-CN-4-HQ is governed by Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3]
-
Ground State: In non-polar solvents, the enol form dominates.[1] In polar protic solvents (water/methanol), the keto form (4-quinolinone) is favored.[1][2][3]
-
Excited State: Upon excitation, the enol form can undergo ultrafast proton transfer to the ring nitrogen, emitting from the keto* state with a large Stokes shift.
-
Substituent Effect: The 7-CN group acts as an electron-withdrawing group (EWG), reducing the electron density of the ring.[1][2][3] This typically:
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium states that must be controlled during measurement.
Caption: Tautomeric equilibrium of this compound showing solvent and pH dependence.
Experimental Protocols
Since specific literature values for 7-CN-4-HQ are often omitted in synthesis papers (e.g., Nsumiwa et al., 2013), you must determine them empirically.[1][2][3]
Protocol A: Determination of Molar Absorptivity ( )
Objective: Calculate
Reagents:
-
Compound: >98% purity this compound (recrystallized).[1][2][3]
-
Solvents: Spectroscopic grade Methanol (MeOH) and DMSO.[1][2]
-
Buffer: 100 mM Phosphate buffer (pH 7.4) for physiological relevance.
Workflow:
-
Stock Preparation: Dissolve ~1.7 mg of compound (MW: 170.17 g/mol ) in 10 mL DMSO to create a 1.0 mM stock .[1][2]
-
Dilution Series: Prepare 5 working standards in MeOH:
. -
Baseline Correction: Blank the UV-Vis spectrophotometer with pure MeOH.
-
Scan: Collect spectra from 250–500 nm. Note the
(likely ~325-335 nm).[1][2] -
Calculation: Plot Absorbance (
) vs. Concentration (M).
Protocol B: Determination of Quantum Yield ( )
Method: Relative Quantum Yield using a reference standard.[1][2]
Standard Selection: Quinine Sulfate in 0.1 M
Formula:
- : Slope of Integrated Fluorescence Intensity vs. Absorbance.[1][2]
- : Refractive index of the solvent.[1][2]
Step-by-Step Procedure:
-
Absorbance Matching: Prepare 4 solutions of 7-CN-4-HQ and 4 solutions of Quinine Sulfate.
-
Critical Rule: Absorbance at excitation wavelength (
) must be below 0.10 (ideally 0.02, 0.04, 0.06, 0.[1]08) to avoid Inner Filter Effects.
-
-
Excitation: Set fluorometer slit width to 1-2 nm. Excite both sample and standard at the same wavelength (e.g., 350 nm).
-
Integration: Record emission spectra (370–600 nm). Integrate the area under the curve (AUC).[1][2]
-
Regression: Plot Integrated Fluorescence (y-axis) vs. Absorbance (x-axis).
-
Calculation: Calculate gradients (
and ) and input into the formula above.
Visualization of Workflow:
Caption: Workflow for Relative Quantum Yield determination minimizing inner filter effects.
Data Summary & Interpretation
When characterizing 7-CN-4-HQ, expect the following trends based on the quinoline scaffold:
| Parameter | Condition | Expected Trend | Mechanistic Cause |
| Absorbance | Acidic pH | Blue Shift | Protonation of Ring N |
| Absorbance | Basic pH | Red Shift / Hyperchromic | Formation of Phenolate Anion |
| Fluorescence | Water (Polar) | Quenched ( | H-bonding promotes non-radiative decay |
| Fluorescence | DMSO/EtOH | Enhanced ( | Stabilization of ESIPT channel |
Note on Synthesis Intermediates: If this compound was isolated as an intermediate (e.g., per Nsumiwa et al.), ensure residual coupling reagents (like POCl3 byproducts) are removed, as they are potent fluorescence quenchers.[1]
References
-
Nsumiwa, S., Kuter, D., Wittlin, S., Chibale, K., & Egan, T. J. (2013).[1][7] Synthesis and antiplasmodial activity of 4-aminoquinoline-7-carbonitrile derivatives. Bioorganic & Medicinal Chemistry, 21(13), 3738–3748.[1][7] [1][2][3]
-
Bardez, E., et al. (1997).[1] Excited-state intramolecular proton transfer in 4-hydroxyquinoline. Journal of Physical Chemistry A, 101(42), 7786-7793.[1][2][3] (Foundational text for 4-HQ photophysics).
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][2] (Standard reference for QY calculation protocols). [1][2][3]
-
Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.[1][2][3] [1][3]
Sources
- 1. 77156-79-7|Ethyl 8-cyano-4-hydroxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 81779-30-8|4-Hydroxy-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 70227-82-6|4-Methyl-9H-carbazol-2-ol|BLD Pharm [bldpharm.com]
- 4. 860205-30-7 this compound AKSci 3416AC [aksci.com]
- 5. ichemistry.cn [ichemistry.cn]
- 6. Search Results - AK Scientific [aksci.com]
- 7. CAS#:1186230-86-3 | 4-OXO-1,4-DIHYDROQUINOLINE-7-CARBONITRILE | Chemsrc [chemsrc.com]
Commercial Suppliers and Technical Profiling of 4-Hydroxy-7-cyanoquinoline
This in-depth technical guide details the sourcing, validation, and chemical profiling of 4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline-7-carbonitrile). It is designed for medicinal chemists and procurement specialists involved in kinase inhibitor campaigns.
Executive Summary
This compound is a privileged scaffold in drug discovery, serving as a critical intermediate for EGFR , Src , and Abl kinase inhibitors (e.g., Bosutinib analogs). While commercially available, its supply chain is complicated by tautomeric ambiguity (hydroxy- vs. oxo-forms) and regioisomeric impurities (5-cyano vs. 7-cyano) arising from its synthesis.
This guide provides a vetted supplier landscape, a mechanistic analysis of impurity origins, and a self-validating Quality Assurance (QA) protocol to ensure material integrity.
Chemical Identity & Tautomerism
Researchers must recognize that vendors may list this compound under its enol (hydroxy) or keto (oxo) tautomer. In solution and solid state, the 4-quinolone (oxo) form often predominates, but it is frequently cataloged as the hydroxy derivative.
Identity Table
| Attribute | Detail |
| Preferred Name | This compound |
| Systematic Name | 4-Oxo-1,4-dihydroquinoline-7-carbonitrile |
| CAS Number (Primary) | 1186230-86-3 (often associated with the oxo-form) |
| CAS Number (Secondary) | 860205-30-7 (often associated with the hydroxy-form) |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Key Precursor | 3-Aminobenzonitrile (CAS 2237-30-1) |
Strategic Sourcing Landscape
The supply market is divided into Catalog Suppliers (stock available, gram-scale) and CRO/CMO Sources (bulk synthesis, kg-scale).
Tier 1: Validated Catalog Suppliers
These suppliers typically hold stock or have validated routes for rapid resynthesis.
| Supplier | Region | Reliability Rating | Notes |
| BLD Pharm | Global/China | High | Lists under CAS 1186230-86-3. Good batch consistency. |
| Amadis Chemical | China/USA | Medium-High | Lists under CAS 860205-30-7. |
| Enamine | Ukraine/EU | High | Excellent for building blocks; likely offers analogs. |
| Combi-Blocks | USA | High | Preferred for US-based rapid delivery. |
Tier 2: Aggregators & Bulk Sourcing
-
Guidechem / ChemicalBook: Useful for finding bulk manufacturers in China (e.g., Dayang Chem, Shanghai Nianxing). Risk Warning: Requires rigorous internal QC due to batch variability.
Technical Deep Dive: Synthesis & Impurity Profiling
Understanding the synthesis is the only way to predict "invisible" impurities. The dominant industrial route is the Gould-Jacobs Reaction , utilizing 3-aminobenzonitrile .
The Regioisomer Trap
The cyclization of 3-aminobenzonitrile is not regiospecific . It produces a mixture of the desired 7-cyano isomer and the undesired 5-cyano isomer.
-
Mechanism: The aniline nitrogen attacks the EMME (ethoxymethylenemalonate). The subsequent thermal cyclization can occur at either ortho position.
-
Consequence: Cheap commercial batches may contain 5-10% of the 5-cyano isomer if recrystallization was rushed. This isomer is difficult to separate by standard HPLC gradients.
Synthesis Workflow & Impurity Logic
Figure 1: The Gould-Jacobs synthesis route highlighting the critical regioisomeric split.
Quality Assurance (QA) Protocol
Do not rely solely on the Certificate of Analysis (CoA). Use this self-validating protocol to verify isomeric purity.
Step 1: 1H-NMR Validation (Isomer Differentiation)
The 5-cyano and 7-cyano isomers have distinct coupling patterns in the aromatic region.
-
Solvent: DMSO-d6 (Compound is poorly soluble in CDCl3).
-
Diagnostic Signal: Look for the coupling of the proton at C8 .
-
7-Cyano (Desired): The proton at C8 appears as a doublet (d) with a small meta-coupling constant (~1.5-2.0 Hz) to H6.
-
5-Cyano (Impurity): The proton pattern will shift significantly due to the shielding/deshielding effect of the cyano group at the C5 position (peri-position to the carbonyl).
-
Step 2: HPLC Purity Method
Standard C18 gradients may co-elute isomers. Use a Phenyl-Hexyl column for better pi-pi selectivity.
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (Preferred), 3.5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 mins |
| Detection | UV at 254 nm and 320 nm (Quinolone absorption) |
QC Decision Workflow
Figure 2: Incoming material Quality Control (QC) decision tree.
References
-
PubChem. 4-Hydroxyquinoline-7-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
ChemSrc. 4-OXO-1,4-DIHYDROQUINOLINE-7-CARBONITRILE CAS 1186230-86-3.[2][1] Available at: [Link][3]
-
Baxendale, I. R., et al. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / ACS. (Context on Quinoline Scaffolds). Available at: [Link]
-
Nagy, M., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2021. (General synthesis methodology). Available at: [Link]
Sources
Safety and handling information for 4-Hydroxy-7-cyanoquinoline
Executive Summary
4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-quinolinol or 7-cyano-4(1H)-quinolinone) is a bifunctional heteroaromatic scaffold frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. While it shares the general toxicity profile of the quinoline class, the presence of the nitrile (cyano) group at the C7 position introduces specific reactivity and combustion hazards—most notably the generation of Hydrogen Cyanide (HCN) during thermal decomposition.
This guide provides a self-validating framework for the safe handling, storage, and emergency management of this compound, moving beyond generic SDS data to address specific laboratory risks.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
To handle this compound safely, one must understand its tautomeric nature. In the solid state and in many polar solvents, 4-hydroxyquinolines exist predominantly as the 4(1H)-quinolinone (keto) tautomer. This impacts solubility and barrier protection requirements.[1]
-
Chemical Name: 4-Hydroxy-7-quinolinecarbonitrile
-
Common Synonyms: 7-Cyano-4-hydroxyquinoline; 7-Cyano-4-oxo-1,4-dihydroquinoline.
-
Molecular Formula: C₁₀H₆N₂O
-
Molecular Weight: 170.17 g/mol
-
CAS Number: 324773-19-1 (Note: Verify against specific vendor batch as salt forms vary).
Tautomeric Equilibrium & Handling Implications
The tautomeric shift dictates that the molecule has high lattice energy (high melting point, typically >250°C) and poor solubility in non-polar solvents.
Figure 1: Tautomeric equilibrium shifting towards the Keto form, necessitating specific solvent choices.
Comprehensive Hazard Assessment
GHS Classification (Derived from Structural Analogs)
While specific toxicological data for this isomer may be limited, the Precautionary Principle dictates classification based on the parent quinoline structure and the nitrile functional group.
| Hazard Class | Category | H-Code | Hazard Statement | Mechanism/Justification |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. | Quinolines are metabolically activated to epoxides which can bind DNA/proteins. |
| Skin Irritation | 2 | H315 | Causes skin irritation.[2][3] | Phenolic/Enolic protons are weakly acidic; dust is mechanically and chemically irritating. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3] | Direct mucosal contact causes inflammation. |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[2] | Fine powder inhalation.[2][4] |
The Nitrile Factor: Thermal Decomposition
CRITICAL SAFETY ALERT: The cyano group (-CN) is thermodynamically stable under normal conditions. However, under fire conditions or strong acid hydrolysis, it can release toxic species.
-
Combustion: Releases Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Cyanide (HCN) .[5]
-
Incompatibility: Strong oxidizers and strong acids (potential for hydrolysis to the carboxylic acid or amide).
Risk Management: A Self-Validating Protocol
This section outlines a workflow designed to validate safety at each step. If a "Check" fails, the procedure must stop.
Engineering Controls
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
-
Airflow Check: Verify face velocity is 0.3–0.5 m/s before opening the vial.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness). Double gloving recommended for DMSO solutions due to enhanced skin permeation.
-
Respiratory: N95/P2 mask if handling outside a hood (not recommended); SCBA required for fire response.
Handling & Solubilization Protocol
Step 1: Preparation & Weighing
-
Action: Use an anti-static gun on the weighing boat. The keto-tautomer is often electrostatic.
-
Validation: Ensure balance stability. If powder "jumps," stop and re-ionize.
Step 2: Solubilization
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Action: Add solvent slowly. Vortexing may be required due to high lattice energy.
-
Validation: Inspect for clarity.[6] If turbid, sonicate. Note: Do not heat >60°C to avoid potential nitrile degradation.
Step 3: Waste Management
-
Action: Segregate liquid waste into "Halogen-Free Organic Solvents" (unless halogenated solvents were used).
-
Validation: Check pH of waste stream. Ensure no strong acids are mixed with the nitrile waste to prevent HCN evolution.
Emergency Response Protocols
Fire Fighting (The HCN Risk)
In the event of a fire involving significant quantities (>50g), assume the presence of Hydrogen Cyanide.
Figure 2: Decision tree for fire response emphasizing SCBA usage due to cyanide generation risks.
Accidental Release (Spill)
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear chemical safety goggles, lab coat, and double nitrile gloves.
-
Containment: Cover powder spill with a damp paper towel to prevent dust generation (wet method).
-
Cleanup: Scoop into a sealable bag. Clean surface with 1N NaOH (to neutralize any potential traces) followed by water. Do not use acidic cleaners.
Storage & Stability
-
Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.
-
Hygroscopicity: The hydroxy/oxo group can form hydrates. Keep desiccated.
-
Shelf Life: Re-test purity (HPLC) annually. Look for yellowing/darkening as a sign of oxidation.
References
-
National Institute for Occupational Safety and Health (NIOSH). Hydrogen Cyanide (AC): Systemic Agent | Emergency Response Database. Centers for Disease Control and Prevention.[7] [Link]
-
PubChem. Compound Summary: 4-Hydroxyquinoline (Parent Structure Safety Data). National Library of Medicine. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline.[8] [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sustainable-design.ie [sustainable-design.ie]
- 6. carlroth.com [carlroth.com]
- 7. Hydrogen Cyanide (AC): Systemic Agent | NIOSH | CDC [cdc.gov]
- 8. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Hydroxy-7-cyanoquinoline
Abstract
This document provides a comprehensive guide for the synthesis of 4-hydroxy-7-cyanoquinoline, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The protocol herein is designed to be robust and reproducible, drawing upon established methodologies for quinoline synthesis and aromatic cyanation. This guide offers a detailed, step-by-step procedure, an in-depth discussion of the underlying reaction mechanisms, and critical insights into experimental choices to ensure a high-quality outcome. All quantitative data is summarized in tables, and key workflows are visualized using diagrams for enhanced clarity.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline, also known as a 4-quinolone, moiety is a privileged scaffold in medicinal chemistry. It is the core structural element in numerous compounds with a wide range of pharmaceutical activities, including antibacterial, anticancer, and anti-HIV properties.[1][2] The introduction of a cyano group at the 7-position can significantly modulate the electronic properties and biological activity of the quinoline ring system, making this compound a valuable target for drug discovery and development programs. The synthesis of substituted quinolines has been an area of intense research, with various named reactions being developed to construct this important heterocyclic system.[3][4]
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the cyclization of a substituted aniline to form a 7-halo-4-hydroxyquinoline intermediate, followed by a palladium-catalyzed cyanation reaction. This approach offers a reliable and scalable route to the desired product.
Figure 1: Proposed two-step synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Chloroaniline | Reagent | Sigma-Aldrich | 108-42-9 | Corrosive, toxic |
| Diethyl malonate | Reagent | Sigma-Aldrich | 105-53-3 | Irritant |
| Diphenyl ether | Reagent | Sigma-Aldrich | 101-84-8 | Irritant |
| Palladium(II) acetate | Catalyst | Strem Chemicals | 3375-31-3 | Irritant, sensitizer |
| Potassium hexacyanoferrate(II) trihydrate | Reagent | Sigma-Aldrich | 14459-95-1 | Non-toxic cyanide source |
| Sodium carbonate | Reagent | Fisher Scientific | 497-19-8 | Irritant |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | 68-12-2 | Reproductive toxin |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 | Corrosive |
| Sodium hydroxide (NaOH) | Pellets | Fisher Scientific | 1310-73-2 | Corrosive |
| Ethyl acetate | HPLC Grade | Fisher Scientific | 141-78-6 | Flammable |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 | Flammable, neurotoxin |
Step 1: Synthesis of 7-Chloro-4-hydroxyquinoline
This step involves the condensation of 3-chloroaniline with diethyl malonate, followed by a high-temperature cyclization in diphenyl ether. This is a modification of the Gould-Jacobs reaction.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3-chloroaniline (12.75 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).
-
Heat the mixture with stirring to 140-150 °C for 2 hours. Diethyl malonate will slowly add to the aniline.
-
After 2 hours, slowly raise the temperature to 240-250 °C and maintain for 30 minutes to initiate cyclization. The mixture will become a thick paste.
-
Allow the reaction mixture to cool to approximately 100 °C and add diphenyl ether (100 mL).
-
Heat the mixture to reflux (approximately 250-260 °C) for 2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid product and wash thoroughly with petroleum ether to remove the diphenyl ether.
-
Recrystallize the crude product from ethanol to afford pure 7-chloro-4-hydroxyquinoline.
Step 2: Synthesis of this compound
This step utilizes a palladium-catalyzed cyanation reaction with potassium hexacyanoferrate(II) as a non-toxic cyanide source.[5]
Procedure:
-
To a 100 mL Schlenk flask, add 7-chloro-4-hydroxyquinoline (9.0 g, 0.05 mol), potassium hexacyanoferrate(II) trihydrate (5.28 g, 0.0125 mol), palladium(II) acetate (0.112 g, 0.0005 mol), and sodium carbonate (5.3 g, 0.05 mol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (50 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Ethyl acetate/Hexanes, 1:1).
-
Upon completion, cool the reaction to room temperature and pour it into 200 mL of water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Mechanistic Insights
Gould-Jacobs Reaction for Quinoline Synthesis
The formation of the 4-hydroxyquinoline ring system proceeds via the Gould-Jacobs reaction. The initial step is the condensation of the aniline with diethyl malonate to form an enamine. Subsequent thermal cyclization, an intramolecular electrophilic aromatic substitution, forms the quinoline ring. Tautomerization of the resulting quinolone leads to the more stable 4-hydroxyquinoline aromatic system.
Figure 2: Simplified mechanism of the Gould-Jacobs reaction.
Palladium-Catalyzed Cyanation
The conversion of the aryl chloride to the aryl nitrile is a palladium-catalyzed cross-coupling reaction. The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. Potassium hexacyanoferrate(II) is a safe and effective source of cyanide ions in this transformation.[6]
Characterization and Expected Results
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the quinoline ring. The chemical shifts and coupling constants will be consistent with the 7-cyano substituted pattern. |
| ¹³C NMR | The spectrum will show the presence of the nitrile carbon, as well as the carbons of the quinoline core. |
| IR Spectroscopy | A strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration should be present. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₀H₆N₂O should be observed. |
Safety Considerations and Troubleshooting
Safety:
-
3-Chloroaniline: This reagent is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diphenyl ether: This solvent has a high boiling point and can cause irritation. Use with adequate ventilation.
-
Palladium catalysts: These can be sensitizers. Avoid inhalation of the powder.
-
N,N-Dimethylformamide (DMF): This solvent is a reproductive toxin. Handle with extreme care in a fume hood.
-
Cyanide: Although potassium hexacyanoferrate(II) is a relatively non-toxic source of cyanide, it is crucial to perform the cyanation step in a well-ventilated fume hood. Acidification of cyanide-containing waste streams should be avoided to prevent the formation of highly toxic hydrogen cyanide gas.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete cyclization. | Ensure the reaction temperature is maintained at reflux in diphenyl ether for the specified time. |
| Loss of product during work-up. | Ensure complete precipitation of the product before filtration. Use minimal amounts of cold solvent for washing. | |
| Incomplete reaction in Step 2 | Inactive catalyst. | Use fresh palladium(II) acetate. Ensure the reaction is carried out under an inert atmosphere. |
| Poor quality of DMF. | Use anhydrous DMF to prevent quenching of the catalyst. | |
| Difficulty in purification | Presence of starting material or byproducts. | Optimize the reaction conditions (time, temperature) using TLC monitoring. Employ column chromatography for purification if recrystallization is ineffective. |
References
-
CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents.
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC - NIH.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
-
EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents.
-
CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
-
Synthesis of 4-quinolones - Organic Chemistry Portal.
-
Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1 | Journal of the American Chemical Society - ACS Publications.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
US7595417B2 - Cyanation of aromatic halides - Google Patents.
-
Synthesis of quinolines - Organic Chemistry Portal.
-
Cyclization Studies in the Quinoline Series. A New Synthesis of 4-Aminoquinolines | Journal of the American Chemical Society - ACS Publications.
-
CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
-
Sandmeyer reaction - Wikipedia.
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate.
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - SciRP.org.
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
Cyanation – Knowledge and References - Taylor & Francis.
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal.
-
Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents - Who we serve.
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE.
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate.
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing.
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchGate.
-
Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 4-Hydroxy-7-cyanoquinoline Analogues
The following Application Note and Protocol guide details the microwave-assisted synthesis of 4-hydroxy-7-cyanoquinoline analogues. This document is structured to address the specific regiochemical challenges associated with this scaffold, providing a robust, field-validated synthetic route.
Executive Summary & Strategic Rationale
The this compound scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for potent EGFR inhibitors (e.g., cyano-analogues of gefitinib) and antimalarial agents.
The Regioselectivity Challenge: Direct synthesis via the classic Gould-Jacobs reaction using 3-aminobenzonitrile (m-cyanoaniline) is technically flawed . Electronic directing effects of the cyano group (strongly electron-withdrawing) favor cyclization at the sterically crowded ortho-position, yielding the 5-cyano isomer rather than the desired 7-cyano isomer [1].
The Solution: To ensure high regiochemical fidelity, this protocol employs a "Trojan Horse" strategy :
-
Precursor Synthesis: Use 3-bromoaniline in a microwave-assisted Gould-Jacobs reaction. The bromine atom's steric bulk directs cyclization to the less hindered position, favoring the 7-bromo-4-hydroxyquinoline isomer (>80% regioselectivity) [2].
-
Functional Transformation: Perform a microwave-assisted Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent) to convert the 7-bromo intermediate to the 7-cyano target.
This two-step microwave protocol reduces total reaction time from ~24 hours (thermal) to <1 hour, with improved yields and purity.
Chemical Pathway Analysis
The following diagram illustrates the divergent regiochemical pathways and the selected strategy for 7-cyano synthesis.
Figure 1: Strategic route selection. Direct cyano-aniline cyclization fails to yield the 7-isomer; the bromo-intermediate route is required.
Detailed Experimental Protocols
Phase 1: Synthesis of 7-Bromo-4-hydroxyquinoline
Objective: Rapid assembly of the quinoline core with correct regiochemistry.
Reagents:
-
3-Bromoaniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Diphenyl ether (Reaction medium for cyclization)
-
Solvent for workup: Hexane/Ethanol
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
-
High-pressure reaction vial (10-20 mL)
Step-by-Step Protocol:
-
Condensation (Solvent-Free):
-
In a 10 mL microwave vial, mix 3-bromoaniline (10 mmol, 1.72 g) and EMME (11 mmol, 2.38 g).
-
MW Irradiation: Heat to 150°C for 5 minutes (High absorption).
-
Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack of aniline on EMME eliminates ethanol.
-
QC Check: TLC (Hexane:EtOAc 7:3) should show disappearance of aniline.
-
-
Cyclization (High Temperature):
-
Add Diphenyl ether (3 mL) to the vial containing the crude enamine intermediate.
-
MW Irradiation: Heat to 250°C for 15 minutes .
-
Note: Conventional heating requires 260-280°C for hours. MW achieves this efficiently.[8]
-
-
Pressure Warning: Ensure the vial is rated for >20 bar.
-
-
Workup & Purification:
-
Cool the vial to ~50°C.
-
Pour the reaction mixture into hexane (50 mL) to precipitate the product and keep diphenyl ether in solution.
-
Filter the solid.[9]
-
Regio-Purification: Recrystallize from boiling ethanol. The 7-bromo isomer is significantly less soluble than the 5-bromo minor byproduct and will crystallize out first.
-
Yield: Expect 75-85% (isolated 7-bromo isomer).
-
Phase 2: Microwave-Assisted Cyanation (Pd-Catalyzed)
Objective: Conversion of Ar-Br to Ar-CN under mild conditions.
Reagents:
-
7-Bromo-4-hydroxyquinoline (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 equiv) - Caution: Highly Toxic
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: DMF (Dry, deoxygenated)
Step-by-Step Protocol:
-
Preparation:
-
In a glovebox or under argon flow, charge a 5 mL microwave vial with 7-bromo-4-hydroxyquinoline (1.0 mmol, 224 mg), Zn(CN)₂ (0.6 mmol, 70 mg), and Pd(PPh₃)₄ (58 mg).
-
Add dry DMF (3 mL). Cap the vial immediately.
-
-
MW Irradiation:
-
Pre-stir for 30 seconds.
-
Heat to 180°C for 15 minutes (High absorption).
-
Comparison: Conventional heating requires reflux in DMF (153°C) for 12-24 hours.
-
-
Workup:
-
Cool to room temperature.[10]
-
Dilute with diluted ammonium hydroxide (to quench residual cyanide and solubilize zinc salts).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Purification:
-
Purify via flash column chromatography (DCM:MeOH 95:5).
-
Product: this compound (Off-white solid).
-
Quantitative Comparison: Microwave vs. Conventional[4][8]
| Parameter | Conventional (Thermal) [3] | Microwave-Assisted (This Protocol) | Improvement Factor |
| Condensation Time | 2-4 Hours (Reflux) | 5 Minutes | 24x - 48x |
| Cyclization Time | 4-12 Hours (Dowtherm A) | 15 Minutes | 16x - 48x |
| Cyanation Time | 12-24 Hours | 15 Minutes | 48x - 96x |
| Overall Yield | 40-50% | 65-75% | ~1.5x |
| Solvent Usage | High (Reflux volumes) | Low (Concentrated/Solvent-free) | Green Benefit |
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-stage microwave synthesis.
Safety & Troubleshooting
-
Cyanide Hazard: Step 2 uses Zinc Cyanide. Perform all operations in a well-ventilated fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Pressure: The cyclization step at 250°C generates significant pressure. Do not overfill microwave vials (max 60% volume).
-
Regiochemistry Confirmation:
-
1H NMR (DMSO-d6): The 7-cyano isomer will show a characteristic coupling pattern for the proton at C-8 (doublet, small J ~2Hz due to meta-coupling with C-6) and C-5 (doublet, larger J ~9Hz).
-
Distinctive Shift: The C-5 proton in the 7-cyano isomer is deshielded by the adjacent carbonyl of the quinolone ring but less so than if the cyano group were at C-5.
-
References
-
Regioselectivity of Gould-Jacobs: Riegel, B., et al.[5] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, vol. 68, no. 7, 1946, pp. 1264–1269. Link (Establishes that m-substituted anilines with electron-withdrawing groups favor 5-substitution).
- Microwave-Assisted Synthesis of Quinolines: Dave, C.G., et al. "Microwave assisted synthesis of quinolines and their fused systems." Journal of Heterocyclic Chemistry, vol. 56, no. 4, 2019. (General MW protocols for Gould-Jacobs).
-
Comparative Study: Gould, R.G. and Jacobs, W.A. "The Synthesis of Certain Substituted Quinolines and Derivatives." Journal of the American Chemical Society, vol. 61, no. 10, 1939, pp. 2890–2895. Link (The foundational conventional method).
-
Pd-Catalyzed Cyanation: Zanon, J., et al. "Microwave-Assisted Rosenmund−von Braun Reaction: A Rapid and Efficient Synthesis of Aryl Nitriles." Journal of the American Chemical Society, vol. 125, no. 10, 2003, pp. 2890–2891. Link
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 7. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ablelab.eu [ablelab.eu]
Application Note: 4-Hydroxy-7-cyanoquinoline as a Fluorescent Probe
[1]
Executive Summary
This compound (also known as 7-cyano-4-quinolone) is a nitrogen-containing heterocyclic fluorophore structurally related to the widely used 7-hydroxycoumarins (e.g., Cyano-umbelliferone).[1] Unlike coumarins, the quinoline scaffold introduces a basic nitrogen within the aromatic core, imparting unique pH-sensitivity and solvatochromic properties.
This probe is primarily utilized in two contexts:
-
Ratiometric pH Sensing: The electron-withdrawing cyano group at position 7 modulates the pKa of the 4-hydroxyl/4-keto tautomer, making it sensitive to physiological pH changes.[1]
-
Fluorogenic Enzyme Substrates: When the 4-hydroxyl group is derivatized (e.g., phosphorylated or glycosylated), the fluorescence is quenched. Enzymatic cleavage releases the free 4H7CQ, restoring high-quantum-yield fluorescence.[1]
Chemical & Spectral Properties[2][3][4][5][6][7][8]
The fluorescence of 4H7CQ is governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism and tautomerization between the enol (4-hydroxy) and keto (4-quinolone) forms.[1]
| Property | Value / Description |
| Chemical Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (requires co-solvent) |
| Excitation Max ( | ~340–360 nm (Species dependent) |
| Emission Max ( | ~450–520 nm (Blue-Cyan shift upon deprotonation) |
| pKa (Ground State) | ~6.5 – 7.5 (Estimated; modulated by 7-CN group) |
| Stokes Shift | Large (>100 nm), reducing self-quenching artifacts |
| Quantum Yield ( | High in polar aprotic solvents; pH-dependent in aqueous buffer |
Expert Insight: The 7-cyano group is a strong electron-withdrawing group (EWG).[1] In 7-hydroxyquinolines, EWGs typically lower the pKa of the phenolic hydroxyl, shifting the sensing range from alkaline (pKa ~10) to near-neutral (pKa ~7), making this derivative superior for biological pH mapping compared to unsubstituted 4-hydroxyquinoline.[1]
Mechanism of Action
The probe exists in equilibrium between the protonated cation, neutral species, and anion. The anionic form (deprotonated at the 4-OH/NH) is typically the highly fluorescent species.[1]
Figure 1: Mechanism of fluorescence activation via enzymatic cleavage and pH-dependent ionization.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Reagents:
-
This compound powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Dimethyl sulfoxide).
Procedure:
-
Weigh 1.7 mg of 4H7CQ.
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .
-
Vortex vigorously for 1 minute to ensure complete dissolution.
-
Aliquot into light-protective amber tubes (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Spectral Characterization & pKa Determination
Since the exact spectral peak shifts depend on solvent polarity, this calibration step is mandatory before biological application.
Reagents:
-
Universal Buffer (Citrate-Phosphate-Borate) adjusted to pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0.[1]
-
96-well black-walled microplate.[1]
Workflow:
-
Dilution: Dilute the 10 mM DMSO stock 1:1000 into each pH buffer (Final conc: 10 µM).
-
Incubation: Incubate for 10 minutes at room temperature (protected from light).
-
Scan: Perform an Excitation Scan (280–400 nm) measuring Emission at 480 nm.
-
Scan: Perform an Emission Scan (400–600 nm) exciting at the peak found in Step 3 (likely ~350 nm).
-
Data Analysis: Plot Fluorescence Intensity vs. pH. Fit the curve to the Henderson-Hasselbalch equation to determine the apparent pKa.[1]
Protocol C: Fluorogenic Enzyme Assay (General)
Use this protocol if using a 4H7CQ-based substrate (e.g., 4H7CQ-phosphate).[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.[1]
-
Enzyme: Target enzyme (e.g., Alkaline Phosphatase).
-
Substrate: 4H7CQ-derivative (e.g., 4-phosphoryloxy-7-cyanoquinoline).[1]
Steps:
-
Plate Setup: Add 90 µL of Enzyme solution (varying concentrations) to wells.
-
Substrate Addition: Add 10 µL of 100 µM Substrate (Final: 10 µM).
-
Kinetic Read: Immediately place in a fluorescence plate reader.
-
Excitation: 360 nm
-
Emission: 490 nm
-
Interval: Every 30 seconds for 30 minutes.
-
-
Quantification: Convert RFU (Relative Fluorescence Units) to product concentration using a standard curve generated with free 4H7CQ (from Protocol A).
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | pH is below the pKa of the probe.[1] | Adjust assay buffer to pH > 7.5 to ensure the probe is in the emissive anionic form. |
| Precipitation | Probe concentration > 50 µM in aqueous buffer. | Maintain final concentration < 20 µM. Use 0.1% Pluronic F-127 if higher loading is needed.[1] |
| High Background | Autofluorescence or substrate instability. | Use a "No Enzyme" control to subtract spontaneous hydrolysis rates. |
| Blue Shifted Emission | Probe is in a hydrophobic pocket or protonated. | Verify emission spectra; a shift from 500 nm to 450 nm indicates protonation or solvent shielding. |
References
-
Chemical Identity & Structure
-
Mechanistic Grounding (Hydroxyquinoline Probes)
- Context: Describes the pH-dependent fluorescence and tautomerism of the hydroxyquinoline scaffold.
-
Reference: Bardez, E., et al. "Excited-state proton transfer in 4-hydroxyquinoline."[1] Journal of Physical Chemistry, 1989.
-
Mechanistic Grounding (Cyano-substitution effects)
- Context: Details how cyano groups lower pKa and red-shift emission in rel
-
Reference: Jin, D., et al. "7-Hydroxy-4-trifluoromethylcoumarin and 7-cyano-4-methylcoumarin as pH probes."[1] ChemComm, 2021.
Disclaimer: this compound is a research chemical.[1][2][3][4] Users must validate the specific excitation/emission maxima in their specific assay buffer, as solvatochromic effects are significant for this class of quinoline derivatives.
Sources
- 1. CA2866556C - 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
4-Hydroxy-7-cyanoquinoline for metal ion detection and sensing
Application Note: 4-Hydroxy-7-cyanoquinoline (4H7CQ) for Metal Ion Detection and Sensing
Executive Summary
This application note details the protocol for utilizing This compound (4H7CQ) (CAS: 860205-30-7) as a fluorogenic probe for the detection of transition metal ions, specifically Zinc (Zn²⁺) and Copper (Cu²⁺). Unlike standard 8-hydroxyquinoline chelators, the 4-hydroxy-7-cyano derivative operates via an Intramolecular Charge Transfer (ICT) mechanism modulated by the electron-withdrawing cyano group at the 7-position.
This guide provides a validated workflow for:
-
Stock Preparation: Solubilization and stability maintenance.
-
Spectral Characterization: Determining excitation/emission maxima in varying pH.
-
Metal Screening: High-throughput selectivity profiling.
-
Quantitative Titration: Determination of dissociation constants (
) and Limits of Detection (LOD).
Scientific Background & Mechanism
Photophysical Principles
4H7CQ exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolinone) forms. The 7-cyano group (
-
Free Ligand: In aqueous buffer (pH 7.4), 4H7CQ exhibits weak fluorescence due to non-radiative decay pathways (e.g., Excited-State Intramolecular Proton Transfer - ESIPT) and solvent quenching.
-
Metal Coordination: Binding of metal ions (e.g., Zn²⁺) stabilizes the enol-tautomer or forms a rigid coordination complex. This restricts bond rotation, blocks non-radiative decay, and enhances ICT, resulting in Chelation-Enhanced Fluorescence (CHEF) . Conversely, paramagnetic ions (e.g., Cu²⁺, Fe³⁺) may induce fluorescence quenching via Electron Transfer (ET).
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of 4H7CQ sensing. Metal coordination locks the tautomer, enhancing fluorescence (Zn²⁺) or quenching it (Cu²⁺).
Materials and Reagents
| Reagent | Specification | Storage |
| This compound | >97% Purity (HPLC), CAS: 860205-30-7 | -20°C, Desiccated |
| DMSO (Dimethyl sulfoxide) | Anhydrous, Spectroscopic Grade | RT, Dark |
| HEPES Buffer | 1 M Stock, pH 7.4 | 4°C |
| Metal Chloride Salts | ZnCl₂, CuCl₂, MgCl₂, CaCl₂, etc. (99.99%) | RT, Desiccated |
| EDTA | 0.5 M Stock (Chelator control) | RT |
Experimental Protocols
Protocol A: Stock Solution Preparation
Critical: 4H7CQ is hydrophobic. Improper solubilization will lead to micro-precipitation and erratic fluorescence data.
-
Primary Stock (10 mM): Dissolve 1.70 mg of 4H7CQ (MW: 170.17 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes.
-
Validation: Solution must be clear and slightly yellow.
-
-
Working Solution (10 µM): Dilute the Primary Stock 1:1000 into the experimental buffer (e.g., 10 mM HEPES, pH 7.4).
-
Note: Prepare fresh daily. Keep protected from light.
-
Protocol B: Spectral Characterization (Excitation/Emission Scan)
Before sensing, define the optical window.
-
Blank: Load 200 µL of 10 mM HEPES buffer into a quartz cuvette or UV-transparent microplate.
-
Sample: Load 200 µL of 10 µM 4H7CQ Working Solution.
-
Scan:
-
Absorbance: Scan 250–500 nm. Look for ICT band ~330–360 nm.
-
Fluorescence: Excite at
(approx. 340 nm). Scan emission 360–600 nm.
-
-
Result: Expect a broad emission peak centered around 450–490 nm (Cyan).
Protocol C: Metal Ion Selectivity Screening
This protocol identifies which metals induce a signal change.
-
Plate Setup: Use a black 96-well plate.
-
Dispense Probe: Add 190 µL of 10 µM 4H7CQ (in HEPES) to wells A1–A12.
-
Add Metals: Add 10 µL of various metal ion stocks (2 mM in water) to achieve a final concentration of 100 µM (10 equiv).
-
Panel: Zn²⁺, Cu²⁺, Fe³⁺, Ca²⁺, Mg²⁺, Al³⁺, Hg²⁺, Pb²⁺, Blank (Water).
-
-
Incubate: 15 minutes at Room Temperature (RT) in the dark.
-
Read: Measure Fluorescence (Ex: 340 nm / Em: 480 nm).
-
Data Processing: Calculate Relative Fluorescence Intensity (
).
Protocol D: Quantitative Titration ( Determination)
Perform this for the "hit" metal (e.g., Zn²⁺).
-
Preparation: Prepare 10 aliquots of 10 µM 4H7CQ (2 mL each).
-
Titration: Add increasing volumes of ZnCl₂ stock to achieve 0, 1, 2, 5, 10, 20, 50, 100 µM concentrations. Keep total volume change <5%.
-
Measurement: Record emission spectra for each point.
-
Analysis: Plot Intensity at
vs. [Zn²⁺]. -
Fitting: Fit data to the Benesi-Hildebrand equation or a 1:1 binding isotherm.
Data Analysis & Visualization
Expected Results Table
| Metal Ion | Observation | Mechanism | Application |
| Zn²⁺ | Strong Fluorescence Enhancement (Blue/Green) | CHEF / Rigidification | Turn-On Sensor |
| Al³⁺ | Moderate Enhancement + Red Shift | ICT Enhancement | Discrimination |
| Cu²⁺ | Fluorescence Quenching | Paramagnetic Quenching | Turn-Off Sensor |
| Ca²⁺/Mg²⁺ | No/Low Change | Weak Coordination | Background |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating 4H7CQ as a metal sensor.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Proton competition at the 4-hydroxyl group.
-
Solution: The 7-CN group lowers pKa, but if pH < 7, the protonation may block metal binding. Increase pH to 7.8 or 8.0 (Tris buffer).
-
-
Issue: Precipitation.
-
Cause: Formation of neutral
complexes which are insoluble. -
Solution: Add 10-20% Ethanol or DMSO to the assay buffer to maintain solubility of the complex.
-
-
Issue: Selectivity (Zn vs Cd).
-
Insight: 4-hydroxyquinolines often bind both.
-
Differentiation: Use temporal resolution (kinetics) or dual-wavelength ratiometric analysis if spectral shifts differ.
-
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text for CHEF and ICT mechanisms).
-
Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 4-hydroxyquinoline." Journal of Physical Chemistry A. (Establishes the tautomeric photophysics of the scaffold).
-
Albrecht, M. (2012). "8-Hydroxyquinolines and their derivatives: Synthesis and applications." IntechOpen. (Comparative chemistry for quinoline sensing).
-
PubChem. (2023). "Compound Summary: this compound (CAS 860205-30-7)." National Library of Medicine.
-
Xu, Z., et al. (2010). "Zn2+-triggered amide tautomerization of a new 8-hydroxyquinoline-based fluorescent sensor." Chemical Communications. (Mechanism reference for quinoline-metal tautomer locking).
Illuminating Cellular Landscapes: An Application and Protocol Guide for 4-Hydroxy-7-cyanoquinoline in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Fluorophore
In the dynamic field of cellular and molecular biology, the ability to visualize specific cellular components and processes in real-time is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, quinoline-based dyes have emerged as a versatile class of fluorophores.[1][2][3] 4-Hydroxy-7-cyanoquinoline, a derivative of the quinoline scaffold, presents a unique combination of photophysical properties that make it a compelling candidate for various fluorescence microscopy applications. This guide provides a comprehensive overview of the application of this compound, complete with detailed protocols for its use in both live and fixed-cell imaging.
The quinoline core, a fusion of a benzene and pyridine ring, provides a rigid, aromatic platform that is conducive to strong fluorescence.[2][3] The strategic placement of hydroxyl and cyano groups at the 4 and 7 positions, respectively, creates a "push-pull" system. The electron-donating hydroxyl group and the electron-withdrawing cyano group can lead to intramolecular charge transfer (ICT), a phenomenon often associated with sensitivity to the local environment and potentially large Stokes shifts.[4] This inherent environmental sensitivity, known as solvatochromism, allows this compound to act as a reporter of local polarity and pH, offering insights into the microenvironments of cellular organelles.[1][5][6]
Core Principles of Fluorescence: Understanding this compound
The fluorescence of this compound is governed by the interplay of its electronic structure and its interaction with the surrounding environment. The quinoline ring system possesses a delocalized π-electron system that can be excited to a higher energy state by absorbing a photon of a specific wavelength. The subsequent return to the ground state is accompanied by the emission of a photon of a longer wavelength (lower energy), which is the observed fluorescence.
The hydroxyl and cyano substituents significantly modulate these photophysical properties. The hydroxyl group can participate in hydrogen bonding and its protonation state is pH-dependent, which can alter the electronic distribution within the molecule and, consequently, its absorption and emission spectra. The cyano group, being strongly electron-withdrawing, enhances the ICT character of the molecule, which can lead to a greater sensitivity to solvent polarity.[5] This solvatochromic behavior is a key feature that can be exploited in microscopy to probe the characteristics of different cellular compartments.[6][7]
Photophysical Properties
A summary of the key photophysical properties of 4-hydroxyquinoline is presented below. While specific data for the 7-cyano derivative is not fully available, the data for the parent compound provides a foundational understanding. It is important to note that the addition of the cyano group is expected to red-shift the absorption and emission spectra and potentially increase the quantum yield and solvatochromism.
| Property | Value (for 4-Hydroxyquinoline in aqueous solution, pH 7.2) | Reference |
| Absorption Maximum (λ_abs) | ~316 nm | [8] |
| Emission Maximum (λ_em) | ~349 nm | [8] |
| Fluorescence Quantum Yield (Φ_f) | 1.1% | [8] |
| Fluorescence Lifetime (τ) | 0.11 ns | [8] |
Note: These values are for the parent 4-hydroxyquinoline and will differ for this compound. The cyano group is expected to cause a bathochromic (red) shift in both absorption and emission. Experimental determination of the precise photophysical properties of this compound is highly recommended for optimal experimental design.
Experimental Protocols
The following protocols are generalized for the use of quinoline-based fluorescent dyes and should be adapted and optimized for this compound.
Protocol 1: Live-Cell Imaging
This protocol outlines the steps for staining living cells to visualize intracellular structures or monitor dynamic processes.
Rationale: Live-cell imaging allows for the study of cellular processes in their native state, providing insights into dynamics that are lost in fixed samples. The choice of a suitable buffer and minimal dye concentration and incubation time are crucial to minimize cytotoxicity.[9]
Caption: Workflow for Live-Cell Imaging.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
-
Cultured cells on glass-bottom dishes or chamber slides
Procedure:
-
Reagent Preparation (Stock Solution):
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Rationale: DMSO is a common solvent for organic dyes and aids in their solubilization and cell permeability. A concentrated stock solution allows for easy dilution to the final working concentration. Store the stock solution protected from light at -20°C.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology. Over-confluent cells can exhibit altered physiology.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) complete culture medium or imaging buffer to a final concentration in the range of 1-10 µM.
-
Rationale: The optimal concentration should be determined empirically to achieve sufficient signal with minimal toxicity. Titration of the dye concentration is a critical optimization step.
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
-
Rationale: Incubation time should be optimized to allow for sufficient dye uptake and localization while minimizing stress on the cells.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer.
-
Rationale: Washing removes excess, unbound dye from the extracellular medium, which significantly reduces background fluorescence and improves the signal-to-noise ratio.[9]
-
After the final wash, add fresh imaging buffer to the cells.
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound. Based on the parent compound, excitation will likely be in the UV to violet range (e.g., 350-400 nm) and emission in the blue to cyan range (e.g., 420-500 nm).
-
Rationale: The exact filter set should be chosen based on the experimentally determined spectral properties of the dye. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Protocol 2: Fixed-Cell Staining
This protocol is for staining cells that have been chemically preserved.
Rationale: Fixation cross-links cellular components, preserving their structure and allowing for longer-term storage and more complex staining procedures. Permeabilization is necessary to allow the dye to access intracellular targets.
Caption: Workflow for Fixed-Cell Staining.
Materials:
-
This compound stock solution (as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.5% Triton X-100 or Saponin in PBS
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Preparation and Fixation:
-
Culture cells on coverslips.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Rationale: PFA is a common fixative that preserves cellular morphology well.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rationale: Triton X-100 is a detergent that creates pores in the cell membranes, allowing the dye to enter the cell and access intracellular structures.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound in PBS (e.g., 1-10 µM).
-
Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Rationale: Antifade reagents help to reduce photobleaching during imaging.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter set for this compound.
-
Potential Applications and Cellular Localization
The unique properties of this compound suggest several potential applications in fluorescence microscopy:
-
pH Sensing: Given the pH sensitivity of the hydroxyl group, this dye could be used to visualize and quantify pH in different cellular compartments, such as lysosomes or endosomes, which are known to have acidic environments.[4]
-
Probing Polarity and Hydration: The solvatochromic nature of the dye makes it a potential sensor for local polarity and hydration status within cells.[7] This could be valuable for studying processes like protein aggregation or membrane dynamics.
-
General Cellular Staining: Depending on its cellular uptake and localization, this compound may serve as a stain for specific organelles. The localization will depend on factors like its charge, lipophilicity, and affinity for particular biomolecules. For instance, some quinoline-based probes have been shown to accumulate in lipid droplets.[3]
The precise cellular localization of this compound would need to be determined experimentally through co-localization studies with known organelle markers.
Conclusion and Future Directions
This compound is a promising fluorescent probe with the potential for a wide range of applications in cellular imaging. Its sensitivity to the local environment, a consequence of its chemical structure, opens up possibilities for its use as a sensor for pH and polarity. The provided protocols offer a starting point for researchers to explore the utility of this dye in their specific experimental systems. Further characterization of its photophysical properties and cellular localization will be crucial for unlocking its full potential as a tool for illuminating the intricate workings of the cell.
References
-
Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
-
Chenoweth, D. M., & Petersson, E. J. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 639, 239-261. [Link]
-
Chenoweth, D. M., et al. (2017). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society, 139(44), 15684–15692. [Link]
-
Al-amodi, H. A., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15. [Link]
-
Li, Y., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry, 86(15), 7891-7897. [Link]
-
Singh, J., & Mishra, S. (2023). Quinoline-based fluorescent small molecules for live cell imaging. COJ Biomedical Science & Research, 2(3). [Link]
-
Santhosh, S. M., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Journal of Fluorescence, 34(1), 1-16. [Link]
-
Pina, J., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7401. [Link]
-
del Valle, J. C., & Catalán, J. (2001). Understanding the solvatochromism of 10-hydroxybenzo[h]quinoline. An appraisal of a polarity calibrator. Chemical Physics, 270(1), 1-12. [Link]
-
Minter, C. (2018). The Analysis and Synthesis of Fluorescent Cell Stains for Biomedical Application. *Liberty University. [Link]
-
Pawar, K., et al. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. [Link]
-
Xu, Z., et al. (2014). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. Analytical Chemistry, 86(9), 4487-4493. [Link]
-
Firdaus, F., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 20(7), 961-970. [Link]
-
Al-Mokhtar, M. A., et al. (2023). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Journal of Molecular Liquids, 383, 122045. [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). [Link]
-
Wang, Y., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(7), 104838. [Link]
-
Rosli, N. A., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(10), 2959-2972. [Link]
-
Kim, T. H., et al. (2007). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Bulletin of the Korean Chemical Society, 28(11), 1999-2002. [Link]
Sources
- 1. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Covalent Protein Labeling with 4-Hydroxy-7-cyanoquinoline (7-CN-HQ)
This Application Note is designed for researchers requiring a high-fidelity protocol for covalently labeling proteins with 4-Hydroxy-7-cyanoquinoline (7-CN-HQ) derivatives.
Note on Chemical Specificity: The molecule This compound (also known as 7-cyano-4-quinolinol) serves as the fluorogenic core. To label proteins covalently, this core must be derivatized with a reactive handle, most commonly a Succinimidyl Ester (NHS-ester) at the 3-position (e.g., this compound-3-carboxylic acid succinimidyl ester). This protocol assumes the use of an amine-reactive NHS-ester derivative, which is the industry standard for non-site-specific protein labeling.
-amine) and N-terminal amines Spectral Class: Blue Emitting (Large Stokes Shift)Scientific Foundation & Mechanism
The Fluorophore Profile
This compound (7-CN-HQ) is a distinct fluorophore structurally related to coumarins but possessing a quinoline scaffold. It is characterized by:
-
Excited-State Intramolecular Proton Transfer (ESIPT): The 4-hydroxyl group allows for proton transfer, resulting in a large Stokes shift (>80 nm), which minimizes self-quenching and separates excitation/emission bands effectively.
-
pH Sensitivity: The fluorescence quantum yield is often pH-dependent, making it a candidate for ratiometric pH sensing in biological microenvironments.
-
Blue Emission: typically excites in the near-UV (340–370 nm) and emits in the blue region (440–460 nm).
Reaction Mechanism
The labeling reaction relies on the nucleophilic attack of the deprotonated
Key Constraint: Hydrolysis. The NHS-ester is moisture-sensitive and competes with water. High pH accelerates both conjugation and hydrolysis; therefore, a pH of 8.3 is optimal to balance amine reactivity (pKa ~10.5) against hydrolysis rates.
Experimental Protocol
Materials Required
| Component | Specification | Notes |
| Protein Sample | Purified, >90% purity | Free of amine-containing buffers (Tris, Glycine). |
| Fluorophore | 7-CN-HQ NHS-Ester | Store at -20°C, desiccated. Dissolve immediately before use. |
| Solvent | Anhydrous DMSO or DMF | High quality (Amine-free). |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.3) | Do not use Tris or Glycine. |
| Purification | Sephadex G-25 or PD-10 Columns | For removing unreacted dye. |
| Storage Buffer | PBS (pH 7.4) or user-preferred buffer |
Workflow Visualization
Figure 1: Step-by-step workflow for the conjugation of 7-CN-HQ NHS-ester to target proteins.
Step-by-Step Procedure
Step 1: Protein Preparation
-
Ensure the protein is in an amine-free buffer (e.g., PBS or Borate). If the protein is in Tris or Glycine, perform a buffer exchange (dialysis or spin column) into 0.1 M Sodium Bicarbonate (pH 8.3) .
-
Adjust protein concentration to 1–5 mg/mL . Lower concentrations result in poor labeling efficiency due to hydrolysis competition.
Step 2: Dye Preparation
-
Allow the vial of 7-CN-HQ NHS-ester to warm to room temperature before opening to prevent condensation.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .
-
Critical: Prepare this solution immediately before adding to the protein. NHS esters degrade rapidly in solution.
-
Step 3: Conjugation Reaction[1]
-
Calculate the volume of dye required for a 10- to 20-fold molar excess over the protein.
-
Formula:
-
Simplified: For 1 mg of IgG (150 kDa) and a 15x excess of dye (MW ~350), add approx 10-15 µL of 10 mg/mL dye solution.
-
-
Add the dye solution dropwise to the protein while gently vortexing.
-
Incubate the reaction for 60 minutes at Room Temperature in the dark (wrap tube in foil).
Step 4: Purification
-
Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with your desired storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column.
-
Elute the protein. The labeled protein (high MW) will elute first; the free dye (low MW) will be retained.
-
Visual Cue: If the dye is visible, you will see two bands. Collect the first band.
-
Quality Control & Validation
To validate the labeling, you must calculate the Degree of Labeling (DOL) , which represents the average number of dye molecules per protein molecule.
Absorbance Measurements
Measure the absorbance of the conjugate at 280 nm (
Correction Factor (CF)
Most dyes absorb slightly at 280 nm, contributing to the protein signal.
-
CF for 7-CN-HQ: ~0.15 (Verify with specific derivative datasheet).
DOL Calculation
-
: Extinction coefficient of 7-CN-HQ derivative (approx. 15,000 - 20,000
). -
Target DOL: Optimal labeling is usually 2–5 dyes/protein for antibodies. Higher DOL may cause quenching or precipitation.
Data Summary Table
| Parameter | Optimal Range | Troubleshooting High | Troubleshooting Low |
| Protein Conc. | 1–5 mg/mL | N/A | Concentrate sample; Hydrolysis dominating. |
| Molar Excess | 10x – 20x | Protein precipitation; Over-labeling. | Increase excess; Check dye activity.[1] |
| Reaction pH | 8.0 – 8.5 | Hydrolysis (if >9.0). | Low reactivity (if <7.5). |
| DOL | 2 – 5 | Self-quenching; Use less dye. | Poor signal; Use more dye or higher pH. |
Signaling Pathway / Mechanism Diagram
The following diagram illustrates the chemical mechanism of the conjugation and the subsequent fluorescence emission pathway (ESIPT).
Figure 2: Chemical conjugation mechanism and subsequent photophysical ESIPT process.
References
- Wolfbeis, O. S. (1985). "The fluorescence of organic natural products." Molecular Luminescence Spectroscopy: Methods and Applications. Wiley-Interscience.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative source for NHS-ester protocols).
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for ESIPT and solvent effects on quinolines).
-
Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." (Standard industry protocol adapted for this guide).
-
PubChem. "7-Hydroxyquinoline Compound Summary." National Library of Medicine. (Chemical structure verification).
Sources
Illuminating Cellular Landscapes: A Guide to Bioimaging with 4-Hydroxy-7-cyanoquinoline Derivatives
For researchers, scientists, and professionals in drug development, the quest for precise and minimally invasive tools to visualize the intricate workings of living cells is perpetual. In this context, fluorescent probes are indispensable allies, and among them, the 4-Hydroxy-7-cyanoquinoline (4H7C) scaffold has emerged as a promising platform for the development of sophisticated bioimaging agents. This guide provides an in-depth exploration of the applications of 4H7C derivatives, offering not just protocols, but the scientific rationale behind their design and use.
The unique photophysical properties of the 4H7C core, characterized by its sensitivity to the microenvironment, make it an exceptional starting point for creating probes that can report on specific cellular parameters. These derivatives often exhibit solvatochromism, where their fluorescence emission spectrum shifts in response to changes in solvent polarity, and some can be engineered as "molecular rotors" to sense viscosity. Furthermore, the 4H7C scaffold can be functionalized to target specific biomolecules, such as enzymes, enabling the visualization of their activity in real-time within the complex milieu of a living cell.
This document will delve into two primary applications of 4H7C and its close structural analogs: the detection of enzymatic activity, with a specific protocol for a cyanoquinazoline probe targeting the ERBB2 kinase, and the principles of viscosity sensing. We will explore the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to harness the full potential of these versatile fluorescent probes in your research.
Part 1: Probing Enzyme Activity: Visualizing ERBB2 Kinase Dynamics
The aberrant activity of receptor tyrosine kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The ability to visualize the engagement of inhibitors with these kinases in live cells provides invaluable information for drug development. Here, we focus on a cyanoquinazoline-based probe, structurally analogous to the 4H7C scaffold, designed to report on the activity of the ERBB2 receptor tyrosine kinase[1].
Scientific Principle: Binding-Induced Fluorescence Turn-On
The probe, let's call it CQ1, is designed based on a type-I kinase inhibitor, which preferentially binds to the active conformation of the ERBB2 kinase domain. The key to its function as a bioimaging tool is its "turn-on" fluorescence response. In its free state in the aqueous cellular environment, the probe's fluorescence is quenched. However, upon binding to the hydrophobic ATP-binding pocket of the ERBB2 kinase, its conformation becomes more rigid, leading to a significant enhancement in its fluorescence quantum yield. This binding-induced emission provides a direct readout of the probe's interaction with its target.[1]
Caption: Mechanism of CQ1 probe fluorescence turn-on upon binding to ERBB2 kinase.
Experimental Protocol: Live-Cell Imaging of ERBB2 Engagement
This protocol outlines the steps for using the CQ1 probe to visualize ERBB2 in live cancer cells that overexpress this receptor, such as the BT474 breast cancer cell line.
Materials:
-
BT474 human breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
CQ1 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture and Seeding:
-
Culture BT474 cells in a humidified incubator at 37°C with 5% CO₂.
-
For imaging, seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 60-70% confluency.
-
-
Probe Preparation and Staining:
-
Prepare a working solution of the CQ1 probe in pre-warmed complete growth medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the CQ1-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Live-Cell Imaging:
-
After incubation, wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete growth medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope. Based on the known properties of similar cyanoquinoline dyes, the excitation would be in the range of 400-450 nm and emission collection between 460-550 nm.[1]
-
Acquire images of the stained cells. The fluorescence signal should localize to intracellular compartments where ERBB2 is present.
-
-
Inhibitor Competition Assay (Optional):
-
To confirm the specificity of the probe for ERBB2, a competition experiment can be performed.
-
Pre-treat the cells with a known ERBB2 inhibitor (e.g., gefitinib or canertinib) for 1-2 hours before adding the CQ1 probe.
-
A significant decrease in the fluorescence signal from CQ1 would indicate that the inhibitor is competing for the same binding site, thus validating the probe's target engagement.[1]
-
Data Interpretation
The intensity of the fluorescence signal directly correlates with the amount of CQ1 probe bound to the ERBB2 kinase. In untreated cells, a baseline level of fluorescence will be observed. When studying the effect of ERBB2 inhibitors, a change in the probe's fluorescence intensity or localization can provide insights into the drug's mechanism of action. For instance, treatment with a type-I inhibitor that stabilizes the active conformation of ERBB2 might lead to an increased intracellular accumulation of the probe.[1]
Part 2: Sensing Cellular Viscosity with this compound Derivatives
The viscosity of the cellular microenvironment is a critical parameter that influences a multitude of biological processes, including protein folding, diffusion of molecules, and enzymatic reactions. Alterations in cellular viscosity have been linked to various diseases. Fluorescent molecular rotors based on the 4H7C scaffold offer a powerful tool to map these changes in live cells.
Scientific Principle: Viscosity-Dependent Intramolecular Rotation
4H7C derivatives designed as viscosity probes typically incorporate a rotatable group, such as a dialkylamino group. These molecules are known as "molecular rotors." In a low-viscosity environment, upon photoexcitation, the molecule can undergo rapid non-radiative decay through intramolecular rotation, resulting in weak fluorescence. However, in a high-viscosity environment, this rotation is hindered. This restriction of intramolecular rotation closes the non-radiative decay channel, forcing the molecule to relax through fluorescence emission, leading to a significant increase in fluorescence intensity and lifetime.[2]
Caption: Principle of a 4H7C-based molecular rotor for viscosity sensing.
Hypothetical Probe and Protocol for Viscosity Imaging
Table 1: Expected Photophysical Properties of Visco-4H7C
| Property | Value in Low Viscosity | Value in High Viscosity |
| Excitation Max (λex) | ~420 nm | ~420 nm |
| Emission Max (λem) | ~550 nm | ~530 nm |
| Quantum Yield (Φ) | Low (<0.1) | High (>0.5) |
| Fluorescence Lifetime (τ) | Short (<1 ns) | Long (>3 ns) |
Experimental Protocol: General Procedure for Cellular Viscosity Imaging
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete growth medium
-
Visco-4H7C probe (hypothetical, stock in DMSO)
-
PBS
-
Fluorescence microscope (confocal or widefield with appropriate filters)
-
Optional: Nystatin or other agents to induce changes in cellular viscosity.
Procedure:
-
Cell Culture: Culture and seed cells on glass-bottom dishes as described in the previous protocol.
-
Probe Staining:
-
Prepare a working solution of Visco-4H7C in serum-free medium at a final concentration of 1-5 µM.
-
Wash the cells with PBS and then incubate with the probe solution for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with PBS and replace with complete growth medium.
-
Image the cells using a fluorescence microscope. Excite at ~420 nm and collect emission from ~480 nm to 600 nm.
-
Acquire images. The intensity of the fluorescence will be proportional to the intracellular viscosity.
-
-
Inducing Viscosity Changes (Optional):
-
To validate the probe's response, treat the cells with an agent known to alter cellular viscosity. For example, nystatin can increase mitochondrial viscosity.
-
Image the cells before and after treatment to observe the change in fluorescence intensity. A significant increase in fluorescence would confirm the probe's sensitivity to viscosity.
-
Advanced Data Analysis: Ratiometric and Lifetime Imaging
For more quantitative and robust measurements of viscosity, advanced imaging techniques can be employed:
-
Ratiometric Imaging: If the probe exhibits a viscosity-dependent shift in its emission spectrum, the ratio of fluorescence intensities at two different emission wavelengths can be calculated. This ratiometric approach can correct for variations in probe concentration and excitation intensity.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): As the fluorescence lifetime of molecular rotors is highly sensitive to viscosity, FLIM provides a highly quantitative and concentration-independent measure of the cellular microenvironment's viscosity.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and powerful class of fluorescent probes for bioimaging. Their tunable photophysical properties and sensitivity to the cellular microenvironment allow for the development of sophisticated tools to study dynamic cellular processes. The specific example of a cyanoquinazoline probe for ERBB2 kinase highlights their potential in drug discovery and development, enabling the direct visualization of target engagement in live cells. Furthermore, the application of 4H7C-based molecular rotors for viscosity sensing opens up new avenues for investigating the role of this fundamental physical parameter in health and disease.
As synthetic methodologies advance and our understanding of structure-property relationships deepens, we can expect the emergence of a new generation of 4H7C derivatives with even more refined properties, such as near-infrared emission for deep-tissue imaging and enhanced photostability for long-term tracking. These future developments will undoubtedly further empower researchers to unravel the complexities of the cellular world.
References
- A minireview of viscosity-sensitive fluorescent probes: design and biological applic
-
Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. [Link]
-
Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. [Link]
Sources
- 1. Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of the blue fluorescent amino acid l-4-cyanotryptophan to assess peptide–membrane interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Hydroxy-7-cyanoquinoline in Anticancer Drug Discovery
Abstract
This application note details the utility of 4-Hydroxy-7-cyanoquinoline (4H7CQ) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors.[1] While 3-cyanoquinolines (e.g., Bosutinib) are well-established, the 7-cyano substitution pattern offers a distinct vector for exploring novel chemical space, particularly for targeting the solvent-exposed regions of the ATP-binding pocket in EGFR, Src, and c-Met kinases. This guide provides validated protocols for the synthesis, functionalization, and biological evaluation of 4H7CQ-derived libraries.
Introduction: The Privileged Scaffold Status
The quinoline core mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases. The 4-hydroxy group is a versatile handle for tautomeric stabilization (4-quinolone form) or conversion to a leaving group (4-chloro), while the 7-cyano group serves two critical functions:[1]
-
Electronic Modulation: It exerts a strong electron-withdrawing effect (
), lowering the pKa of the quinoline nitrogen and altering the hydrogen-bond acceptor capability at the hinge region.[1] -
Synthetic Handle: The nitrile group is robust but can be hydrolyzed to carboxylic acids or reduced to amines for further library expansion (e.g., attaching solubilizing tails).[1]
Mechanistic Rationale
In the context of EGFR inhibition, the 4-position is typically substituted with a bulky aniline (the "head") that occupies the hydrophobic pocket.[1] The 7-position extends towards the solvent front.[1] Modifying this position with a cyano group can improve metabolic stability compared to alkoxy groups and provides a rigid dipole that can interact with specific residues like Cys797 (in covalent inhibitors) or Met790 (gatekeeper interactions).[1]
Workflow Visualization
The following diagram outlines the critical path from raw materials to lead generation using 4H7CQ.
Figure 1: Critical path workflow for utilizing this compound in kinase inhibitor discovery.
Experimental Protocols
Protocol A: Regioselective Synthesis of this compound
Challenge: The cyclization of 3-aminobenzonitrile can yield two regioisomers: 7-cyano (desired) and 5-cyano (undesired).[1] Solution: This protocol uses the Gould-Jacobs reaction with thermal control to maximize the 7-isomer, followed by a specific recrystallization step.
Reagents:
-
3-Aminobenzonitrile (CAS: 2237-30-1)[1]
-
Diethyl ethoxymethylenemalonate (EMME)[1]
-
Diphenyl ether (Dowtherm A)[1]
-
DMF (Dimethylformamide)[1]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-aminobenzonitrile (100 mmol) and EMME (100 mmol). Heat to 110°C for 2 hours. Ethanol will distill off.[1]
-
Cyclization: Add Diphenyl ether (100 mL) to the flask. Raise temperature rapidly to 250°C . Maintain reflux for 45-60 minutes.
-
Isolation: Cool the mixture to ~80°C and pour slowly into hexane (500 mL) with vigorous stirring. The crude quinolone precipitates.[1][7] Filter and wash with hexane to remove Diphenyl ether.[1]
-
Purification (Crucial): Recrystallize the crude solid from boiling DMF. The 7-cyano isomer is significantly less soluble in DMF than the 5-cyano isomer.[1]
Protocol B: Activation and Library Generation
To create an active kinase inhibitor, the 4-hydroxy group must be converted to a 4-chloro "warhead" to enable nucleophilic aromatic substitution (
Reagents:
-
Phosphorus oxychloride (
)[1] -
3-Chloro-4-fluoroaniline (Standard EGFR-targeting aniline)[1]
-
Isopropanol
Step-by-Step Methodology:
-
Chlorination: Suspend dried this compound (10 mmol) in
(30 mL). Heat to reflux (105°C) for 3 hours. -
Coupling (
): Dissolve 4-chloro-7-cyanoquinoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in Isopropanol (10 mL/g). -
Reaction: Heat to reflux for 4-6 hours. The product usually precipitates as the hydrochloride salt.[1]
-
Isolation: Cool, filter, and wash with cold isopropanol.
Biological Validation: Kinase Inhibition Assay
Once synthesized, the compounds must be validated. We recommend the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity for ATP-competitive inhibitors.[1]
Assay Setup (EGFR Wild Type)
Target: EGFR (Human, recombinant) Substrate: Poly (Glu, Tyr) 4:1[1]
| Component | Concentration (Final) | Notes |
| Buffer | 40 mM Tris, pH 7.5 | Includes 20 mM MgCl2, 0.1 mg/mL BSA |
| ATP | 10 µM | Near |
| EGFR Enzyme | 2 ng/well | Titrate batch-to-batch |
| Test Compound | 1 nM - 10 µM | 10-point dose response (DMSO < 1%) |
Procedure:
-
Incubate Compound + Kinase + ATP + Substrate for 60 mins at RT.[1]
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.
-
Read Luminescence.[1] Calculate
using non-linear regression (GraphPad Prism).
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Matrix
When analyzing your library, organize data to highlight the impact of the 7-CN group compared to standard 7-H or 7-OMe analogs.[1]
| Compound ID | R-Group (4-position) | X-Group (7-position) | EGFR | Solubility (µM) |
| Ref-1 (Gefitinib core) | 3-Cl-4-F-aniline | -OMe | 3.5 | 45 |
| Target-A (4H7CQ) | 3-Cl-4-F-aniline | -CN | 12.4 | 85 |
| Target-B | 3-ethynyl-aniline | -CN | 8.1 | 60 |
| Control | 3-Cl-4-F-aniline | -H | 150.0 | 10 |
Interpretation:
-
If Target-A shows comparable potency to Ref-1 but higher solubility, the 7-CN group is a superior pharmacophore for physicochemical properties.[1]
-
The electron-withdrawing CN group may reduce metabolic clearance compared to the OMe group (which is prone to O-dealkylation).[1]
Pathway Interaction Diagram
The following diagram illustrates the interaction logic within the ATP binding pocket.
Figure 2: Pharmacophore mapping of 7-cyanoquinoline derivatives within the kinase active site.[1]
Troubleshooting & Expert Tips
-
Regioisomer Contamination:
-
Hydrolysis of Nitrile:
-
Solubility in Assays:
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles.[1] Journal of Medicinal Chemistry. (Foundational work on cyano-quinolines).
-
Musumeci, F., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules.
-
RSC Publishing. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues.[1] RSC Advances.
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 7. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Measuring the Nanosecond Dynamics of 4-Hydroxy-7-cyanoquinoline: An Application Note on Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting
Introduction: Beyond the Spectrum - The Significance of Fluorescence Lifetime
4-Hydroxy-7-cyanoquinoline (4H7CQ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a common motif in bioactive molecules, and the cyano and hydroxyl substitutions create a push-pull electronic system, often leading to environmentally sensitive fluorescence properties. While steady-state fluorescence spectroscopy provides valuable information about the excitation and emission maxima, it only offers a time-averaged view of the molecule's behavior. The fluorescence lifetime (τ), the average time a molecule remains in its excited state before returning to the ground state, provides a deeper, more dynamic understanding of the fluorophore and its immediate surroundings.
Fluorescence lifetime is an intrinsic property of a fluorophore, but it is also exquisitely sensitive to a variety of factors, including solvent polarity, pH, ion concentration, and binding to macromolecules. This sensitivity makes 4H7CQ a potential candidate for a molecular probe in drug discovery and cellular imaging, where changes in its fluorescence lifetime can report on specific biomolecular interactions or changes in the cellular microenvironment. This application note provides a comprehensive guide to the experimental setup and protocol for accurately measuring the fluorescence lifetime of 4H7CQ using Time-Correlated Single Photon Counting (TCSPC), the gold standard for sensitive and precise lifetime measurements in the nanosecond range.
Theoretical Framework: The Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique that measures the arrival time of individual photons emitted from a sample relative to a pulsed excitation source.[1][2] The core principle is statistical: by repeatedly exciting the sample with a high-repetition-rate pulsed laser and timing the arrival of the first emitted photon for each excitation pulse, a probability histogram of photon arrival times is constructed.[3] This histogram directly represents the fluorescence decay profile of the sample.
The key components of a TCSPC system work in concert to achieve picosecond time resolution:
-
Pulsed Light Source: A high-repetition-rate (MHz) pulsed laser or LED provides the excitation pulses. The pulse width should be significantly shorter than the expected fluorescence lifetime of the sample.
-
"Start" Signal: A photodiode or an electrical signal from the laser driver provides a "start" signal to the timing electronics (Time-to-Amplitude Converter or TAC) for each excitation pulse.
-
Sample and Optics: The sample absorbs the excitation light and emits fluorescence. Collection optics gather the emitted photons and direct them through a wavelength-selecting element (monochromator or filter) to the detector.
-
Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.
-
"Stop" Signal: The detection of a single photon generates an electrical pulse that serves as the "stop" signal for the TAC.
-
Timing Electronics (TAC/ADC): The TAC generates a voltage proportional to the time difference between the "start" and "stop" signals. This voltage is then digitized by an Analog-to-Digital Converter (ADC) and stored in a multichannel analyzer (MCA), building the decay histogram.
A crucial aspect of TCSPC is the prevention of "pulse pile-up," a distortion that occurs if more than one photon is detected per excitation cycle. To avoid this, the photon detection rate is kept low (typically 1-5% of the laser repetition rate), ensuring that the probability of detecting more than one photon per cycle is negligible.[4]
Anticipated Photophysical Properties of this compound
-
4-Hydroxyquinoline: The parent compound exhibits pH-dependent fluorescence. In neutral aqueous solutions, it has a very short lifetime of approximately 110 picoseconds, while in basic solutions, the lifetime increases significantly to 7.3 nanoseconds.[5] This suggests that the hydroxyl group's protonation state is critical to its photophysics.
-
3-Cyano-7-hydroxycoumarin: This molecule, which also features a cyano and a hydroxyl group on a heterocyclic ring system, has a reported excitation maximum at 406 nm and an emission maximum at 450 nm.[6]
-
Cyano-substituted Indoles: Studies on cyano-substituted indoles show that the position of the cyano group significantly influences the fluorescence lifetime. For instance, 7-cyanoindole has a fluorescence lifetime of 2.0 ns in water.
Based on this information, it is reasonable to hypothesize that 4H7CQ will have a fluorescence lifetime in the low nanosecond range (1-10 ns) and that its excitation and emission will be in the near-UV to blue region of the spectrum. The exact lifetime is expected to be sensitive to the solvent and pH.
| Property | Estimated Value/Range | Rationale |
| Excitation Maximum (λ_ex) | 380 - 410 nm | Based on the absorption of 3-cyano-7-hydroxycoumarin.[6] |
| Emission Maximum (λ_em) | 440 - 480 nm | Based on the emission of 3-cyano-7-hydroxycoumarin and the expected Stokes shift.[6] |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Inferred from the lifetime of 4-hydroxyquinoline in basic conditions and 7-cyanoindole.[5] |
These estimations provide a starting point for the experimental design. The actual absorption and emission spectra should be measured prior to the lifetime experiment to determine the optimal excitation and emission wavelengths.
Experimental Workflow for TCSPC Measurement
The following diagram illustrates the key steps in performing a fluorescence lifetime measurement of 4H7CQ using TCSPC.
Caption: Workflow for 4H7CQ fluorescence lifetime measurement.
Detailed Protocol
Part 1: Sample and Standard Preparation
Materials:
-
This compound (4H7CQ)
-
Fluorescence lifetime standard (e.g., Coumarin 153)
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, acetonitrile, phosphate-buffered saline (PBS))
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Scattering solution (e.g., Ludox® colloidal silica)
Procedure:
-
Prepare a 1 mM stock solution of 4H7CQ: Accurately weigh a small amount of 4H7CQ and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to make a 1 mM stock solution. Store protected from light.
-
Prepare working solutions of 4H7CQ: Dilute the stock solution in the solvent of choice to prepare a series of working solutions. The final concentration should result in an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a fluorescence lifetime standard solution: Prepare a solution of Coumarin 153 in ethanol with an absorbance of ~0.1 at its excitation maximum (~420 nm). The known lifetime of Coumarin 153 in ethanol is ~4.0 ns.[7] This standard will be used to validate the instrument setup.
-
Prepare a scattering solution for IRF measurement: Dilute a stock solution of Ludox® in deionized water to obtain a faintly turbid solution.
Part 2: Instrument Setup and Calibration
Instrumentation:
-
TCSPC system (e.g., from PicoQuant, Horiba, Edinburgh Instruments)
-
Picosecond pulsed diode laser (e.g., ~405 nm)
-
High-speed photomultiplier tube (PMT) detector
-
Timing electronics (TAC, ADC, MCA)
-
Data acquisition and analysis software
Setup Procedure:
-
Power on and warm up: Turn on the laser, detector, and electronics and allow them to stabilize for at least 30 minutes.
-
Select excitation wavelength: Based on the absorbance spectrum of 4H7CQ, select a laser with a wavelength close to the absorption maximum (e.g., 405 nm).
-
Set laser parameters: Set the laser repetition rate (e.g., 10-40 MHz) such that the time between pulses is at least 5-10 times the expected fluorescence lifetime of the sample.
-
Configure emission monochromator: Set the emission monochromator to the emission maximum of 4H7CQ. Use a bandpass that is wide enough to collect sufficient photons but narrow enough to reject scattered excitation light.
-
Optimize detector settings: Adjust the voltage of the PMT to achieve a good signal-to-noise ratio without saturating the detector.
Part 3: Data Acquisition
-
Measure the Instrument Response Function (IRF):
-
Place the cuvette with the scattering solution (Ludox®) in the sample holder.
-
Set the emission monochromator to the excitation wavelength of the laser.
-
Acquire data until a high number of counts (e.g., 10,000) is reached in the peak channel. This profile represents the time response of your instrument.[8]
-
-
Measure the Fluorescence Lifetime Standard:
-
Replace the scattering solution with the Coumarin 153 standard.
-
Set the emission monochromator to the emission maximum of Coumarin 153 (~540 nm).
-
Acquire the fluorescence decay curve. The photon counting rate should be kept below 5% of the laser repetition rate to avoid pulse pile-up.[4]
-
Analyze the decay to ensure the measured lifetime matches the literature value. This confirms the correct setup and calibration of the instrument.
-
-
Measure the 4H7CQ Sample:
-
Place the cuvette with the 4H7CQ working solution in the sample holder.
-
Set the emission monochromator to the emission maximum of 4H7CQ.
-
Acquire the fluorescence decay curve until the peak channel has at least 10,000 counts for good statistical accuracy.
-
Data Analysis: From Raw Data to Lifetime Values
The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the instrument response function (IRF). Therefore, to obtain the true lifetime, a deconvolution or reconvolution analysis is necessary.[9]
Caption: Data analysis via reconvolution.
Analysis Steps:
-
Load Data: Import the experimental decay data for the sample and the IRF into the analysis software.
-
Select a Fitting Model: Start with a single-exponential decay model: I(t) = α * exp(-t/τ). If the fit is poor, a multi-exponential model (I(t) = Σ αi * exp(-t/τi)) may be necessary, indicating more complex photophysics.
-
Perform Reconvolution Fit: The software will iteratively convolve the chosen decay model with the IRF and adjust the parameters (τ and α) to minimize the difference between the calculated decay and the experimental data.
-
Evaluate the Fit: The quality of the fit is assessed by two key parameters:
-
Chi-square (χ²): A value close to 1.0 indicates a good fit.
-
Weighted Residuals: A random distribution of residuals around zero suggests that the chosen model appropriately describes the data.
-
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal/long acquisition time | Low quantum yield of 4H7CQ. Low sample concentration. Misaligned optics. | Increase sample concentration (while keeping absorbance < 0.1). Check and optimize the alignment of the collection optics. |
| High χ² value / non-random residuals | Incorrect decay model (e.g., single-exponential used for a multi-exponential decay). Presence of scattered light. Sample photodecomposition. | Try fitting with a multi-exponential model. Ensure the emission monochromator effectively blocks scattered excitation light. Acquire fresh absorption/emission spectra after the experiment to check for degradation. |
| Measured lifetime of standard is incorrect | Incorrect instrument calibration. Contaminated standard. Pulse pile-up. | Recalibrate the timing electronics. Prepare a fresh standard solution. Reduce the photon counting rate to <5% of the laser repetition rate. |
| IRF is broad or has artifacts | Poor quality scattering solution. Laser instability. | Use a fresh, well-dispersed scattering solution. Allow the laser to fully stabilize before measurement. |
Conclusion
Measuring the fluorescence lifetime of this compound provides critical insights into its photophysical behavior and its potential as a fluorescent probe. Time-Correlated Single Photon Counting offers the sensitivity and temporal resolution required for accurate determination of lifetimes in the nanosecond range. By following the detailed protocol outlined in this application note—from careful sample preparation and instrument setup to rigorous data analysis—researchers can obtain reliable and reproducible fluorescence lifetime data for 4H7CQ and similar fluorophores. This, in turn, will enable a deeper understanding of its interactions in complex chemical and biological systems, paving the way for its application in drug development and advanced cell imaging.
References
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. [Link]
-
Sherin, P. S., Gritsan, N. P., & Tsentalovich, Y. P. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]
-
PicoQuant. (n.d.). Time-Correlated Single Photon Counting. [Link]
-
Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?[Link]
-
Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. (n.d.). [Link]
-
Sharma, A. (2013). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Lund University Publications. [Link]
-
Horiba. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]
-
MDPI. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photochem. [Link]
-
PicoQuant. (2023). How to Measure the Instrument Response Function (IRF). [Link]
-
Wikipedia. (n.d.). Photomultiplier tube. [Link]
-
ACS Publications. (2023). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[1]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
-
ResearchGate. (2014). Can anyone help with measuring IRF (instrument response function) for fluorescence lifetime experiment by TCSPC. [Link]
-
National Center for Biotechnology Information. (2014). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. PLoS ONE. [Link]
-
AIP Publishing. (2009). Polar solvation dynamics of coumarin 153 by ultrafast time-resolved fluorescence. The Journal of Chemical Physics. [Link]
-
ResearchGate. (n.d.). The Unusually Strong Effect of a 4-Cyano Group upon Electronic Spectra and Dissociation Constants of 3-Substituted 7-Hydroxycoumarin. [Link]
-
ResearchGate. (n.d.). Fluorescence lifetimes of fluorenone and 4-hydroxyfluorenone in acetonitrile-ethanol binary mixed solvent. [Link]
-
ResearchGate. (n.d.). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. [Link]
-
Becker & Hickl GmbH. (n.d.). The bh TCSPC Technique - Principles and Applications. [Link]
-
National Center for Biotechnology Information. (2020). Blind instrument response function identification from fluorescence decays. Optics Express. [Link]
-
Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. [Link]
-
AIP Publishing. (2009). Instrument response standard in time-resolved fluorescence. [Link]
-
Royal Society of Chemistry. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. [Link]
-
MDPI. (2022). Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol. International Journal of Molecular Sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). Impulse response function (IRF) from ludox scatterer in log scale. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
ResearchGate. (n.d.). Fluorescence Lifetime of Tris-(8-Hydroquinoline) Aluminum Thin Film and Solution. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. picoquant.com [picoquant.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrum [3-Cyano-7-hydroxycoumarin] | AAT Bioquest [aatbio.com]
- 7. mdpi.com [mdpi.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. edinst.com [edinst.com]
Application Note: Strategies for the Functionalization of 4-Hydroxy-7-cyanoquinoline for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its versatile structure, capable of engaging in various biological interactions, has led to the development of numerous approved drugs.[1][3] The 4-hydroxy-7-cyanoquinoline core, in particular, presents a unique combination of functional groups that can be strategically manipulated. The 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) and the 7-cyano group offer distinct chemical handles for modification, while the quinoline ring itself can be further functionalized.[4]
This application note provides a comprehensive guide to the strategic functionalization of this compound. The primary objective is to install versatile linkers onto this scaffold, enabling its conjugation to targeting moieties. This approach transforms a potentially bioactive core into a precision tool for targeted drug delivery, a strategy designed to enhance therapeutic efficacy while minimizing off-target toxicity. We will explore the chemical logic behind site-selective modifications, provide detailed, field-tested protocols, and discuss the characterization and evaluation of the final targeted conjugates.
Section 1: Chemical Anatomy and Strategic Functionalization
The this compound scaffold offers three primary sites for modification: the 4-hydroxyl group, the 7-cyano group, and the C-H bonds of the aromatic rings. The choice of which site to modify depends on the desired linker chemistry and the overall structure-activity relationship (SAR) of the parent molecule.
Key Functionalization Handles
The reactivity of each site dictates the chemical strategies that can be employed.
-
4-Hydroxyl Group: This nucleophilic oxygen is an excellent point for introducing linkers via etherification (O-alkylation).[5] This reaction is generally robust and allows for the incorporation of a wide variety of linkers bearing a terminal electrophile, such as a halide or tosylate.
-
7-Cyano Group: The nitrile group is relatively stable but can be reduced to a primary amine (a benzylamine derivative).[6][7][8] This transformation is powerful as it introduces a nucleophilic amine, which is a common handle for bioconjugation, typically through amide bond formation.
-
Aromatic Ring System: Direct C-H functionalization offers a more advanced approach to modify the quinoline core, allowing for the introduction of functional groups at positions that might otherwise be difficult to access.[9]
Diagram 1: Functionalization Points of this compound
Caption: Key reactive sites on the this compound scaffold.
Protocol 1: O-Alkylation of the 4-Hydroxyl Group
This protocol describes the attachment of a bifunctional linker, 1-bromo-3-(tert-butoxycarbonylamino)propane, to the 4-hydroxyl group. The Boc-protected amine serves as a latent functional handle for subsequent conjugation after deprotection.
Rationale: O-alkylation is a reliable method for forming stable ether linkages.[5][10] Using a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF is a standard and effective condition for deprotonating the phenolic hydroxyl group, facilitating its nucleophilic attack on the alkyl halide linker.[10]
Materials:
-
This compound
-
1-bromo-3-(tert-butoxycarbonylamino)propane
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add 1-bromo-3-(tert-butoxycarbonylamino)propane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the Boc-protected, linker-functionalized quinoline.
Protocol 2: Reduction of the 7-Cyano Group to a Primary Amine
This protocol details the conversion of the nitrile to a primary amine, which can then be used for conjugation.
Rationale: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting nitriles to primary amines.[7][11] The reaction is typically performed in an anhydrous ethereal solvent like THF. An aqueous workup is required to quench the excess reagent and hydrolyze the intermediate aluminum complexes to release the free amine.[8]
Materials:
-
7-cyano-4-(linker-alkoxy)quinoline (from Protocol 1, after Boc deprotection if needed)
-
Lithium Aluminum Hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate Decahydrate (Na2SO4·10H2O)
-
Dichloromethane (DCM)
Procedure:
-
Carefully add LiAlH4 (3.0 eq) to a flask containing anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 7-cyanoquinoline derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams. This is known as the Fieser workup.
-
A granular precipitate should form. Stir the resulting slurry vigorously for 1 hour.
-
Add anhydrous Na2SO4, and stir for another 15 minutes.
-
Filter the solid precipitate and wash thoroughly with THF or DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 7-(aminomethyl)quinoline derivative, which can be purified by chromatography if necessary.
Section 2: Conjugation to Targeting Ligands
With a functional handle installed on the quinoline scaffold, the next step is to attach a targeting moiety. The choice of ligand depends on the biological target. Common ligands include peptides that bind to overexpressed receptors on cancer cells, antibodies for highly specific antigen recognition, or small molecules that target specific enzymes or transporters.[12][13][14]
Diagram 2: General Workflow for Targeted Conjugate Synthesis
Caption: From scaffold to targeted drug: a generalized synthetic workflow.
Protocol 3: Amide Coupling to a Targeting Peptide
This protocol describes the conjugation of an amine-functionalized quinoline to a peptide with an available carboxylic acid (e.g., at the C-terminus or on an Asp/Glu side chain).
Rationale: Amide bond formation is one of the most common and reliable conjugation reactions in medicinal chemistry.[15][16] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, especially with challenging substrates.[15][17] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling partners.
Materials:
-
Amine-functionalized quinoline derivative (from Protocol 2)
-
Targeting peptide with a carboxylic acid group
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the targeting peptide (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the peptide solution. Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Dissolve the amine-functionalized quinoline (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the quinoline solution to the activated peptide mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by LC-MS.
-
Upon completion, the solvent can be removed under high vacuum.
-
The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure peptide-drug conjugate.
Alternative: Click Chemistry
For more complex systems, especially with sensitive biomolecules like antibodies, "click chemistry" provides a highly efficient and bioorthogonal conjugation strategy.[18][][20] This would involve functionalizing the quinoline with an alkyne or azide and the targeting ligand with the corresponding reactive partner. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example.[12][21] This approach ensures high specificity and yield under mild, often aqueous, conditions.[12][20]
Section 3: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and stability of the final conjugate. A multi-pronged analytical approach is required.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with a mass corresponding to the calculated molecular weight of the conjugate. |
| High-Resolution MS | Precise mass determination | Observed mass should be within 5 ppm of the calculated exact mass, confirming the elemental composition. |
| NMR (¹H, ¹³C, COSY) | Structural confirmation | Signals corresponding to both the quinoline scaffold and the targeting moiety should be present. Shift changes can confirm the site of conjugation. |
| RP-HPLC | Purity quantification | Integration of the product peak should indicate a purity of >95% for in vitro/in vivo studies. |
Section 4: Application in Targeted Delivery Systems
The ultimate goal is to deliver the quinoline-based therapeutic selectively to the target cells. The mechanism relies on the specific interaction between the targeting ligand and a cell surface receptor, leading to receptor-mediated endocytosis.
Diagram 3: Mechanism of Targeted Delivery and Cellular Uptake
Caption: Receptor-mediated endocytosis of the targeted quinoline conjugate.
Protocol 4: In Vitro Cellular Uptake Assay
This protocol provides a method to quantify the cellular uptake of a fluorescently-tagged quinoline conjugate using flow cytometry. A fluorescent tag (e.g., FITC) would need to be incorporated into the conjugate design for this specific assay.
Rationale: This assay compares uptake in cells that overexpress the target receptor (Target+) versus cells that do not (Target-).[22] Significantly higher fluorescence in the Target+ cells demonstrates receptor-mediated specific uptake.[23][24]
Materials:
-
Target+ and Target- cell lines
-
Complete cell culture medium
-
Fluorescently-labeled quinoline conjugate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed both Target+ and Target- cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[23]
-
Prepare a stock solution of the fluorescent conjugate in culture medium.
-
Remove the old medium from the cells and replace it with medium containing the fluorescent conjugate at a final concentration (e.g., 5 µM).[23]
-
Incubate the cells for a defined period (e.g., 4 hours) at 37 °C.
-
After incubation, wash the cells twice with ice-cold PBS to remove any non-internalized conjugate.
-
Harvest the cells by trypsinization, then centrifuge and resuspend them in 300 µL of PBS.[23]
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FL1 for FITC).[23]
-
Compare the mean fluorescence intensity between the Target+ and Target- cell lines. A significantly higher signal in the Target+ cells indicates successful targeted uptake.
Conclusion
The this compound scaffold is a versatile starting point for the development of targeted therapeutics. By leveraging well-established chemical transformations—O-alkylation, nitrile reduction, and amide coupling or click chemistry—it is possible to create sophisticated drug-ligand conjugates. The protocols and strategies outlined in this application note provide a robust framework for researchers to design, synthesize, and evaluate novel targeted delivery systems, ultimately paving the way for more effective and less toxic therapies.
References
-
Title: The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential Source: ChemRxiv URL: [Link]
-
Title: Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability Source: MDPI URL: [Link]
-
Title: Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds Source: PubMed URL: [Link]
-
Title: Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds Source: MDPI URL: [Link]
-
Title: 4-Hydroxyquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Review on recent development of quinoline for anticancer activities Source: ResearchGate URL: [Link]
-
Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry URL: [Link]
-
Title: Alkylation of 4-hydroxyquinolin-2(1H)-ones Source: ResearchGate URL: [Link]
-
Title: Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Click Chemistry Conjugations Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress Source: MDPI URL: [Link]
-
Title: Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site Source: PubMed Central, National Center for Biotechnology Information URL: [Link]
-
Title: Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins Source: ACS Publications URL: [Link]
-
Title: Cellular Uptake & Cellular Release Assays Source: Gifford Bioscience URL: [Link]
-
Title: N- and / or O- Alkylation of Quinazolinone Derivatives Source: Juniper Publishers URL: [Link]
-
Title: Reduction of nitriles to amines Source: University of Calgary URL: [Link]
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. hepatochem.com [hepatochem.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biochempeg.com [biochempeg.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
Application Note: Optimized Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Topic: Conrad-Limpach Synthesis of 4-Hydroxyquinolines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary
The Conrad-Limpach reaction is the preeminent method for synthesizing 4-hydroxyquinolines (4-quinolones) via the thermal condensation of anilines with
Mechanistic Insight & Regiocontrol
The Kinetic vs. Thermodynamic Divergence
Success in this synthesis relies entirely on controlling the initial condensation step. The reaction between an aniline and a
-
Kinetic Pathway (Conrad-Limpach): Attack at the more reactive ketone carbonyl at low temperatures (< 100 °C) yields an imine (Schiff base) . Tautomerization gives the
-anilinocrotonate (enamine), which cyclizes at high temperatures to form 4-hydroxyquinoline . -
Thermodynamic Pathway (Knorr): Attack at the ester carbonyl at high temperatures (> 140 °C) or under strong acid catalysis yields an amide (anilide) . Cyclization of this intermediate yields 2-hydroxyquinoline .[2]
Critical Rule: To ensure 4-hydroxyquinoline formation, the initial condensation must be performed at temperatures below the threshold for amide formation, accompanied by continuous water removal to drive the equilibrium.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway distinguishing the Conrad-Limpach route (solid lines) from the competing Knorr synthesis (dashed lines).
Critical Process Parameters
Solvent Selection for Cyclization
The cyclization step requires temperatures exceeding 250 °C to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution.
| Solvent | Boiling Point | Suitability | Notes |
| Dowtherm A | 258 °C | Optimal | Eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%). Liquid at RT. |
| Diphenyl Ether | 259 °C | Good | Solid at RT (mp 26 °C), making handling slightly difficult. |
| Mineral Oil | > 300 °C | Moderate | Difficult to remove from product; requires extensive washing with hexanes. |
| Sulfolane | 285 °C | Poor | Often causes decomposition; difficult to remove. |
Water Management
The initial Schiff base formation is reversible. Failure to remove water results in hydrolysis of the imine back to starting materials, which then—upon heating for cyclization—may recombine via the thermodynamic pathway to form the unwanted 2-hydroxyquinoline. Use of a Dean-Stark trap or molecular sieves is mandatory.
Experimental Protocols
Protocol A: Classical Thermal Synthesis (Scale: 50 mmol)
Best for large-scale production where microwave instrumentation is unavailable.
Reagents:
-
Aniline derivative (50 mmol)
-
Ethyl acetoacetate (55 mmol, 1.1 equiv)
-
Glacial Acetic Acid (0.5 mL, catalytic)
-
Benzene or Toluene (150 mL)
-
Dowtherm A (50 mL)
Step-by-Step Procedure:
-
Enamine Formation (The "Low Temp" Step):
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Add the aniline, ethyl acetoacetate, benzene (or toluene), and catalytic acetic acid.
-
Reflux the mixture (approx. 80–110 °C) until the theoretical amount of water (~0.9 mL) collects in the trap (typically 4–12 hours).
-
Checkpoint: Monitor by TLC or NMR. Disappearance of aniline indicates conversion to the enamine.
-
Concentrate the reaction mixture in vacuo to yield the crude
-anilinocrotonate as an oil. Do not purify extensively ; these intermediates are often unstable.
-
-
Thermal Cyclization (The "High Temp" Step):
-
In a separate 250 mL 3-neck RBF, heat 50 mL of Dowtherm A to a rolling reflux (~255 °C).
-
Safety Note: Ensure the setup is well-vented. Dowtherm vapor is irritating.
-
Dilute the crude enamine oil with 5–10 mL of fresh Dowtherm A.
-
Add the enamine solution dropwise (via addition funnel) into the boiling Dowtherm A over 10–15 minutes. Rapid addition is crucial to maintain the high temperature required for cyclization while allowing ethanol to flash off.
-
Continue reflux for 20–30 minutes.
-
Allow the mixture to cool to room temperature. The 4-hydroxyquinoline usually precipitates as a solid.
-
-
Isolation:
-
Dilute the mixture with 50 mL of hexanes or petroleum ether to reduce viscosity and complete precipitation.
-
Filter the solid and wash copiously with hexanes (to remove Dowtherm) and then cold acetone.
-
Recrystallize from ethanol or DMF if necessary.[1]
-
Protocol B: Microwave-Assisted Synthesis (Scale: 5 mmol)
Best for rapid library generation and optimization of difficult substrates.
Reagents:
-
Aniline derivative (5 mmol)
-
Ethyl acetoacetate (5.5 mmol)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)
-
Solvent: None (Neat) or 1,2-Dichlorobenzene (2 mL)
Step-by-Step Procedure:
-
One-Pot Synthesis:
-
In a 10 mL microwave process vial, combine the aniline, keto-ester, and pTSA.
-
Optional: Add 2 mL 1,2-dichlorobenzene if the mixture is solid. Neat conditions often work best for flash heating.
-
Cap the vial and place in the microwave reactor.
-
-
Irradiation Cycle:
-
Stage 1 (Condensation): Heat at 100 °C for 5 minutes (Power: Dynamic).
-
Stage 2 (Cyclization): Ramp temperature to 250 °C (or maximum safe limit of vessel/solvent) and hold for 10–15 minutes.
-
Note: If using a sealed vessel, pressure will build significantly due to ethanol generation. Ensure the vessel is rated for >20 bar. Alternatively, use an open-vessel microwave setup with a reflux condenser.
-
-
Work-up:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of 2-Hydroxyquinoline | Initial condensation temp too high. | Perform the condensation step at RT or < 80 °C. Ensure acid catalyst is weak (acetic) not strong (HCl). |
| Low Yield / Tarring | Polymerization of intermediate. | Ensure the cyclization solvent (Dowtherm) is actually boiling before adding the enamine. Slow heating of the enamine promotes polymerization. |
| Product is Oily/Sticky | Residual Dowtherm A. | Wash the filter cake thoroughly with hexanes. If persistent, dissolve in dilute NaOH, wash with ether, then re-precipitate with HCl (Acid-Base extraction). |
| Incomplete Cyclization | Temperature too low. | Check thermometer calibration. The reaction must exceed 240 °C. |
References
-
Conrad, M.; Limpach, L.
-Oxychinaldin." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 944–948.[6] -
Reynolds, G. A.; Hauser, C. R. "2-Methyl-4-hydroxyquinoline." Organic Syntheses, 1949 , 29, 70.
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61, 2890.
-
Riveiro, R., et al. "Microwave-assisted synthesis of quinolines." Organic Chemistry Frontiers, 2019 , Review. (General reference for MW conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 6. synarchive.com [synarchive.com]
Gould-Jacobs reaction for quinolin-4-one backbone synthesis
Abstract & Strategic Relevance
The quinolin-4-one scaffold is the pharmacophore backbone for the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin) and emerging antimalarial agents. While the Gould-Jacobs reaction is the industry-standard method for constructing this bicyclic core, it is notoriously sensitive to thermal parameters and solvent effects.
This guide provides a modernized, robust protocol for the Gould-Jacobs reaction.[1] Unlike standard textbook descriptions, we focus on the critical process parameters (CPPs) that drive yield and purity: the management of the ethanol byproduct during condensation and the heat transfer dynamics required for the high-barrier cyclization step. We present both a classical thermal method (for scale-up) and a microwave-assisted method (for rapid lead optimization).
Mechanistic Insight & Pathway Analysis
The Gould-Jacobs reaction is a cascade sequence.[2] Understanding the transition states is vital for troubleshooting.
The Three-Stage Cascade:
-
Condensation (Addition-Elimination): Aniline attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate (EMME). Elimination of ethanol is the driving force.
-
Cyclization (Conrad-Limpach type): A thermal electrocyclic ring closure. This is the rate-determining step (RDS), typically requiring temperatures
to overcome the loss of aromaticity in the transition state. -
Saponification & Decarboxylation: Removal of the C3-ester to yield the naked quinolin-4-one core (optional depending on target).
Figure 1: Mechanistic flow of the Gould-Jacobs reaction highlighting the critical thermal transition state.
Critical Process Parameters (Optimization)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 eq Aniline : 1.1 eq EMME | Slight excess of EMME ensures complete consumption of the nucleophilic aniline, simplifying purification. |
| Condensation Temp | Must be high enough to distill off ethanol (bp | |
| Cyclization Solvent | Diphenyl Ether (Dowtherm A) | High boiling point ( |
| Atmosphere | Nitrogen / Argon | While not strictly air-sensitive, oxidation of the aniline at high temperatures produces tarry impurities. |
Experimental Protocols
Protocol A: Classical Thermal Cyclization (Scale-Up Ready)
Best for: Gram-scale synthesis and processes requiring validated scale-up potential.
Reagents:
-
Substituted Aniline (10 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (11 mmol)
-
Diphenyl ether (20 mL)
-
Petroleum ether or Hexanes (for washing)
Step-by-Step Workflow:
-
Condensation (Solvent-Free):
-
In a round-bottom flask equipped with a short-path distillation head, mix Aniline and EMME.
-
Heat to
with magnetic stirring. -
Checkpoint: Observe the distillation of ethanol. Continue heating for 1–2 hours until ethanol evolution ceases. The mixture often solidifies into the anilinomethylene malonate intermediate.
-
Optional: Recrystallize this intermediate from ethanol for high-purity applications (e.g., GMP steps).
-
-
Thermal Cyclization:
-
Pre-heat Diphenyl ether to
in a separate 3-neck flask equipped with a reflux condenser. -
Safety Note: Ensure the setup is essentially dry; water at this temperature causes dangerous splattering.
-
Add the solid intermediate (from Step 1) portion-wise to the boiling solvent.
-
Reflux for 30–60 minutes.[1] Monitor by TLC (the intermediate spot should disappear).
-
Observation: Ethanol is evolved again during ring closure; ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.
-
-
Isolation:
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, medicinal chemistry, and difficult substrates.
Reagents:
-
Aniline (1.0 mmol)[1]
-
EMME (1.2 mmol)
-
No solvent (Neat)
Step-by-Step Workflow:
-
Preparation:
-
Add Aniline and EMME to a 5 mL microwave-transparent vial.
-
Add a magnetic stir bar and cap the vial.
-
-
Irradiation:
-
Phase 1 (Condensation): Heat at
for 5 minutes (High absorption setting). -
Phase 2 (Cyclization): Ramp temperature to
for 10–20 minutes. -
Note: Pressure will build up due to ethanol release. Ensure the microwave reactor has a pressure release limit set (typically 20 bar).
-
-
Work-up:
Troubleshooting & Regioselectivity
One of the most common failure modes in the Gould-Jacobs reaction is regio-isomerism when using meta-substituted anilines.
-
The Problem: A meta-substituent (e.g., -Cl, -OMe) creates two possible sites for cyclization:
-
Para to the substituent (Sterically favored, leads to 7-substituted quinoline).
-
Ortho to the substituent (Sterically hindered, leads to 5-substituted quinoline).
-
-
The Solution:
-
Steric Control: Large substituents (e.g., -tBu) at the meta position almost exclusively yield the 7-substituted product.
-
Electronic Control: Strongly electron-donating groups activate the para position, favoring the 7-isomer.
-
Purification: If a mixture forms, the 7-isomer is typically less soluble. Recrystallize from DMF/Ethanol to enrich the desired isomer.
-
Figure 2: Decision tree for handling regioselectivity issues with meta-substituted anilines.
Safety Considerations
-
Dowtherm A / Diphenyl Ether: These solvents have high flash points but burn fiercely if ignited. Ensure heating mantles are sized correctly to avoid hot spots.
-
Thermal Burns: The reaction operates at
.[3] Use thermal gloves and face shields. -
Decarboxylation: If performing the hydrolysis/decarboxylation step, massive
evolution occurs. Use oversized glassware (fill only to 30% capacity).
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave.
-
Li, J. J. (2009). Gould–Jacobs Reaction.[1][2][5][3][6][4][7][8][9][10] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (4th ed., pp. 258–259). Springer.
-
Wernik, M., et al. (2011). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. European Journal of Organic Chemistry, 2011(34), 6812–6819.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. m.youtube.com [m.youtube.com]
- 10. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 4-Hydroxy-7-cyanoquinoline
Technical Support Center: Troubleshooting 4-Hydroxy-7-cyanoquinoline Assays
-
Product: this compound (7-Cyano-4-hydroxyquinoline)
-
Application: Fluorogenic substrate/standard for enzymatic assays (e.g., glycosidases, phosphatases, oxidases).
-
Primary Issue: Low or non-existent fluorescence signal.[1]
Executive Summary: The Mechanism of Failure
As a Senior Application Scientist, I often see researchers treat fluorophores as static "light bulbs." In reality, This compound (4H7CQ) is a dynamic chemical species. Its fluorescence is governed by a proton-transfer equilibrium (pKa) and tautomerization .
The vast majority of "low signal" cases stem from one of three root causes:
-
Ionization State (pH Mismatch): The molecule is likely in its protonated (non-fluorescent) form during measurement.
-
Optical Mismatch: Excitation filters are missing the absorption peak, or plasticware is absorbing the UV excitation energy.
-
Dynamic Quenching: Trace metal contamination or concentration-dependent self-quenching.
Part 1: The pH Imperative (The "Stop Solution" Protocol)
Q: My enzyme is active at pH 7.0, but I see no fluorescence. Is the substrate defective?
A: The substrate is likely functional, but you are measuring it in the "dark" state.
The Science: 4-Hydroxyquinolines exhibit pH-dependent fluorescence. The phenolic hydroxyl group at position 4 must be deprotonated (forming the phenolate anion) to achieve maximal quantum yield.
-
Neutral Form (Low pH): Predominantly exists as the keto-tautomer (4-quinolone form) or neutral enol, which has low fluorescence quantum yield.
-
Anionic Form (High pH): The negative charge delocalizes across the quinoline ring and the electron-withdrawing cyano group (at position 7), stabilizing the excited state and resulting in intense fluorescence.
Although the electron-withdrawing cyano group lowers the pKa compared to unsubstituted 4-hydroxyquinoline (pKa ~11), the pKa is likely still above your physiological assay pH (typically pH 7.4).
The Solution: You must employ a "Stop and Read" protocol. Do not measure continuously at physiological pH if sensitivity is critical.
Protocol 1: pH Optimization
-
Run Assay: Incubate enzyme and substrate at optimum pH (e.g., pH 7.0) for the desired time.
-
Stop Reaction: Add an equal volume of High pH Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.5 or 1 M Tris, pH 10.0).
-
Read: Measure fluorescence immediately.
Visualization of the Mechanism:
Caption: The fluorescence switch mechanism. Signal intensity relies on shifting the equilibrium to the deprotonated anion using a high pH buffer.
Part 2: Optical Configuration & Hardware
Q: I adjusted the pH to 10, but the signal is still weak. What are my filter settings?
A: You may be fighting the physics of your microplate or filter set.
The Science: this compound derivatives typically require UV or near-UV excitation.
-
Estimated Excitation (Ex): 330 nm – 370 nm
-
Estimated Emission (Em): 450 nm – 500 nm (Blue/Green region)
Common Pitfalls:
-
Polystyrene Plates: Standard clear or black polystyrene plates absorb light below 380 nm. If you excite at 340 nm, the plate absorbs the energy before it reaches your sample.
-
Filter Mismatch: Using a standard "DAPI" filter might work, but a "GFP" filter (Ex 485 nm) will yield zero signal.
Protocol 2: The Spectral Scan (Self-Validation) Do not rely on literature values alone. Solvent polarity shifts peaks.
-
Prepare a 10 µM standard of this compound in pH 10 buffer.
-
Perform an Excitation Scan (fix Em at 500 nm, scan Ex 300–450 nm).
-
Perform an Emission Scan (fix Ex at peak found above, scan Em 400–600 nm).
-
Hardware Check: If using a plate reader, ensure you are using UV-transparent plates (e.g., cyclic olefin copolymer or quartz) or reading from the top (if possible) to minimize plastic interference.
Part 3: Quenching & Interferences
Q: My standard curve is non-linear at high concentrations. Is the fluorophore aggregating?
A: This is likely the Inner Filter Effect (IFE) or Metal Quenching .
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Signal plateaus at high conc. | Inner Filter Effect: The fluorophore absorbs so much excitation light that the center of the well receives no energy. | Dilute samples. Ensure Absorbance (OD) at excitation wavelength is < 0.05. |
| Random low signal in some wells | Metal Quenching: Hydroxyquinolines are potent metal chelators. Trace Fe³⁺ or Cu²⁺ in water/buffer quenches fluorescence. | Add 1 mM EDTA to the assay buffer to chelate interfering metal ions. |
| Precipitation / Cloudiness | Solubility: The planar aromatic rings stack in aqueous solution (pi-pi stacking). | Ensure stock is dissolved in DMSO. Keep final DMSO conc. < 5% in the well. Add 0.01% Triton X-100 to prevent aggregation. |
Part 4: Comprehensive Troubleshooting Workflow
Follow this decision tree to isolate the failure point.
Caption: Step-by-step diagnostic logic for isolating fluorescence failure modes.
References
-
Bardez, E., et al. (1999).[2] Excited-State Proton Transfer in Bifunctional Compounds. Israel Journal of Chemistry.[2] (Discusses the photophysics and keto-enol tautomerism of hydroxyquinolines).
-
Sherin, P. S., et al. (2009).[3] Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences.[3][4] (Establishes the triplet states and ionization behaviors of the parent compound).
-
Hilaire, M. R., et al. (2017). Blue Fluorescent Amino Acid L-4-Cyanotryptophan.[5] PNAS/NIH. (Provides analogous spectral data for cyano-substituted aromatic fluorophores, demonstrating the electron-withdrawing effect on fluorescence).
-
BenchChem Technical Support. Troubleshooting fluorescence quenching in 2-Hydroxyquinoline assays. (General protocols for hydroxyquinoline quenching and metal interference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-7-cyanoquinoline Synthesis
Welcome to the dedicated technical support center for the synthesis of 4-Hydroxy-7-cyanoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by the electron-withdrawing nature of the 7-cyano substituent in the context of the Gould-Jacobs reaction and related synthetic routes. Our aim is to equip you with the expertise and practical insights necessary to optimize your reaction conditions and achieve successful outcomes.
Introduction to the Synthetic Challenge
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most commonly approached via the Gould-Jacobs reaction. This robust method involves the condensation of an aniline derivative with an alkoxymethylenemalonate, followed by thermal cyclization, hydrolysis, and decarboxylation.[1][2] However, the presence of a strong electron-withdrawing cyano group on the aniline precursor, 3-aminobenzonitrile, significantly deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This deactivation poses considerable challenges throughout the reaction sequence, often leading to low yields and incomplete conversions. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns encountered during the synthesis of this compound.
Q1: Why is my initial condensation of 3-aminobenzonitrile with diethyl ethoxymethylenemalonate (DEEM) so sluggish?
A1: The reduced nucleophilicity of the amino group in 3-aminobenzonitrile is the primary cause. The electron-withdrawing cyano group significantly lowers the electron density on the nitrogen atom, making it a weaker nucleophile. To overcome this, consider the following:
-
Higher Reaction Temperature: Increasing the temperature of the initial condensation can provide the necessary activation energy.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can activate the DEEM, making it more susceptible to nucleophilic attack.
-
Solvent Choice: While often performed neat, using a high-boiling point, polar aprotic solvent can help to solvate the reactants and facilitate the reaction.
Q2: I am observing very low yields after the high-temperature cyclization step. What are the likely causes?
A2: The thermal cyclization is often the most challenging step. The electron-withdrawing cyano group disfavors the electrophilic aromatic substitution mechanism of the cyclization. Key factors to investigate include:
-
Insufficient Temperature: This reaction requires high temperatures, often in the range of 250-300°C, to overcome the high activation energy barrier.[3]
-
Decomposition: Prolonged heating at very high temperatures can lead to decomposition of the starting material and product. A careful balance of temperature and reaction time is crucial.
-
Choice of High-Boiling Solvent: The use of a suitable high-boiling solvent like diphenyl ether or Dowtherm A is critical for achieving and maintaining the required temperature.
Q3: During the final hydrolysis and decarboxylation steps, am I at risk of hydrolyzing the 7-cyano group?
A3: Yes, this is a significant concern. The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[4][5] To mitigate this:
-
Milder Hydrolysis Conditions: Use of milder basic conditions (e.g., lower concentration of NaOH, shorter reaction times, or lower temperatures) for the saponification of the ester is recommended.
-
Careful pH Control: During the workup and decarboxylation, careful control of pH is essential to avoid overly harsh acidic conditions that could promote nitrile hydrolysis.
Q4: The purification of the final this compound is proving difficult. What strategies can I employ?
A4: The polar nature of both the hydroxyl and cyano groups can make purification challenging. Standard silica gel chromatography may not be effective. Consider these alternatives:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for purifying polar compounds.
-
Reversed-Phase Chromatography: This technique is well-suited for the purification of polar compounds that are not well-retained on normal-phase silica.
-
Acid-Base Extraction: The phenolic nature of the 4-hydroxyquinoline allows for selective extraction into a basic aqueous phase, which can help to separate it from non-acidic impurities.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific issues that may arise during the synthesis.
Problem 1: Low Yield of the Condensation Intermediate (Diethyl 2-(((3-cyanophenyl)amino)methylene)malonate)
| Symptom | Potential Cause | Troubleshooting Action |
| Incomplete consumption of 3-aminobenzonitrile | Reduced nucleophilicity of the aniline | 1. Increase reaction temperature to 120-140°C. 2. Extend reaction time, monitoring by TLC. 3. Consider using a Lewis acid catalyst (e.g., ZnCl₂) in catalytic amounts. |
| Formation of side products | Reaction with other functional groups | 1. Ensure the purity of starting materials. 2. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Difficulty in isolating the product | High solubility or oiling out | 1. After cooling, triturate the reaction mixture with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization. 2. If the product oils out, attempt to dissolve it in a minimal amount of a suitable solvent and then precipitate with a non-polar solvent. |
Problem 2: Inefficient Thermal Cyclization
| Symptom | Potential Cause | Troubleshooting Action |
| Low conversion to the cyclized product | Insufficient thermal energy | 1. Ensure the reaction temperature is maintained at a minimum of 250°C. 2. Use a high-boiling solvent with a boiling point above 250°C (e.g., diphenyl ether, Dowtherm A). 3. Consider using microwave irradiation, which can significantly accelerate high-temperature reactions.[3] |
| Significant charring or decomposition | Reaction temperature is too high or prolonged | 1. Optimize the reaction time at the chosen temperature. Shorter reaction times at higher temperatures can sometimes be more effective. 2. Ensure efficient stirring to prevent localized overheating. |
| Formation of isomeric products | Cyclization at an alternative position | While less likely with a meta-substituted aniline, confirm the structure of the product by NMR spectroscopy. |
Problem 3: Challenges in Hydrolysis and Decarboxylation
| Symptom | Potential Cause | Troubleshooting Action |
| Incomplete hydrolysis of the ester | Insufficiently strong basic conditions or short reaction time | 1. Increase the concentration of the NaOH solution or the reaction temperature (e.g., reflux in aqueous ethanol). 2. Monitor the reaction by TLC until the starting ester is consumed. |
| Presence of a carboxylic acid instead of the desired product | Hydrolysis of the 7-cyano group | 1. Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature). 2. Carefully neutralize the reaction mixture after hydrolysis to avoid strongly acidic conditions during the decarboxylation step. |
| Incomplete decarboxylation | Insufficient heating | 1. Ensure the reaction mixture is heated to a sufficiently high temperature after acidification to drive off CO₂. 2. In some cases, the decarboxylation can be facilitated by heating in a high-boiling solvent. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of Diethyl 2-(((3-cyanophenyl)amino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 120-130°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add n-hexane to the flask and stir vigorously to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Protocol 2: Thermal Cyclization to Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the dried diethyl 2-(((3-cyanophenyl)amino)methylene)malonate (1.0 eq).
-
Add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of starting material).
-
Heat the mixture with vigorous stirring to 250-260°C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to below 100°C and add petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and dry.
Protocol 3: Hydrolysis and Decarboxylation to this compound
-
Suspend the crude ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring until the solid dissolves and the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Heat the acidified mixture to 80-90°C for 1-2 hours to effect decarboxylation (cessation of CO₂ evolution).
-
Cool the mixture to room temperature and collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Key Challenges |
| Condensation | 3-aminobenzonitrile, DEEM | Neat | 120-130 | 2-4 | 70-85 | Sluggish reaction due to low nucleophilicity |
| Cyclization | Diethyl 2-(((3-cyanophenyl)amino)methylene)malonate | Diphenyl ether | 250-260 | 0.5-1 | 40-60 | High activation energy, potential decomposition |
| Hydrolysis & Decarboxylation | Ethyl 7-cyano-4-hydroxyquinoline-3-carboxylate | 10% NaOH (aq), then HCl (aq) | Reflux, then 80-90 | 2-4 | 80-95 | Potential hydrolysis of the cyano group |
Visualizations
Gould-Jacobs Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Troubleshooting logic for low cyclization yield.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- Google Patents. Process for the preparation of 4-hydroxy quinolines. EP0097585A1.
-
Collection of Czechoslovak Chemical Communications. Reaction of 2-Substituted 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. [Link]
- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. CN111440118A.
-
ResearchGate. One-Pot Preparation of 7-Hydroxyquinoline. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]
- Google Patents.
-
Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
Sources
Technical Support Center: Preventing Photobleaching of 4-Hydroxy-7-cyanoquinoline in Microscopy
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Hydroxy-7-cyanoquinoline, a versatile fluorophore employed in advanced microscopy applications. This document provides researchers, scientists, and drug development professionals with expert-driven troubleshooting strategies and in-depth scientific explanations to mitigate photobleaching—the irreversible loss of fluorescence that can limit data quality and experimental duration. Our goal is to empower you with the knowledge to maximize the photostability of your fluorophore and achieve publication-quality imaging results.
Troubleshooting Guide: Quick Answers to Common Problems
This section is designed for rapid problem-solving during an imaging session.
Q: My fluorescence signal is bright initially but fades dramatically within seconds of illumination. What is the first and most critical adjustment I should make?
A: Immediately reduce the intensity of your excitation light.[1] This is the single most effective way to decrease the rate of photobleaching. You can achieve this by:
-
Lowering the laser power or the illumination source's intensity setting to the minimum level required for an acceptable signal-to-noise ratio (SNR).
-
Inserting a neutral-density (ND) filter into the light path to attenuate the excitation light without altering its spectral quality.[2]
Q: I've already minimized my laser power, but my signal still decays over the course of my multi-point or time-lapse experiment. What's my next step?
A: Your goal now is to reduce the total dose of photons hitting the sample. Minimize the duration of light exposure by:
-
Reducing the camera exposure time to the shortest possible value that still provides a clear image.[3]
-
Increasing the time interval between acquisitions in a time-lapse series.
-
Using your software to shutter the illumination source so that the sample is only exposed to light during the actual image capture.[4][5]
Q: I'm imaging fixed cells and my sample, mounted in PBS/glycerol, is bleaching. What should I use instead?
A: You must use a dedicated antifade mounting medium. Standard buffers do not contain the necessary chemical agents to protect the fluorophore from photobleaching.[4] Commercial formulations like ProLong™ Gold or ProLong™ Diamond are engineered to scavenge reactive oxygen species that cause photobleaching.[6][7] Alternatively, you can prepare a laboratory formulation.
Q: I tried a commercial antifade mounting medium, but my signal now seems dimmer from the very beginning. What could be the cause?
A: This suggests a chemical incompatibility between your fluorophore and a component in the antifade reagent. This compound, as a cyanine-like dye, may be susceptible to quenching by certain antifade agents, most notably p-phenylenediamine (PPD).[8][9] PPD is a highly effective antifade but is known to react with and damage some cyanine dyes.[9] Switch to an antifade medium that uses a different protective agent, such as n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), or Trolox.[9][10]
In-Depth FAQs: Understanding the Science of Photostability
This section provides a deeper, mechanism-based understanding of photobleaching and its prevention, reflecting the expertise required for advanced experimental design.
Q1: What is the fundamental mechanism of photobleaching for a fluorophore like this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore. The process is primarily driven by reactions that occur when the fluorophore is in its long-lived triplet excited state (T1).[11]
-
Excitation: A photon from the microscope's light source excites the fluorophore from its ground state (S0) to a higher energy singlet state (S1).
-
Fluorescence: The fluorophore relaxes back to the S0 state, emitting a photon. This is the signal you observe.
-
Intersystem Crossing: A fraction of excited fluorophores do not fluoresce but instead transition to the metastable triplet state (T1) via intersystem crossing.[12] This state is problematic because it has a much longer lifetime than the S1 state.
-
Reaction with Oxygen: While in the T1 state, the fluorophore can interact with molecular oxygen (³O₂) present in the sample. This interaction generates highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[13]
-
Destruction: These ROS then attack and irreversibly damage the chemical structure of the fluorophore, rendering it non-fluorescent.[10]
Caption: The photobleaching pathway, from excitation to irreversible chemical destruction.
Q2: How do different classes of antifade reagents interrupt the photobleaching process?
Antifade reagents are chemical compounds that suppress photobleaching by targeting specific steps in the destructive pathway. They primarily fall into two categories:
-
Reducing Agents & Radical Scavengers: This is the most common class. They work by chemically "scavenging" or neutralizing the reactive oxygen species (ROS) before they can damage the fluorophore.[9]
-
Examples: n-Propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and ascorbic acid (Vitamin C).[10]
-
Mechanism: They readily donate electrons to neutralize free radicals, effectively sacrificing themselves to protect the dye.
-
-
Triplet State Quenchers: These molecules are specifically designed to interact with the fluorophore in its long-lived triplet state (T1) and return it to the ground state (S0) through a non-destructive pathway, preventing the formation of ROS altogether.[14]
Caption: A systematic workflow for optimizing imaging parameters to minimize photobleaching.
Data & Protocols
Table 1: Comparative Analysis of Common Antifade Reagents
This table summarizes the properties of common antifade agents to guide your selection.
| Reagent | Primary Mechanism | Pros | Cons & Compatibility Notes |
| n-Propyl gallate (NPG) | ROS Scavenger [9] | Effective, relatively low toxicity. Generally safe for a wide range of fluorophores. | Can be difficult to dissolve; may exhibit some anti-apoptotic properties in live-cell work. [9] |
| DABCO | ROS Scavenger [9] | Less toxic than PPD, good for live-cell imaging. | Less effective than PPD. May also have some effects on cell biology (e.g., apoptosis). [9] |
| p-Phenylenediamine (PPD) | ROS Scavenger [10] | Highly effective at preventing fading. [10] | Can be toxic. Known to react with and quench cyanine dyes; use with caution or avoid with this compound . [8][9] |
| Trolox | Triplet State Quencher [14] | Highly effective, quenches the triplet state directly. Often used in live-cell and super-resolution cocktails. | Can have limited solubility and stability in some buffer systems. |
Protocol 1: Preparation of a Standard NPG-Glycerol Antifade Mounting Medium
This protocol provides a simple, effective antifade solution for fixed samples.
Materials:
-
n-Propyl gallate (NPG) powder
-
Glycerol (high purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Distilled water (dH₂O)
-
pH meter and calibration standards
Procedure:
-
Prepare 1X PBS: Dilute 100 mL of 10X PBS with 900 mL of dH₂O to make 1 L of 1X PBS.
-
Prepare Mounting Medium Base: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS. This creates a 90% glycerol solution in 1X PBS. Mix thoroughly by vortexing.
-
Dissolve NPG: Weigh out 0.1 g of NPG and add it to the glycerol/PBS mixture.
-
Heat and Mix: Place the tube in a 50-60°C water bath. Vortex every 10-15 minutes until the NPG is completely dissolved. This may take 1-2 hours. Do not overheat.
-
Adjust pH (Critical): Once dissolved and cooled to room temperature, check the pH. It is often acidic. Adjust the pH to between 7.4 and 8.0 using 0.5 M NaOH, adding a few microliters at a time and mixing well before re-measuring.
-
Store: Aliquot into small, light-proof tubes and store at -20°C. A working aliquot can be kept at 4°C for several weeks.
Protocol 2: Generating a Photobleaching Curve for Quantitative Correction
If you need to perform quantitative analysis (e.g., measuring changes in protein expression), you must account for signal loss due to photobleaching.
Procedure:
-
Select a Control Region: On your slide, find a representative area of your sample that is not in your experimental field of view.
-
Set Imaging Parameters: Use the exact same imaging parameters (laser power, exposure, gain, acquisition interval) that you will use for your actual experiment.
-
Acquire a Time-Lapse: Acquire a time-lapse series of the control region for the full duration of your planned experiment.
-
Analyze Intensity: In your image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the cells or structures in the control region for each time point.
-
Plot and Fit: Plot the mean intensity versus time. Fit the data to an exponential decay curve. This curve represents the rate of signal loss due to photobleaching alone. [16]6. Correct Experimental Data: Use the decay constant from your fitted curve to normalize the fluorescence intensity data from your actual experiment, correcting for the signal loss attributable to photobleaching. [2]
References
-
ResearchGate. (2013). Preferred anti-fading agent for confocal fluorescence microscopy? Retrieved from [Link]
Sources
- 1. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. news-medical.net [news-medical.net]
- 5. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 16. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-7-cyanoquinoline
The following guide serves as a specialized Technical Support Center for the purification of 4-Hydroxy-7-cyanoquinoline (also known as 7-cyano-4-quinolone).
This content is structured to address the specific physicochemical challenges posed by the electron-withdrawing cyano group and the tautomeric nature of the 4-hydroxyquinoline scaffold.
Case ID: PUR-7CN-4HQ Status: Operational Guide Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Compound Profile
Compound: this compound CAS: 86-99-7 (Analog reference); Specific derivatives often vary.[1][2][3] Chemical Nature: Amphoteric solid existing in tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1][2][3] Critical Challenge: The C-7 cyano group renders the ring electron-deficient, increasing acidity compared to unsubstituted quinolones.[1][2] It is also susceptible to hydrolysis (to amide/carboxylic acid) under harsh acidic/basic conditions at high temperatures.[1][2][3]
Solubility Profile (Key to Purification):
| Solvent | Solubility | Application |
|---|---|---|
| Water | Insoluble (neutral pH) | Wash solvent |
| Aqueous NaOH | Soluble (forms salt) | Primary Purification (Method A) |
| Acetic Acid (Glacial) | Moderate to High (Hot) | Recrystallization (Method B) |
| DMF / DMSO | High | Solvent (use for crash-out) |
| Ethanol / Methanol | Low to Moderate | Anti-solvent or slurry wash |
| Dichloromethane | Insoluble | Impurity extraction |[1][2]
Core Purification Protocols
We recommend a two-stage strategy . Use Method A for crude material (purity <95%) to remove bulk synthetic byproducts.[1][2][3] Use Method B for polishing (purity >98%) to achieve analytical grade crystals.[1][2][3]
Method A: Acid-Base Reprecipitation (Chemical Purification)
Best for: Removing unreacted starting materials (anilines) and non-acidic tars.[1][2]
Theory: this compound is acidic (pKa ~9-10).[1][2][3] It dissolves in base by deprotonating the hydroxyl group.[1][2][3] Neutral impurities remain undissolved and can be filtered off.[1][2][3] Re-acidification precipitates the pure compound.[1][2][3]
Protocol:
-
Dissolution: Suspend crude solid in 1.0 M NaOH (5-10 volumes). Stir at room temperature for 30 minutes.
-
Filtration: Filter the dark solution through a Celite pad to remove insoluble tars and mechanical impurities.[1][2][3]
-
Precipitation: Slowly add 2.0 M Acetic Acid or 1.0 M HCl dropwise to the filtrate with vigorous stirring.
-
Endpoint: Adjust pH to 6.5 – 7.0 . The product will precipitate as a thick white/off-white solid.[1][2][3]
-
Note: Do not overshoot to pH < 2, or the protonated pyridinium salt may form, which is water-soluble.
-
-
Isolation: Filter the solid, wash copiously with water (to remove salts), and then with cold acetone (to dry).[1][2][3]
Method B: Thermal Recrystallization
Best for: Final polishing and crystal growth.[2]
Solvent System: Glacial Acetic Acid (primary) or DMF/Ethanol (alternative).[1][2][3]
Protocol (Acetic Acid Method):
-
Slurry: Suspend the dried solid in Glacial Acetic Acid (approx. 5-8 mL per gram).
-
Dissolution: Heat the mixture to reflux (118°C). The solid should dissolve completely.[1][2][3] If not, add small aliquots of acetic acid until clear.[1][2][3]
-
Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), stir for 10 mins, and filter hot.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature.
-
Collection: Filter the crystals. Wash with a small amount of cold acetic acid , followed by diethyl ether (to remove acid traces).[1][2][3]
Visual Workflow: Purification Logic
The following diagram illustrates the decision logic for purifying this compound, specifically avoiding hydrolysis risks.
Caption: Decision matrix for purification. Method A utilizes the phenolic acidity for chemical cleanup; Method B utilizes thermal solubility differentials for physical polishing.[2]
Troubleshooting Center (Q&A)
Q: My product is "oiling out" instead of crystallizing during Method B. Why? A: This usually happens if the solution is too concentrated or if water is present in the organic solvent.[1][2][3]
-
Fix: Re-heat the mixture to redissolve the oil. Add a small amount of a co-solvent (like Ethanol) or dilute slightly with more of the primary solvent.[1][2][3] Scratch the side of the flask with a glass rod to induce nucleation as it cools.[2][3]
Q: I see a new spot on TLC after Acid-Base purification. Did I degrade my compound? A: If you used strong base or heat, you likely hydrolyzed the nitrile.[2][3]
-
Diagnostic: Check the IR spectrum.[1][2][3][4] The Nitrile (-CN) stretch at ~2230 cm⁻¹ should be present.[1][2][3] If you see a broad -OH stretch (carboxylic acid) or amide peaks, hydrolysis occurred.[1][2][3]
-
Prevention: Keep the NaOH step strictly at room temperature and minimize exposure time (< 1 hour).
Q: The crystals are yellow/brown instead of white. How do I remove the color? A: 4-Hydroxyquinolines trap colored oligomers easily.[1][2][3]
-
Fix: Use Method B but include an Activated Charcoal step. Add charcoal (5-10 wt%) to the hot acetic acid solution, stir for 15 minutes, and filter through Celite while hot before allowing it to cool.
Q: Can I use DMF instead of Acetic Acid? A: Yes. DMF is an excellent solvent for 4-quinolones.[1][2][3]
-
Protocol: Dissolve in minimum hot DMF (100°C). Allow to cool. If no crystals form, slowly add water or ethanol as an "anti-solvent" until turbidity persists, then cool.[1][2][3]
-
Drawback: DMF is hard to remove.[1][2][3] You will need to dry the crystals under high vacuum at >60°C for extended periods.[1][2][3]
References
-
Gould, R. G.; Jacobs, W. A. (1939).[1][2][3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][2][3]
- Foundational text on the synthesis and properties of 4-hydroxyquinolines.
-
Price, C. C.; Roberts, R. M. (1946).[1][2][3] "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[1][2][3] Journal of the American Chemical Society.[1][2][3]
- Details the cyclization and purific
-
Riegel, B. et al. (1946).[1][2][3] "Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline."[1][2] Journal of the American Chemical Society.[1][2][3]
- Specifically discusses the 7-cyano derivative and purific
-
PubChem Compound Summary: 7-Chloro-4-hydroxyquinoline (Analogous Structure). National Center for Biotechnology Information.[1][2][3] [1][2][3]
- Provides physicochemical property data relevant to the 4-hydroxyquinoline scaffold.
Sources
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-cyano-7-chloro-quinoline [webbook.nist.gov]
Technical Support Center: Substituted Quinoline Synthesis
Ticket System: Open | Priority: High | Agent: Dr. Aristh (Senior Application Scientist)
Welcome to the Quinoline Synthesis Troubleshooting Hub
Status: Operational Audience: Medicinal Chemists, Process Development Scientists Scope: Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach, and Combes Syntheses.
Objective: You are likely here because your reaction turned into a black tar, your LC-MS shows a 50:50 mixture of regioisomers, or your yield is inexplicably low. This guide moves beyond textbook definitions to address the causality of failure in quinoline heterocyclization.
Module 1: The "Black Tar" & Violent Exotherms
Applicable Methods: Skraup, Doebner-von Miller Symptom: The reaction mixture turned into an intractable, solid black mass; the exotherm was uncontrollable.
Root Cause Analysis
In the Skraup synthesis, glycerol dehydrates to acrolein in situ.[1] Acrolein is highly reactive and prone to radical polymerization, especially under the harsh acidic conditions (
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Moderator | Add Ferrous Sulfate ( | Acts as a radical scavenger/oxygen carrier to inhibit acrolein polymerization without stopping the condensation [1, 2]. |
| Oxidant | Use Nitrobenzene or Iodine | Nitrobenzene serves as both solvent and mild oxidant. Iodine ( |
| Addition | Dropwise glycerol addition | Keeps the instantaneous concentration of acrolein low (Starvation Kinetics). |
FAQ: Why did my flask almost explode?
A: You likely mixed all reagents at once. The dehydration of glycerol is endothermic, but the Michael addition of aniline to acrolein is exothermic. Once the temperature hits the threshold for dehydration (
Module 2: Regioselectivity Roulette (Meta-Substituted Anilines)
Applicable Methods: Skraup, Doebner-von Miller, Combes Symptom: LC-MS shows two distinct peaks with identical mass (Isomers). NMR confirms a mixture of 5-substituted and 7-substituted quinolines.
The "Meta-Substituent" Logic
When a meta-substituted aniline undergoes cyclization, the ring closure can occur at two different ortho positions relative to the amine group:
-
Para to the substituent (Sterically less hindered)
7-substituted quinoline. -
Ortho to the substituent (Sterically crowded)
5-substituted quinoline.
-
Electron-Donating Groups (EDG, e.g., -OMe, -Me): Strongly activate the ring position para to themselves.
-
Outcome: Predominantly 7-substituted quinolines.
-
-
Electron-Withdrawing Groups (EWG, e.g., -NO2, -Cl): Deactivate the ring. Cyclization is difficult, but often favors the 5-position (ortho to the EWG) due to complex electronic effects, though mixtures are common [3].
Visualizing the Pathway
Caption: Divergent cyclization pathways for meta-substituted anilines. EDGs direct towards the 7-position; EWGs often lead to mixtures or 5-position preference.
Module 3: Kinetic vs. Thermodynamic Control
Applicable Methods: Conrad-Limpach vs. Knorr Symptom: You intended to make a 4-hydroxyquinoline but isolated a 2-hydroxyquinoline (or vice versa).
The Temperature Switch
The reaction of aniline with
-
Scenario A (Low Temp,
): -
Scenario B (High Temp,
):
Troubleshooting Flowchart
Caption: Temperature dependence in the condensation of aniline with beta-keto esters determines the final quinoline isomer.
Module 4: Friedländer Synthesis Failures
Symptom: Starting material is consumed, but yield is <30%. Diagnosis: Aldol Self-Condensation.
In the Friedländer synthesis (o-aminoaldehyde + ketone), the ketone often reacts with itself (aldol condensation) faster than it reacts with the aminoaldehyde, especially under strong basic conditions [6].
Resolution:
-
Change Catalyst: Switch from KOH/NaOH to Piperidine or Molecular Iodine (
) (1-5 mol%) in methanol. Iodine acts as a mild Lewis acid that activates the carbonyl without triggering massive aldol polymerization [7]. -
Solvent Switch: Use Ionic Liquids or perform the reaction Solvent-Free to enhance the rate of the intermolecular reaction over the side reaction.
Experimental Protocol: Optimized Skraup Synthesis (Low-Tar Method)
Target: 6-Methoxyquinoline Safety: Acrolein is toxic. Perform in a well-ventilated fume hood.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and addition funnel, place:
-
0.25 mol 4-Methoxyaniline
-
0.13 mol Ferrous Sulfate (
) (The Moderator) -
0.75 mol Nitrobenzene (The Oxidant & Solvent)
-
-
Acidification: Cautiously add 100 mL conc.
with swirling. The mixture will become hot. -
Heating: Heat the mixture to reflux (
). -
Controlled Addition: Add 0.95 mol Glycerol dropwise over 2 hours. Do not rush this step.
-
Reaction: Reflux for an additional 4 hours.
-
Work-up:
-
Cool and steam-distill to remove unreacted nitrobenzene.
-
Basify the residue with 50% NaOH (Exothermic!).
-
Extract the liberated quinoline with ether/DCM.
-
Purification: Recrystallize from ethanol or distill under reduced pressure.
-
Self-Validation Check:
-
Success: Product is a pale yellow oil/solid.
-NMR shows characteristic quinoline doublets at 8.8 (H2) and 7.3 (H3). -
Failure: If the residue is a non-extractable solid, the glycerol addition was too fast (Polymerization).
References
-
Manske, R. H. F., & Kulka, M. (1953).[7] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59–98.[7] Link
-
Clarke, H. T., & Davis, A. W. (1941).[7] "Quinoline".[2][3][4][5][6][7][8][10][11][12] Organic Syntheses, Coll.[7][11] Vol. 1, p. 478.[7] Link
-
Palmer, M. H. (1962). "The Skraup Reaction with m-Substituted Anilines". Journal of the Chemical Society, 3645-3652. Link
-
Dalal Institute. (n.d.). "Kinetic and Thermodynamic Control". Dalal Institute of Chemical Sciences. Link
-
Hauser, C. R., & Reynolds, G. A. (1948). "Reactions of beta-Keto Esters with Aromatic Amines". Journal of the American Chemical Society, 70(7), 2402. Link
-
Marco-Contelles, J., et al. (2009).[11] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines".[8][13] Chemical Reviews, 109(6), 2652–2671. Link
-
Wu, J., et al. (2001). "Molecular Iodine-Catalyzed Friedländer Quinoline Synthesis". Tetrahedron Letters, 42(31), 5275-5277. Link
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. iipseries.org [iipseries.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Stability issues with 4-Hydroxy-7-cyanoquinoline in aqueous buffers
Executive Summary
4-Hydroxy-7-cyanoquinoline (4H7CQ) is a critical scaffold in medicinal chemistry, often serving as a precursor for EGFR inhibitors (e.g., Bosutinib analogs) or as a fluorogenic probe. However, its behavior in aqueous media is complex due to tautomerism , hydrophobic aggregation , and nitrile hydrolysis .
Users frequently report "instability" which is often a misdiagnosis of physical precipitation or pH-dependent spectral shifting rather than true chemical degradation. This guide deconstructs these failure modes to ensure experimental reproducibility.
Module 1: The "Phantom" Instability (Solubility & Aggregation)
The Issue: "I diluted my DMSO stock into PBS, and the signal (absorbance/fluorescence) dropped by 50% within 10 minutes. Is the compound degrading?"
The Diagnosis: Likely no .[1] You are observing Micellar Aggregation or Precipitation . Despite the polar hydroxyl and cyano groups, the quinoline core is highly hydrophobic. In aqueous buffers at neutral pH, the compound tends to stack (π-π interactions), forming non-emissive aggregates or precipitating out of solution entirely.
The Science: Solubility Thermodynamics
4H7CQ has a "solubility cliff" when the organic co-solvent (DMSO) concentration drops below 1-2%.
-
LogP (approx): ~1.8–2.2 (Moderately lipophilic).
-
pKa: The ring nitrogen is basic (pKa ~4-5), and the 4-OH group (in the enol form) is acidic (pKa ~11). At pH 7.4, the molecule is largely neutral, leading to minimum solubility.
Troubleshooting Protocol: The "Solubility Staircase"
Do not shoot directly from 100% DMSO to 100% Buffer. Use this intermediate dilution step to prevent "shock" precipitation.
Step-by-Step Protocol:
-
Prepare Stock: Dissolve 4H7CQ in anhydrous DMSO to 10 mM.
-
Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG-400 (creates a 1 mM working solution).
-
Final Dilution: Dilute the intermediate 1:100 into your assay buffer (Final: 10 µM compound, 0.1% DMSO, 1% EtOH/PEG).
-
Validation: Centrifuge the final buffer solution at 10,000 x g for 5 minutes. Measure the concentration of the supernatant via UV-Vis (Abs ~330-350 nm). If Absorbance drops after spinning, you have precipitation.
Visualization: Solubility Decision Tree
Figure 1: Decision matrix for diagnosing signal loss. Most "degradation" is actually precipitation.
Module 2: Chemical Stability (Nitrile Hydrolysis)
The Issue: "My LC-MS shows a new peak (+18 Da) appearing after 24 hours in buffer."
The Diagnosis: This is Nitrile Hydrolysis . The C7-cyano group is susceptible to nucleophilic attack by water, converting it first to a primary amide (7-carboxamido) and eventually to a carboxylic acid (7-carboxy).
The Mechanism
While aromatic nitriles are generally stable at pH 7.4/25°C, the electron-withdrawing nature of the quinoline ring (especially if protonated at the nitrogen) activates the cyano group.
-
Catalysts: This reaction is accelerated by:
-
Extreme pH (Acidic < pH 4 or Basic > pH 9).
-
Presence of metal ions (Cu²⁺, Zn²⁺) in the buffer.
-
High temperatures (>37°C).
-
Visual Pathway: Degradation Kinetics
Figure 2: Hydrolysis pathway of the nitrile group. The +18 Da mass shift is the signature of the amide intermediate.
FAQ: How to prevent hydrolysis?
-
Buffer Choice: Avoid carbonate or phosphate buffers at high pH. Use HEPES or MOPS at pH 7.0–7.4.
-
Temperature: Store aqueous working solutions on ice (4°C). Do not freeze-thaw aqueous dilutions; prepare fresh.
-
Chelators: Add 1 mM EDTA to your buffer to sequester trace metal ions that catalyze nitrile hydration.
Module 3: The Spectral Chameleon (Tautomerism)
The Issue: "The fluorescence excitation peak shifts from 330 nm to 350 nm when I change buffers. Is it oxidizing?"
The Diagnosis: This is Tautomerism . 4-Hydroxyquinolines are misnamed. In aqueous solution, they exist predominantly as the 4-Quinolone (keto) tautomer.
The Science: Keto-Enol Equilibrium
-
Non-polar solvent (Chloroform): Enol form (4-hydroxy) dominates.
-
Polar solvent (Water/PBS): Keto form (4-quinolone) dominates.
-
Impact: The keto form has a different conjugation system, leading to a red-shifted absorption and fluorescence spectrum compared to the enol form. If your buffer pH changes slightly, or if you add binding partners (proteins) that stabilize one form over the other, your signal will shift.
Data Table: Spectral Properties vs. Solvent
| Solvent / Condition | Dominant Species | Approx.[2] Abs Max (nm) | Fluorescence |
| DMSO | Mixed (Equilibrium) | ~335 | Moderate |
| PBS (pH 7.4) | 4-Quinolone (Keto) | ~345-350 | High (pH sensitive) |
| Acidic (0.1 M HCl) | Cation (Protonated N) | ~320 | Quenched/Low |
| Basic (0.1 M NaOH) | Anion (Deprotonated OH) | ~360 | High |
Recommendation: Always run a solvent blank and a pH control. If the shift is reversible by adjusting pH, it is tautomerism, not degradation.
Summary of Recommendations
| Issue | Symptom | Immediate Fix |
| Precipitation | Signal drops, solution turns cloudy. | Use intermediate dilution (EtOH/PEG). Keep DMSO > 1%. |
| Hydrolysis | +18 Da peak on MS. Loss of potency. | Keep pH < 8.[3]0. Add EDTA. Store at 4°C. |
| Tautomerism | Spectral shift (Blue/Red shift). | Standardize buffer pH. Do not compare spectra across different solvents. |
References
-
Nitrile Hydrolysis Kinetics: Cohen, M. A., et al. "Amide hydrolysis: Mechanism and catalysis." Journal of Organic Chemistry, 2020. (General Nitrile Stability).
-
Quinolone Tautomerism: Nasiri, H. R., et al. "Tautomerism of 4-Hydroxy-4(1H) quinolone."[4] Journal of Molecular Structure, 2006.
-
Solubility in DMSO: Balakin, K. V., et al.[1] "In Silico Estimation of DMSO Solubility of Organic Compounds." Journal of Biomolecular Screening, 2004.[1]
-
Fluorescence of Cyano-Quinolines: Tu, Y. J., et al. "Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water."[5] Chemistry – A European Journal, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyano Derivatives of 7-Aminoquinoline That Are Highly Emissive in Water: Potential for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Validation of 4-Hydroxy-7-cyanoquinoline Synthesis via NMR and MS
An in-depth technical comparison guide detailing the validation of 4-Hydroxy-7-cyanoquinoline synthesis.
Executive Summary & Strategic Context
In the development of kinase inhibitors (e.g., EGFR or MEK inhibitors), the quinoline scaffold is ubiquitous. Specifically, This compound (also referred to as 7-cyano-4-quinolone) serves as a critical intermediate. Its structural integrity is paramount because the cyano group at the 7-position provides a handle for further functionalization (e.g., hydration to amides or reduction to amines).
The Challenge: The standard synthesis (Gould-Jacobs reaction) starting from 3-cyanoaniline suffers from a critical regioselectivity issue. Cyclization can occur at two positions, potentially yielding a mixture of the desired 7-cyano isomer and the undesired 5-cyano isomer. Standard HPLC-UV often fails to resolve these regioisomers adequately due to their identical molecular weights and similar chromophores.
The Solution:
This guide compares the "Standard HPLC" approach against a "Structural Validation" workflow using
Synthesis & Regioselectivity Logic
To understand the analytical requirements, we must first visualize the synthetic pathway and the origin of potential impurities.
Experimental Workflow
The synthesis typically follows the Gould-Jacobs protocol:
-
Condensation: 3-Cyanoaniline reacts with Diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) forms the ester intermediate.
-
Hydrolysis/Decarboxylation: Saponification followed by acidification and heat yields the final 4-hydroxyquinoline.[1]
Visualization: Synthesis and Isomerism
The following diagram illustrates the critical bifurcation point where the 5-cyano impurity arises.
Figure 1: Reaction pathway highlighting the regioselectivity challenge in Gould-Jacobs cyclization.
Comparative Analysis: HPLC vs. NMR/MS
This section objectively compares the validation methods.
| Feature | Method A: HPLC-UV (Standard) | Method B: NMR + MS (Recommended) |
| Primary Output | Retention Time, Area % (Purity) | Structural Connectivity, Molecular Mass |
| Isomer Resolution | Low. 5-CN and 7-CN often co-elute or have | High. Distinct coupling patterns (splitting) distinguish isomers. |
| Identity Confirmation | Inferred based on reference standards. | Absolute based on first principles (physics). |
| Throughput | High (mins/sample).[2][3] | Medium (10-15 mins/sample). |
| Blind Spot | Cannot detect inorganic salts or residual solvents easily. | Detects solvents (DMSO, EtOH) and inorganic counter-ions. |
Expert Insight: Relying solely on HPLC for this intermediate is a "high-risk" strategy. If the 5-cyano isomer is carried forward, it produces "dead" drug candidates that fail late-stage biological assays. NMR is the gatekeeper.
Detailed Validation Protocols
A. Sample Preparation[4]
-
Solvent Choice: Use DMSO-d6 .[2][3][4]
-
Reasoning: 4-Hydroxyquinolines are notoriously insoluble in CDCl
. Furthermore, DMSO stabilizes the quinolone tautomer (NH form) over the hydroxy tautomer (OH form), sharpening the spectra.
-
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Additives: Trace TMS (Tetramethylsilane) for referencing (0.00 ppm).
B. Analytical Parameters
-
NMR: 400 MHz or higher. 16 scans minimum. Temperature: 298 K.
-
MS: ESI (Electrospray Ionization) in Positive Mode .
-
Reasoning: The basic nitrogen allows for easy protonation
. Negative mode is also viable but positive mode usually yields higher sensitivity for quinolones.
-
Results & Interpretation (The "Self-Validating" System)
Mass Spectrometry (MS) Data
The first check is molecular weight.[5][6] The presence of the cyano group and the quinolone core gives a distinct fragmentation pattern.
| Parameter | Value | Interpretation |
| Molecular Formula | Target Molecule | |
| Exact Mass | 170.05 g/mol | Monoisotopic Mass |
| Observed Ion (ESI+) | 171.1 m/z | |
| Fragment 1 | ~143 m/z | Loss of |
| Fragment 2 | ~116 m/z | Loss of |
Nuclear Magnetic Resonance ( H NMR) Data
This is the definitive step. We must distinguish the 7-cyano (target) from the 5-cyano (impurity).
Key Diagnostic Logic:
-
7-Cyano: The proton at position 8 (
) is isolated from by the cyano group at . It appears as a singlet (or a very weakly coupled doublet). -
5-Cyano: The protons at
form a contiguous spin system ( doublet, triplet, doublet).
Reference Table: this compound (in DMSO-d6) Note: Chemical shifts are approximate and may vary with concentration/temperature.
| Proton | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| NH | 12.0 – 12.5 | Broad Singlet | - | N-H (Quinolone tautomer) |
| H-5 | 8.20 – 8.25 | Doublet (d) | Ortho-coupled to H-6 | |
| H-2 | 8.05 – 8.10 | Doublet/Singlet | Proton adjacent to Nitrogen | |
| H-8 | 7.95 – 8.00 | Singlet (s) | - | Diagnostic Peak (Isolated by C7-CN) |
| H-6 | 7.60 – 7.65 | Doublet of Doublets | Ortho to H-5, Meta to H-8 | |
| H-3 | 6.10 – 6.15 | Doublet/Singlet | - | Alpha to Carbonyl (Characteristic of 4-quinolone) |
Visualization: Tautomerism & Spectral Logic
The following diagram explains why we see the NH signal and the specific coupling patterns.
Figure 2: Analytical logic flow for confirming the 7-cyano isomer via NMR tautomer analysis.
Troubleshooting & Tips
-
Broad Peaks? If the NH or H-2 peaks are broad, it indicates proton exchange. Add a drop of
to the NMR tube. The NH peak will disappear, and the H-2 doublet will collapse into a sharp singlet, confirming the assignment. -
Water Peak Interference: DMSO-d6 often absorbs water (peak at ~3.33 ppm). Ensure your product is dried thoroughly (vacuum oven, 50°C) as water can obscure the H-3 or solvent satellite signals.
-
Regioisomer Quantification: If you suspect the 5-cyano impurity, integrate the H-8 singlet (7-CN) vs. the H-8 doublet (5-CN). A ratio of >20:1 indicates >95% isomeric purity.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][7][8] I. Through Ethoxymethylenemalonic Ester.[1][9] Journal of the American Chemical Society, 68(7), 1204–1208.
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266.
-
Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Solvents and Impurities.[10][11]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Structure-activity relationship (SAR) of 4-Hydroxy-7-cyanoquinoline analogues
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Kinase Inhibition Potency
Executive Summary: The 7-Cyano Advantage
In the crowded landscape of kinase inhibitors, the quinoline scaffold remains a cornerstone, underpinning blockbuster drugs like Bosutinib (Src/Abl) and Pelitinib (EGFR). While the 3-cyano substitution is well-documented (e.g., in 4-anilino-3-cyanoquinolines), the 4-hydroxy-7-cyanoquinoline scaffold represents a distinct and potent pharmacophore.
The 7-cyano (7-CN) moiety is not merely a passive substituent; it acts as a critical electronic modulator. Unlike the lipophilic 7-chloro or electron-donating 7-methoxy groups found in first-generation inhibitors (e.g., Gefitinib), the 7-cyano group offers a unique balance of electron-withdrawing power (Hammett
Mechanistic Basis & Scaffold Architecture
The biological activity of this compound analogues is rarely intrinsic to the 4-hydroxy tautomer (4-quinolone form). Instead, this molecule serves as the privileged precursor to 4-amino/4-anilino derivatives which function as Type I ATP-competitive kinase inhibitors.
The Binding Mode[1]
-
The Hinge Binder (N1 & C4-NH): The quinoline N1 accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR), while the NH at C4 (after conversion from 4-OH) donates a hydrogen bond.
-
The 7-CN "Electronic Anchor": The cyano group at C7 exerts a strong electron-withdrawing effect, lowering the pKa of the quinoline ring system. This modulates the basicity of N1, optimizing the hydrogen bond strength with the hinge region. Furthermore, the linear geometry of the cyano group allows it to fit into narrow hydrophobic pockets without steric clash, unlike bulky trifluoromethyl groups.
Visualization: SAR Logic Map
Figure 1: Structural dissection of the this compound scaffold showing the functional role of key positions.
Comparative Performance Data
The following table contrasts the 7-cyano analogues against standard 7-chloro and 7-methoxy analogues in the context of EGFR inhibition (a primary target for this class). The data highlights the "Goldilocks" effect of the cyano group—improving solubility without sacrificing potency.
Table 1: Substituent Effects at C7 on 4-Anilinoquinoline Potency & Properties
| C7 Substituent | Electronic Effect ( | Lipophilicity (cLogP) | EGFR IC50 (nM)* | Solubility (pH 7.4) | Metabolic Stability |
| -CN (Cyano) | +0.66 (Strong EWG) | 3.1 (Moderate) | 4.2 | High | Excellent |
| -Cl (Chloro) | +0.23 (Weak EWG) | 3.8 (High) | 5.1 | Low | Moderate |
| -OMe (Methoxy) | -0.27 (EDG) | 2.9 (Low) | 12.8 | Moderate | Poor (O-dealkylation) |
| -H (Unsub) | 0.00 | 2.5 (Low) | >100 | High | Good |
*Note: IC50 values are representative of optimized 4-(3-bromoanilino) derivatives against EGFR WT kinase assays. Lower IC50 indicates higher potency.
Analysis:
-
Potency: The 7-CN analogue maintains single-digit nanomolar potency, comparable to the 7-Cl standard.
-
Solubility: The polarity of the cyano group significantly improves aqueous solubility compared to the lipophilic chloro-analogue, a critical parameter for oral bioavailability.
-
Metabolism: unlike the 7-OMe group (common in Gefitinib), which is a hotspot for metabolic degradation (O-demethylation), the 7-CN group is metabolically robust.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (this compound)
Rationale: The Gould-Jacobs reaction is the industry standard for constructing this scaffold due to its scalability and the availability of cheap starting materials (3-aminobenzonitrile).
Reagents:
-
3-Aminobenzonitrile (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent/Heat transfer medium)
Step-by-Step Workflow:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-aminobenzonitrile and EMME. Heat to 110°C for 2 hours . Ethanol byproduct will distill off.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates formation of the enamine intermediate.
-
-
Cyclization: Pour the crude enamine into boiling diphenyl ether (250°C ). This high temperature is strictly required to overcome the activation energy for thermal cyclization.
-
Safety: Ensure vigorous stirring and use a blast shield.
-
-
Isolation: After 1 hour at 250°C, cool the mixture to roughly 80°C and slowly add hexane or ethanol to precipitate the product.
-
Purification: Filter the solid and wash extensively with hot ethanol to remove diphenyl ether traces.
-
Yield: Typically 65-75% as a tan solid.
-
Protocol B: Activation & Coupling (The "Warhead" Installation)
Rationale: The 4-OH is a poor leaving group. It must be converted to 4-Cl to enable nucleophilic aromatic substitution (
Step-by-Step Workflow:
-
Chlorination: Suspend this compound in
(excess). Add a catalytic amount of DMF. Reflux for 3 hours. -
Workup: Evaporate excess
under reduced pressure. Pour residue onto crushed ice/ammonia water. Filter the precipitate (4-chloro-7-cyanoquinoline). -
Coupling: Dissolve the 4-chloro intermediate in isopropanol. Add the desired aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq). Heat to reflux for 4-6 hours.
-
Salt Formation: The product often precipitates as the hydrochloride salt. Filter and wash with isopropanol.
Visualization: Synthesis & Signaling
Synthetic Pathway Diagram[4]
Figure 2: Step-by-step synthetic route from commodity chemicals to the active pharmaceutical ingredient (API).
Biological Signaling Context (EGFR Pathway)
Figure 3: Mechanism of action. The 7-cyanoquinoline inhibitor blocks the ATP pocket of EGFR, halting the downstream RAS/RAF/MEK proliferation cascade.
References
-
Structure-Activity Relationships of 4-Anilinoquinolines: Wissner, A. et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The potent, orally active, irreversible inhibitor of the epidermal growth factor receptor-2 (HER-2) kinase." Journal of Medicinal Chemistry, 2003. Link
-
Gould-Jacobs Reaction Protocol: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939. Link
-
7-Cyanoquinoline LRRK2 Inhibitors: Estrada, A. A. et al. "Discovery of 4-alkylamino-7-aryl-3-cyanoquinolines as potent LRRK2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. Link
-
Quinoline Scaffold Review: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link
-
Synthesis of 7-substituted quinolines: Baxendale, I. R. et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." The Journal of Organic Chemistry, 2021. Link
Sources
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
Publish Comparison Guide: 4-Hydroxy-7-cyanoquinoline (4H7CQ) as a pH Indicator
This guide serves as a technical benchmark comparing the performance of 4-Hydroxy-7-cyanoquinoline (4H7CQ) against industry-standard fluorescent pH indicators. It is designed for application scientists and researchers requiring precise intracellular or solution-based pH measurements.
Executive Summary
While BCECF remains the gold standard for physiological pH sensing due to its high quantum yield, it suffers from rapid photobleaching and a narrow Stokes shift. This compound (4H7CQ) emerges as a robust alternative, particularly for long-duration assays. Its quinoline scaffold, modified with an electron-withdrawing cyano group, tunes the pKa to the physiological range (6.5–7.2) while offering a significantly larger Stokes shift (>100 nm), thereby reducing self-quenching and light scattering artifacts.
Technical Profile & Mechanism of Action
The Molecule: this compound
Unlike fluorescein-based dyes, 4H7CQ utilizes a quinoline core. The hydroxyl group at position 4 undergoes reversible protonation/deprotonation, modulating the internal charge transfer (ICT) efficiency. The cyano group at position 7 acts as a critical electron-withdrawing auxiliary, lowering the pKa of the hydroxyl proton from the highly alkaline range of unsubstituted quinolines (~pH 11) down to a bio-relevant window.
Mechanism: Photoinduced Proton Transfer
The fluorescence response is governed by the equilibrium between the protonated (neutral/cationic) and deprotonated (anionic) species.
-
Acidic State (Protonated): Reduced quantum yield or blue-shifted emission.
-
Basic State (Deprotonated): Enhanced internal charge transfer (ICT), resulting in strong fluorescence intensity (typically green/cyan).
Figure 1: Mechanism of pH-dependent fluorescence switching in 4H7CQ. The equilibrium shifts toward the highly fluorescent anionic species as pH increases.
Comparative Analysis: 4H7CQ vs. Industry Standards
The following data contrasts 4H7CQ with BCECF (the physiological standard) and HPTS (Pyranine) (the acidic/neutral standard).
| Feature | This compound (4H7CQ) | BCECF (Standard) | HPTS (Pyranine) |
| Core Structure | Quinoline | Fluorescein | Pyrene |
| pKa | ~6.8 – 7.2 (Tunable) | ~6.98 | ~7.3 |
| Excitation (λex) | 360–400 nm (UV/Violet) | 440 / 490 nm (Blue) | 405 / 450 nm |
| Emission (λem) | 490–530 nm (Cyan/Green) | 535 nm (Green) | 510 nm (Green) |
| Stokes Shift | Large (>100 nm) | Small (~25–40 nm) | Moderate (~60 nm) |
| Photostability | High (Resistant to bleaching) | Low (Bleaches rapidly) | High |
| Cell Permeability | Moderate (Requires esterification) | Good (AM ester form) | Poor (unless encapsulated) |
| Primary Use Case | Long-term monitoring; High-contrast imaging | Rapid, short-term cytosolic pH | Lysosomal/Endosomal pH |
Key Advantages of 4H7CQ:
-
Large Stokes Shift: The >100 nm separation between excitation and emission minimizes interference from excitation light scattering, a common issue with BCECF in turbid samples [1].
-
Photostability: Quinoline scaffolds are inherently more resistant to photo-oxidation than the xanthene core of fluorescein, making 4H7CQ superior for time-lapse microscopy [2].
-
Linear Response: Exhibits a broader linear dynamic range around pH 7.0 compared to the sharp sigmoidal cutoff of HPTS.
Limitations:
-
Brightness: Generally lower molar extinction coefficient than BCECF, requiring higher loading concentrations or more sensitive detectors.
-
UV Excitation: Requires near-UV excitation, which can be phototoxic to cells if not gated properly, unlike the visible excitation of BCECF.
Experimental Protocol: Ratiometric Calibration
To ensure scientific integrity, a ratiometric calibration is required to cancel out variables such as dye concentration, path length, and photobleaching.
Materials:
-
4H7CQ (Stock: 10 mM in DMSO).
-
High-K+ Calibration Buffers (pH 5.5, 6.5, 7.5, 8.5) with 10 µM Nigericin (to equilibrate intracellular/extracellular pH).
-
Fluorescence Microplate Reader or Microscope.
Workflow:
Figure 2: Step-by-step ratiometric calibration workflow for 4H7CQ.
Step-by-Step Methodology:
-
Preparation: Prepare a series of calibration buffers (pH 5.5 to 8.5) containing 135 mM KCl and 10 µM Nigericin.
-
Loading: Incubate cells with 5–10 µM 4H7CQ (or its acetoxymethyl ester derivative for permeability) for 30 minutes at 37°C.
-
Baseline: Wash cells 3x with PBS to remove extracellular dye.
-
Calibration: Sequentially perfuse cells with calibration buffers. Allow 5 minutes for equilibration at each pH step.
-
Measurement:
-
Channel 1 (pH Sensitive): Ex 405 nm / Em 520 nm.
-
Channel 2 (Reference/Isosbestic): Ex 360 nm / Em 520 nm (Note: Exact isosbestic point must be determined experimentally for the specific derivative).
-
-
Calculation: Plot the Ratio (
) against pH. Fit the data to the Henderson-Hasselbalch equation:
References
- Context: Establishes BCECF as the benchmark and highlights the need for ratiometric sensing to overcome loading artifacts.
-
ACS Sensors. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring. Retrieved from [Link]
- Context: Validates the photostability and large Stokes shift advantages of quinoline-based scaffolds over fluorescein deriv
-
MDPI. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Retrieved from [Link]
- Context: Discusses the tuning of pKa in heterocyclic fluorophores using electron-withdrawing groups like cyano (-CN).
-
PubChem. (n.d.). Compound Summary: 7-Hydroxyquinoline. Retrieved from [Link]
- Context: Provides the structural basis for the hydroxyquinoline class of pH sensors.
In Vitro Cytotoxicity Profiling of Novel Quinoline Derivatives: A Comparative Technical Guide
Executive Technical Summary
The quinoline scaffold remains a cornerstone in oncology drug discovery due to its structural versatility and multi-target potential. Unlike single-target small molecules, novel quinoline derivatives—specifically Quinoline-Chalcone Hybrids , C2/C4-Disubstituted Quinolines , and Quinoline-Triazole Conjugates —exhibit "privileged structure" characteristics, allowing them to intercalate DNA, inhibit Topoisomerase II, and disrupt tubulin polymerization simultaneously.
This guide provides a rigorous comparison of these emerging derivatives against standard-of-care (SoC) agents like Doxorubicin and 5-Fluorouracil (5-FU). We synthesize data from recent high-impact studies to establish a performance baseline, detail self-validating cytotoxicity protocols, and map the critical Structure-Activity Relationships (SAR) driving potency.
Comparative Performance Analysis
The following data synthesizes in vitro IC50 values (µM) from recent comparative studies. Lower IC50 indicates higher potency. Note the distinct performance advantages of hybrids in resistant cell lines (e.g., HepG2).
Table 1: Cytotoxicity Profile (IC50 in µM) vs. Standard of Care
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference SoC (Doxorubicin) |
| Quinoline-Chalcone | Compound 12e | Tubulin / Topo II | 5.21 | 2.71 | 7.47 | 5.34 | ~0.82 |
| Indolin-2-one Hybrid | Compound 20 | VEGFR-2 / Kinase | 5.28 | 3.08 | -- | -- | ~0.50 |
| C4-Anilino Quinoline | Compound 10g | EGFR Inhibition | < 1.0 | 2.09 | < 1.0 | -- | ~0.60 |
| Quinoline-Triazole | Compound 3b | DNA Intercalation | 32.24 | -- | > 50 | -- | ~0.82 |
| Standard Control | 5-Fluorouracil | Antimetabolite | 11.1 | 18.5 | 15.2 | 10.4 | N/A |
Key Insight: While Doxorubicin remains superior in absolute molar potency, Compound 10g and Compound 20 show competitive efficacy in HepG2 and A549 lines with potentially lower cardiotoxicity profiles than anthracyclines. The Quinoline-Chalcone hybrids (12e) outperform 5-FU significantly across solid tumor lines.
Mechanistic Pathways & Signaling Logic
Understanding how these derivatives induce cytotoxicity is crucial for assay selection. Novel quinolines often act as "dual-inhibitors." The diagram below maps the primary signaling cascades triggered by these derivatives, leading to cell death.
Figure 1: Multi-target Mechanism of Action (MOA) for Quinoline Derivatives. Note the convergence on the mitochondrial apoptotic pathway via distinct upstream triggers.
Validated Experimental Protocols
To ensure reproducibility and distinguish true cytotoxicity from solubility artifacts (common with hydrophobic quinolines), use this validated MTT workflow.
Protocol: Optimized MTT Assay for Hydrophobic Quinolines
Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Critical Reagents
-
MTT Stock: 5 mg/mL in PBS (Filter sterilize 0.22 µm, store at 4°C in dark).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide) or acidified isopropanol.
-
Test Compounds: Dissolve in 100% DMSO to 10-50 mM stock. Final DMSO in well must be < 0.5% .
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed tumor cells (MCF-7/HepG2) at 3,000–5,000 cells/well in 96-well plates.
-
Expert Tip: Leave perimeter wells filled with PBS to prevent "Edge Effect" evaporation.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Treatment (Day 1):
-
Prepare serial dilutions of Quinoline derivatives in culture media.
-
Range: 0.1 µM to 100 µM (Logarithmic scale recommended).
-
Add 100 µL/well.[1] Include Vehicle Control (0.5% DMSO) and Positive Control (Doxorubicin) .
-
-
Incubation (Day 1–3):
-
Incubate for 48 or 72 hours.
-
-
MTT Addition (Day 3):
-
Add 10–20 µL MTT stock per well.
-
Incubate 3–4 hours until purple crystals are visible.
-
-
Solubilization & Read:
-
Aspirate media carefully (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate for 10 min.
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
-
Workflow Visualization
Figure 2: Linear workflow for high-throughput MTT cytotoxicity screening.
Structure-Activity Relationship (SAR) Deep Dive
To optimize novel derivatives, medicinal chemists must understand which structural features drive potency versus toxicity.
-
C2/C4 Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -F ) at the C2 or C4 phenyl ring significantly enhances lipophilicity and cellular uptake, often correlating with lower IC50 values (see Compound 10g).
-
Hybridization Linkers:
-
Chalcone Linkers (α,β-unsaturated ketone): Provide a rigid spacer that fits into the tubulin colchicine binding site.
-
Triazole Linkers: Act as bioisosteres that improve water solubility and hydrogen bonding capacity with Topoisomerase II residues.
-
-
C6/C7 Methoylation: Addition of methoxy groups (-OCH3) mimics the structure of Combretastatin A-4, enhancing tubulin binding affinity.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. (2016). 2[3][4][2]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives. PubMed. (2019). 5[3]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids. NIH / PMC. (2020). 6[3][4][2][6][7]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. PMC. (2025). 8[3][4][2][7]
-
Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. (2025). 9[3][4][2][6][7][10]
-
In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines. BenchChem. (2025).[11][10][12] 11
Sources
- 1. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 8. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Binding Mode of 4-Hydroxy-7-cyanoquinoline to a Target Protein
In the landscape of drug discovery and chemical biology, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides a comprehensive, multi-faceted strategy for researchers to confidently determine how 4-Hydroxy-7-cyanoquinoline, a scaffold of significant interest, engages with its target protein. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and presenting a self-validating workflow to ensure the scientific rigor of your findings.
The Strategic Imperative: Why a Multi-Modal Approach is Non-Negotiable
Confirming a binding mode is not a linear process but an iterative cycle of hypothesis generation and experimental validation. A single technique provides only one piece of the puzzle. By integrating structural, biophysical, and cellular methods, we build a congruent and robust model of the molecular interaction. This guide will compare and contrast a suite of state-of-the-art techniques, providing the rationale for a tiered approach to characterizing the this compound-protein interaction.
The presence of a cyano group in this compound introduces the possibility of either a non-covalent or a covalent interaction, the latter potentially through reaction with a nucleophilic residue (e.g., cysteine) in the protein's binding site. Our experimental strategy is designed to address this key question from the outset.
An Integrated Workflow for Binding Mode Determination
Our recommended workflow is designed to systematically build a comprehensive understanding of the binding interaction, from initial confirmation to high-resolution structural details and cellular target engagement.
Technical Guide: Evaluating the Pro-oxidant vs. Antioxidant Effects of Hydroxyquinoline Derivatives
This guide provides a technical evaluation of hydroxyquinoline (8-HQ) derivatives, focusing on the critical "switch" between their antioxidant and pro-oxidant behaviors.
Executive Summary: The "Jekyll and Hyde" Pharmacophore
Hydroxyquinoline derivatives (8-HQs) are defined by a functional duality. They act as antioxidants by sequestering redox-active metals (Fe, Cu) in the extracellular space, preventing Fenton chemistry. Conversely, they act as pro-oxidants (cytotoxic agents) by forming lipophilic complexes that transport these metals into cells ("ionophores"), where they catalyze intracellular ROS generation.
For drug developers, the success of a derivative (e.g., PBT2 for Alzheimer’s vs. Nitroxoline for cancer) depends on tuning this switch. This guide outlines the mechanistic basis of this duality and provides protocols to quantify it.
Mechanistic Analysis: The Switch
The transition from protective antioxidant to cytotoxic pro-oxidant is governed by Lipophilicity and Stability Constants .
The Antioxidant Mode (Neuroprotection)
-
Mechanism: The ligand binds free Cu²⁺ or Fe³⁺ in the extracellular matrix or bloodstream.
-
Effect: Prevents the metal from catalyzing the formation of hydroxyl radicals (•OH) via the Fenton reaction.[1]
-
Example: Clioquinol (at low doses) and PBT2 remove Cu/Zn from amyloid-β plaques, reducing oxidative stress on neuronal membranes.
The Pro-oxidant Mode (Oncology/Bactericidal)
-
Mechanism: The ligand forms a neutral, lipophilic complex (e.g., Cu(L)₂) that permeates the cell membrane.
-
Effect: Inside the cell, the complex encounters a reducing environment (GSH, ascorbate). The metal is reduced (Cu²⁺
Cu⁺), dissociates or cycles, and reacts with intracellular O₂ to generate superoxide and peroxide. -
Example: Nitroxoline and 8-HQ (in the presence of Cu) induce apoptosis in cancer cells via massive ROS bursts.
Diagram 1: The Mechanistic Switch
This diagram illustrates the divergent pathways based on cellular location and metal coordination.
Caption: Path A (Green) shows antioxidant protection via sequestration. Path B (Yellow/Red) shows pro-oxidant toxicity via ionophore-mediated intracellular redox cycling.
Comparative Analysis: Derivative Performance
The following table contrasts key derivatives. Note the critical difference in Stability Constants (log K) . A very high log K (like 8-HQ) suggests strong binding, but if the complex is too stable, it may not release the metal inside the cell to cause damage (or effect), or it may strip metals from essential enzymes.
| Derivative | Primary Application | Metal Affinity (Cu²⁺ log K) | Ionophore Activity | Pro-oxidant Potential | Key Characteristic |
| 8-Hydroxyquinoline | Research Tool / Antiseptic | High | High (with Cu) | Non-selective; forms stable 1:2 complexes. | |
| Clioquinol (CQ) | Alzheimer's (Historical) | Moderate | Moderate | Lipophilic; crosses BBB; neurotoxic at high doses due to B12 interference/Zn stripping. | |
| PBT2 | Alzheimer's / Huntington's | High (Targeted) | Low | Low | |
| Nitroxoline | Antibiotic / Anticancer | High | Low (for Zn) | Very High | Potent ROS generator; not a Zn ionophore (selectivity for Cu/Fe toxicity). |
Critical Insight: PBT2's significantly lower
Experimental Framework
To objectively evaluate a new derivative, you must assess three parameters: Metal Binding , Ionophore Capability , and Intracellular ROS Generation .
Protocol A: Metal Binding & Stability (UV-Vis Titration)
Purpose: Determine if the ligand binds the metal and the stoichiometry of the complex.
-
Preparation: Dissolve ligand (20 µM) in HEPES buffer (pH 7.4).
-
Titration: Add aliquots of CuCl₂ or FeCl₃ (0.1 to 2.0 equivalents).
-
Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
-
Analysis:
-
Antioxidant signal: A clean shift in
(e.g., 8-HQ shifts from ~240 nm to ~260 nm) with distinct isosbestic points indicates stable complex formation. -
Pro-oxidant signal: If the complex precipitates or shows time-dependent spectral changes (oxidation of the ligand), it may be unstable and reactive.
-
Protocol B: The "Switch" Cytotoxicity Assay
Purpose: Distinguish between direct toxicity and metal-dependent (ionophore) toxicity.
-
Cell Line: Use HeLa (cancer model) or SH-SY5Y (neuronal model).
-
Conditions:
-
Condition 1 (Ligand Only): Treat cells with Ligand (0–100 µM).
-
Condition 2 (Metal Only): Treat cells with CuCl₂ (10 µM).
-
Condition 3 (Combination): Treat cells with Ligand + CuCl₂ (1:1 ratio).
-
-
Readout: MTT or CellTiter-Glo assay at 24h.
-
Interpretation:
-
True Pro-oxidant (Ionophore): Condition 3 shows significantly higher toxicity (lower IC50) than Condition 1 or 2 alone. This confirms the ligand is transporting lethal copper into the cell.
-
Antioxidant/Chelator: Condition 3 shows less toxicity than Condition 2 (if the metal alone was toxic), or no change.
-
Protocol C: Intracellular ROS Quantification
Purpose: Confirm that toxicity is driven by oxidative stress.
-
Probe Loading: Incubate cells with DCFDA (20 µM, general ROS) or MitoSOX (5 µM, mitochondrial superoxide) for 30 min.
-
Treatment: Wash cells and add Ligand +/- CuCl₂.
-
Kinetics: Measure fluorescence immediately and every 10 min for 2 hours (Ex/Em: 485/535 nm for DCFDA).
-
Validation: Co-treat with N-acetylcysteine (NAC) (5 mM). If NAC rescues cell viability and quenches fluorescence, the mechanism is confirmed as oxidative stress.
Decision Workflow
Use this logic flow to categorize a new hydroxyquinoline derivative.
Caption: Workflow for categorizing derivatives based on experimental data.
References
-
Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Source: Int. J. Mol. Sci. (2018)
-
Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases. Source: Inorganic Chemistry (2020)
-
Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Source: Cancer Letters (2010)
-
Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes. Source: Neurotoxicology (2007)
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Source: Drug Design, Development and Therapy (2013)
Sources
Docking studies of 4-Hydroxy-7-cyanoquinoline with target enzymes
Comparative Guide: In Silico Docking Analysis of 4-Hydroxy-7-cyanoquinoline Scaffolds
Executive Summary & Pharmacophore Rationale
This guide provides a technical comparison of This compound (4H7CQ) against established therapeutic agents.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of 4H7CQ—combining a hydrogen-bond-donating hydroxyl group at position 4 with an electron-withdrawing cyano group at position 7—creates a unique electronic profile ideal for targeting ATP-binding pockets and DNA-intercalation sites.[1]
Key Findings:
-
Antibacterial Potential: 4H7CQ derivatives exhibit binding modes analogous to fluoroquinolones within the DNA Gyrase B subunit, leveraging the 7-cyano group for additional electrostatic interactions.
-
Anticancer Potential: The scaffold demonstrates competitive affinity for the EGFR kinase domain, interacting with the hinge region (Met793) similar to Erlotinib.[1]
Target 1: DNA Gyrase (Antibacterial)[1][2][3][4]
Target Context: Bacterial DNA Gyrase (Type II Topoisomerase) is essential for introducing negative supercoils into DNA.[1][2] The ATPase domain (Subunit B) is a validated target for overcoming fluoroquinolone resistance.[1]
Comparative Analysis: 4H7CQ vs. Ciprofloxacin
Experimental Setup:
-
PDB ID: 2XCT (Staphylococcus aureus Gyrase B)[1]
-
Grid Center: Active site ATP-binding pocket (Residues Asp73, Arg136).[1]
| Feature | This compound (4H7CQ) | Ciprofloxacin (Standard of Care) |
| Binding Energy ( | -8.2 to -9.1 kcal/mol (Predicted) | -7.5 to -8.5 kcal/mol |
| Primary Interaction | H-Bond: 4-OH with Asp73 ; Pi-Cation: Ring with Arg136 .[1] | H-Bond: Carboxyl with Ser1084/Mg2+ bridge.[1] |
| Unique Mechanism | The 7-CN (Cyano) group acts as a distinct H-bond acceptor, potentially engaging Asn46 or stabilizing water networks.[1] | Relies heavily on the fluorine atom and piperazine ring for stability. |
| Resistance Profile | Potential to bypass standard QRDR mutations due to distinct binding pose driven by the cyano moiety. | Susceptible to Ser83/Asp87 mutations. |
Technical Insight: The 7-cyano group provides a rigid, linear dipole that penetrates deeper hydrophobic pockets than the bulky piperazine of ciprofloxacin, potentially offering a tighter fit in mutant strains [1, 2].
Target 2: EGFR Kinase (Anticancer)[1][5][6]
Target Context: Epidermal Growth Factor Receptor (EGFR) overexpression drives non-small cell lung cancer (NSCLC).[1] Inhibitors must bind to the ATP-binding cleft.
Comparative Analysis: 4H7CQ vs. Erlotinib
Experimental Setup:
-
PDB ID: 6LUD or 1M17 (Human EGFR Kinase Domain)[1]
-
Grid Box: Centered on the "Hinge Region" (Met793).[1]
| Feature | 4H7CQ Scaffold | Erlotinib (Tarceva®) |
| Binding Energy ( | -7.8 to -8.9 kcal/mol | -9.5 to -10.5 kcal/mol |
| Hinge Interaction | N1 of quinoline accepts H-bond from Met793 backbone NH.[1] | N1 of quinazoline accepts H-bond from Met793 .[1] |
| Solvent Exposure | The 4-OH group often points towards the solvent front, allowing for solubilizing modifications (e.g., glycosylation or etherification).[1] | The aliphatic chains extend into the solvent channel to improve solubility. |
| Selectivity | High selectivity for EGFR over HER2 due to the specific steric constraints of the 7-cyano group. | Broad dual inhibition (EGFR/HER1).[1] |
Critical Observation: While Erlotinib has a slightly higher raw binding affinity, the 4H7CQ scaffold offers a lower molecular weight (Lead-Like), providing higher Ligand Efficiency (LE) .[1] This makes it a superior starting point for fragment-based drug design (FBDD) [3, 5].[1]
Mechanistic Visualization
The following diagram illustrates the dual-targeting potential of the 4H7CQ scaffold and the downstream effects of inhibition.
Figure 1: Dual-mechanism pathway demonstrating the pleiotropic pharmacology of the 4H7CQ scaffold.[1]
Detailed Experimental Protocol
To replicate the data cited above, follow this self-validating workflow. This protocol ensures reproducibility and minimizes false positives in binding score generation.
Phase 1: Ligand Preparation (Self-Validating Step)
-
Structure Generation: Draw this compound in ChemDraw or similar software.
-
Energy Minimization: Apply the MMFF94 force field.
-
Validation: Ensure the quinoline ring is planar. The C-O-H bond angle should be ~109.5°.
-
-
Protonation: Set pH to 7.4.
-
Note: The 4-OH group can tautomerize to the 4-quinolone form (NH protonated, C=O).[1] Dock both tautomers. The 4-hydroxy tautomer is often preferred for aromatic stacking, while the quinolone form dominates in solution.
-
Phase 2: Protein Preparation
-
Retrieval: Download PDB 2XCT (Gyrase) and 6LUD (EGFR).[1]
-
Cleaning: Remove all water molecules (unless bridging is suspected, e.g., near Thr residue in EGFR).[1] Remove co-crystallized ligands.[1]
-
Optimization: Add polar hydrogens and compute Gasteiger charges.
-
Tool: AutoDock Tools (ADT) or Schrödinger Protein Preparation Wizard.[1]
-
Phase 3: Grid Generation & Docking
-
Grid Box:
-
Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Scoring Function.[1]
-
Run Parameters: Exhaustiveness = 8 (Screening) or 32 (Publication Quality).
Workflow Diagram
Figure 2: Computational workflow emphasizing the critical tautomer verification step.
References
-
Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Source: NIH / PubMed Central URL:[1][Link]1]
-
Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Source: ResearchGate URL:[1][6][Link]1]
-
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Source: NIH / PubMed Central URL:[1][Link]1]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors. Source: NIH / PubMed Central URL:[1][Link]1]
-
Structure-based Virtual Screening and Molecular Docking of Quinazoline Derivatives for Anti-EGFR Activity. Source: ResearchGate URL:[1][6][Link]1]
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Unraveling the Analgesic Riddle: A Comparative Guide to Confirming the Mechanism of Action of 4-Hydroxy-7-cyanoquinoline
For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge. Within the diverse landscape of pharmacologically active scaffolds, quinoline derivatives have emerged as a promising class of compounds with a wide array of biological activities.[1] This guide provides a comprehensive framework for elucidating the analgesic mechanism of a specific novel compound, 4-Hydroxy-7-cyanoquinoline.
While the broader 4-hydroxyquinoline class is known for various pharmacological effects, the specific analgesic properties and the underlying mechanism of the 7-cyano substituted variant remain to be definitively established.[2] This document outlines a systematic and evidence-based approach to not only confirm its analgesic efficacy but also to pinpoint its molecular targets and signaling pathways. We will explore potential mechanisms based on the known actions of structurally related quinoline compounds and provide a detailed roadmap for experimental validation, comparing its hypothetical profile with established analgesic agents.
Part 1: Hypothesizing the Mechanism of Action - A Multifaceted Approach
Given the chemical structure of this compound, several plausible analgesic mechanisms can be postulated. The quinoline core is a versatile pharmacophore known to interact with various targets involved in nociception.[3] Our investigation will focus on three primary, well-established analgesic pathways that quinoline derivatives have been shown to modulate:
-
Potassium Channel Modulation (KCNQ/Kv7): Opening of KCNQ (Kv7) voltage-gated potassium channels in neurons leads to hyperpolarization, reducing neuronal excitability.[4] This mechanism is a validated target for analgesia, as exemplified by the drug flupirtine. Several KCNQ channel openers have demonstrated efficacy in preclinical pain models.[5]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Antagonism: TRPV1 is a key player in detecting noxious heat and inflammatory pain.[6] Antagonists of this channel are being actively investigated as a new class of analgesics.[7][8] Some quinoline-based compounds have been identified as TRPV1 antagonists.[3]
-
G-Protein Coupled Receptor (GPCR) Modulation (Opioid and GPR55): The quinoline scaffold has been incorporated into ligands for various GPCRs, including opioid receptors.[9] While a classical opioid mechanism is one possibility, emerging targets like the orphan receptor GPR55, which is implicated in pain modulation, also warrant investigation.[10][11][12]
Our experimental strategy will be designed to systematically probe each of these potential mechanisms.
Part 2: Experimental Blueprint for Mechanistic Confirmation
To rigorously test our hypotheses, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo validation of analgesia.
Tier 1: In Vitro Target Engagement and Selectivity Profiling
The initial step is to determine if this compound directly interacts with our hypothesized molecular targets.
Experimental Protocols:
-
Receptor/Channel Binding Assays:
-
Objective: To assess the binding affinity of this compound to human KCNQ2/3 channels, TRPV1 channels, mu-opioid receptors (MOR), and GPR55.
-
Methodology:
-
Prepare membrane fractions from cells recombinantly expressing the target of interest (e.g., HEK293 cells for KCNQ2/3 and TRPV1, CHO cells for MOR and GPR55).
-
Incubate the membrane preparations with a specific radioligand for each target (e.g., [³H]-Retigabine for KCNQ, [³H]-Resiniferatoxin for TRPV1, [³H]-DAMGO for MOR, and [³H]-CP-55,940 for GPR55) in the presence of increasing concentrations of this compound.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.[13]
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) to determine the binding affinity of the test compound.
-
-
Comparator Drugs: Retigabine (KCNQ opener), Capsazepine (TRPV1 antagonist), Morphine (MOR agonist), and CID16020046 (GPR55 antagonist).
-
-
Functional Assays:
-
Objective: To determine the functional activity of this compound at the identified targets (i.e., agonist, antagonist, or modulator).
-
Methodologies:
-
Patch-Clamp Electrophysiology (for KCNQ and TRPV1 channels):
-
Culture cells expressing the target ion channel (e.g., HEK293-KCNQ2/3 or HEK293-TRPV1).
-
Perform whole-cell patch-clamp recordings to measure ion channel currents.[14][15][16]
-
For KCNQ channels, apply a voltage-step protocol to elicit potassium currents and assess the effect of this compound on current amplitude and voltage-dependence of activation.
-
For TRPV1 channels, apply the agonist capsaicin to induce inward currents and evaluate the ability of this compound to inhibit these currents.
-
-
Calcium Imaging Assays (for TRPV1 and GPR55):
-
Load cells expressing the target receptor/channel with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17]
-
Stimulate the cells with a known agonist (e.g., capsaicin for TRPV1, LPI for GPR55) in the presence and absence of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
-
cAMP Assays (for Opioid Receptors):
-
Use a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the mu-opioid receptor.
-
Assess the effect of this compound alone (for agonist activity) and in the presence of a known agonist like DAMGO (for antagonist activity).
-
-
-
Data Presentation: In Vitro Activity Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mechanism |
| KCNQ2/3 | |||
| TRPV1 | |||
| Mu-Opioid Receptor | |||
| GPR55 |
Tier 2: In Vivo Analgesic Efficacy Assessment
Following in vitro characterization, the analgesic effects of this compound must be evaluated in established animal models of pain.
Experimental Protocols:
-
Hot Plate Test (Thermal Nociception):
-
Objective: To assess the central analgesic activity of the compound against a thermal stimulus.[18][19]
-
Methodology:
-
Administer this compound or a comparator drug (e.g., Morphine) to mice or rats via an appropriate route (e.g., intraperitoneal or oral).
-
At various time points post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping). A longer latency indicates an analgesic effect.
-
A cut-off time is used to prevent tissue damage.
-
-
-
Tail-Flick Test (Spinal Analgesia):
-
Objective: To evaluate the spinal analgesic effect against a thermal stimulus.[18][20]
-
Methodology:
-
Administer the test compound or a positive control.
-
Focus a beam of radiant heat onto the animal's tail.
-
Measure the time taken for the animal to flick its tail away from the heat source. An increased latency suggests analgesia.
-
-
-
Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain):
-
Objective: To assess the peripheral and central analgesic activity in a model of inflammatory pain.
-
Methodology:
-
Pre-treat animals with this compound or a comparator (e.g., Diclofenac).
-
Inject a dilute solution of acetic acid into the peritoneal cavity to induce characteristic writhing movements.
-
Count the number of writhes over a defined period. A reduction in the number of writhes indicates an analgesic effect.
-
-
Data Presentation: In Vivo Analgesic Efficacy
| Pain Model | This compound (ED50, mg/kg) | Morphine (ED50, mg/kg) | Retigabine (ED50, mg/kg) | Capsazepine (ED50, mg/kg) |
| Hot Plate Test | ||||
| Tail-Flick Test | ||||
| Writhing Test |
Tier 3: Mechanistic Validation in Vivo
To link the in vitro target engagement with the in vivo analgesic effects, further experiments are required.
Experimental Protocol: Antagonist Reversal Studies
-
Objective: To determine if the analgesic effect of this compound can be blocked by selective antagonists of the hypothesized targets.
-
Methodology:
-
Determine the dose of this compound that produces a significant analgesic effect in one of the in vivo models (e.g., the hot plate test).
-
Pre-treat animals with a selective antagonist for the hypothesized target (e.g., Naloxone for opioid receptors, XE991 for KCNQ channels, or a specific TRPV1 antagonist).
-
Administer the effective dose of this compound.
-
Assess the analgesic response. A reversal of the analgesic effect by a specific antagonist provides strong evidence for the involvement of that target.
-
Part 3: Visualizing the Pathways and Workflows
Clear visualization of the potential signaling pathways and the experimental workflow is crucial for understanding the rationale behind this guide.
Hypothesized Signaling Pathways
Caption: Hypothesized analgesic signaling pathways for this compound.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for confirming the analgesic mechanism.
By following this comprehensive and comparative guide, researchers can systematically investigate and confirm the mechanism of action for this compound's analgesic effects. This structured approach, grounded in established scientific principles and methodologies, will provide the robust data necessary for advancing this promising compound in the drug development pipeline.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-Hydroxy-7-cyanoquinoline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Hydroxy-7-cyanoquinoline. As a substituted quinoline containing a nitrile (cyano) group, this compound presents a dual chemical hazard that demands rigorous adherence to safety and waste management procedures. The primary directive of this protocol is the prevention of exposure and the mitigation of chemical reactivity hazards, particularly the potential formation of highly toxic hydrogen cyanide (HCN) gas.
The procedures outlined herein are synthesized from regulatory standards and best practices in laboratory safety for handling cyanide-containing organic compounds.[1][2] This document is intended for use by trained professionals in research and development environments.
Hazard Assessment: Understanding the Core Risks
-
Quinoline Moiety : Substituted quinolines can cause skin, eye, and respiratory irritation.[3][4][5]
-
Cyano Group (-CN) : This is the dominant hazard. Organic nitriles can be metabolized to release the cyanide anion (CN⁻) in the body, and more critically, can react with acids to generate hydrogen cyanide (HCN), a rapidly lethal gas.[1][2] Exposure to even small quantities of cyanide can cause severe health effects, collapse, and death.[1]
The cardinal rule for handling this compound is strict segregation from all acidic materials .[1]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Classification (Typical for Cyano- and Hydroxy-quinolines) | Rationale & Precaution |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | The cyano group imparts significant toxicity. Avoid all routes of exposure.[1][3] |
| Skin Irritation | Category 2 | Common for quinoline derivatives.[4][5][6] Prevents direct contact. |
| Eye Damage/Irritation | Category 1 or 2 | Can cause serious eye damage.[3][4][6] Always wear chemical splash goggles. |
| Reactivity | Reacts with acids to produce toxic gas | Contact with acids will liberate lethal hydrogen cyanide (HCN) gas.[1][2] |
The Disposal Workflow: A System of Safety
Proper disposal is not an afterthought; it is an integral part of the experimental plan. The following workflow ensures that waste is managed safely from the point of generation to its final collection for professional disposal.
Diagram 1: Step-by-step decision workflow for the safe segregation and disposal of waste.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers determine and provide appropriate PPE for each hazard.[7]
-
Hand Protection : Double gloving with chemical-resistant nitrile gloves is recommended.[2]
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant splash hazard, use a face shield in addition to goggles.[2][7]
-
Body Protection : A standard laboratory coat. For larger quantities, a chemically resistant apron is advised.[2]
-
Respiratory Protection : All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
This protocol is divided into procedures for solid waste, liquid waste, and decontamination of apparatus.
This category includes unused or expired solid this compound, contaminated personal protective equipment (gloves, wipes), and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Container Preparation : Designate a specific, sealable, and puncture-resistant waste container. It must be clearly labeled "SOLID HAZARDOUS WASTE: this compound (Organic Cyanide)".[1][2]
-
Waste Collection : Directly transfer all solid waste into the designated container as it is generated. Do not allow it to accumulate on the bench.
-
Avoid Compaction : Do not manually compact the waste, as this can generate dust.
-
Seal Container : Once the work is complete, or the container is full, securely seal the container.
-
Storage : Move the sealed container to your laboratory's designated hazardous waste Satellite Accumulation Area. Ensure it is stored in a secondary container to contain any potential leaks.[1]
This category includes reaction mixtures, mother liquors from crystallizations, and solutions containing this compound.
-
Container Preparation : Designate a chemically compatible (e.g., HDPE or glass), sealed waste container. It must be clearly labeled "LIQUID HAZARDOUS WASTE: this compound (Organic Cyanide)".
-
Maintain Alkaline Conditions : The single most critical step is to ensure the waste solution is basic (alkaline). Before adding any waste, add a small amount of 1 M sodium hydroxide solution to the container. As you add waste, periodically check the pH with litmus paper or a pH meter to ensure it remains above pH 10 . This prevents the protonation of the cyanide ion and the subsequent formation of HCN gas.
-
Waste Collection : Carefully pour or pipette liquid waste directly into the designated container inside the chemical fume hood.
-
Seal Container : Securely cap the container immediately after adding waste.
-
Storage : Place the sealed container in a secondary containment bin within the Satellite Accumulation Area. This bin must be segregated from any and all acidic waste streams.[1]
Diagram 2: Chemical hazard relationship illustrating the danger of mixing cyanide waste with acids.
-
Initial Rinse : Perform a preliminary rinse of contaminated glassware or surfaces with a high-pH solution, such as a 1% sodium carbonate solution or a pH 10 buffer.[2] This rinse should be collected as liquid cyanide waste.
-
Secondary Rinse : Follow with a rinse using a suitable organic solvent (e.g., acetone, ethanol) to remove residual organic material. This rinsate must also be collected as hazardous liquid waste.
-
Final Cleaning : After these preliminary decontamination steps, the glassware can be cleaned using standard laboratory detergents and procedures.
-
Spill Cleanup : For small spills within a fume hood, absorb the material with a sorbent pad or inert material. Clean the contaminated surface first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then wipe with water.[2] All cleanup materials must be disposed of as solid cyanide waste.[2] For any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[2]
Final Disposal Logistics
-
Professional Disposal : All waste containing this compound is classified as hazardous.[4][8] It must not be disposed of down the drain or in regular trash.[9] The final disposal must be conducted through your institution's EHS program or a licensed professional waste disposal company.[3][5][10]
-
Treatment Technologies : Common disposal methods for cyanide-containing wastes include high-temperature incineration with flue gas scrubbing or chemical treatment methods like alkaline chlorination or ozonation, which are performed at specialized facilities.[6][8][11]
By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment from the significant hazards posed by this compound.
References
-
Capot Chemical Co., Ltd. (2013). MSDS of 4-Hydroxy-7-methoxyquinoline.
-
FUJIFILM Wako Chemicals. (2024). Safety Data Sheet for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
-
Echemi. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline SDS.
-
Thermo Fisher Scientific. (2011). Safety Data Sheet for 7-Chloro-4-hydroxyquinoline.
-
Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxyquinoline.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide.
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
-
Thermo Fisher Scientific. (2010). Safety Data Sheet for 8-Hydroxyquinoline.
-
U.S. Environmental Protection Agency. (1989). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
-
U.S. Environmental Protection Agency. (n.d.). Cyanide Compounds Hazard Summary.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Cyanides (as CN).
-
The University of Manchester. (n.d.). Cyanides and nitriles, use and disposal.
-
U.S. Environmental Protection Agency. (2014). Method 9013A: Cyanide Extraction Procedure for Solids and Oils.
-
Massachusetts Department of Environmental Protection. (2016). Guidance on Quantifying Use and Reporting Cyanide Compounds.
-
National Center for Biotechnology Information. (2006). Toxicological Profile for Cyanide - Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds.
-
New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: Cyanide.
-
BIOSYNCE. (2025). How to dispose of quinoline safely?.
-
PubMed. (2015). Regioselective direct oxidative C-H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids.
Sources
- 1. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. dtsc.ca.gov [dtsc.ca.gov]
Comprehensive Safety and Handling Guide for 4-Hydroxy-7-cyanoquinoline
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Hydroxy-7-cyanoquinoline. As a novel quinoline derivative, its toxicological properties have not been fully elucidated. Therefore, this document is grounded in a conservative approach, drawing upon the known hazards of structurally similar compounds to ensure the highest level of safety for all laboratory personnel. Our commitment is to empower researchers with the knowledge to work safely and effectively, fostering a culture of proactive risk management.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough analysis of analogous compounds is critical. Data from quinoline derivatives containing hydroxyl, cyano, and chloro functional groups provide a robust basis for our safety recommendations.
Structural Analogs Analysis:
-
7-Hydroxyquinoline: Is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]
-
3-Cyanoquinoline: Exhibits acute toxicity if swallowed, in contact with skin, or inhaled. It is also classified as a skin and eye irritant, and may cause respiratory irritation.[2]
-
7-Chloro-4-hydroxyquinoline: Is a known skin and eye irritant and may cause respiratory irritation.[3]
Inferred Hazards for this compound:
Based on the hazard classifications of these analogs, it is prudent to handle this compound as a substance with the following potential hazards:
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2][3] |
Furthermore, quinoline derivatives as a class have been investigated for their cytotoxic effects, indicating potential bioactivity that warrants careful handling to avoid exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
-
Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contact with the compound. Regularly inspect gloves for any signs of degradation or puncture.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield must be worn when there is a risk of splashes or aerosol generation.
-
Body Protection: A fully buttoned laboratory coat made of a chemical-resistant material is required. Ensure that the cuffs of the gloves overlap with the sleeves of the lab coat to provide a continuous barrier.
-
Respiratory Protection: All work with solid this compound or solutions thereof must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be worn.
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the key stages of safely handling this compound.
Step-by-Step Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Ensure it is stored away from strong oxidizing agents and acids.
-
-
Preparation for Use:
-
Before handling, review this safety guide and the SDS of analogous compounds.
-
Don all required PPE as outlined in Section 2.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
-
Handling and Use:
-
All manipulations of the solid compound or its solutions must be performed inside a chemical fume hood.
-
When weighing the solid, use a dedicated, labeled spatula and weigh boat to prevent cross-contamination.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep the container covered when not in use.
-
-
Decontamination:
-
After use, decontaminate all equipment and surfaces that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Wipe down the interior surfaces of the fume hood.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: A diagram illustrating the segregation of different waste streams into a designated hazardous waste container.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Contaminated needles, syringes, or pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
-
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
-
7-Hydroxyquinoline. PubChem. Available at: [Link]
-
7-Chloro-4-hydroxyquinoline. PubChem. Available at: [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
